Product packaging for Ppto-OT(Cat. No.:CAS No. 110220-69-4)

Ppto-OT

Cat. No.: B15425318
CAS No.: 110220-69-4
M. Wt: 1007.2 g/mol
InChI Key: BBVOEYWBXSEVSR-MIOBVDQASA-N
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Description

Ppto-OT is a useful research compound. Its molecular formula is C44H70N12O11S2 and its molecular weight is 1007.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H70N12O11S2 B15425318 Ppto-OT CAS No. 110220-69-4

Properties

CAS No.

110220-69-4

Molecular Formula

C44H70N12O11S2

Molecular Weight

1007.2 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-16-[(4-methylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H70N12O11S2/c1-7-23(3)33-40(64)55-34(24(4)57)41(65)51-28(19-31(46)58)37(61)53-29(43(67)56-17-9-11-30(56)39(63)50-26(10-8-16-45)36(60)49-20-32(47)59)21-68-69-44(5,6)35(48)42(66)52-27(38(62)54-33)18-25-14-12-22(2)13-15-25/h12-15,23-24,26-30,33-35,57H,7-11,16-21,45,48H2,1-6H3,(H2,46,58)(H2,47,59)(H,49,60)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,62)(H,55,64)/t23-,24+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1

InChI Key

BBVOEYWBXSEVSR-MIOBVDQASA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Intricate Signaling Mechanisms of Oxytocin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxytocin (OT), a nonapeptide hormone renowned for its pivotal roles in social bonding, parturition, and lactation, exerts its diverse physiological effects through a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core signaling pathways activated by oxytocin, offering a valuable resource for researchers, scientists, and professionals involved in drug development. By elucidating the molecular interactions and cellular consequences of oxytocin receptor activation, we aim to foster a deeper understanding of its therapeutic potential.

Core Mechanism: Oxytocin Receptor Activation and Downstream Signaling Cascades

The biological actions of oxytocin are initiated by its binding to the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR).[1][2] The OTR is primarily coupled to Gq/11 proteins.[1] Upon ligand binding, a conformational change in the receptor activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores.[1] This surge in cytosolic Ca2+ is a critical event that mediates many of oxytocin's effects, including smooth muscle contraction. DAG, the other second messenger, activates protein kinase C (PKC), which phosphorylates a variety of downstream target proteins, further propagating the signal.[3]

The following diagram illustrates the canonical Gq/11-PLC signaling pathway activated by oxytocin.

Oxytocin_Signaling OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) (GPCR) OT->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Canonical Oxytocin Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by the binding of oxytocin to its receptor.

Quantitative Data on Oxytocin Receptor Interactions

The affinity and efficacy of oxytocin and its analogs at the oxytocin receptor are crucial parameters in drug development. The following table summarizes key quantitative data from various studies.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Reference
OxytocinHuman OTRRadioligand Binding0.8 ± 0.11.2 ± 0.2(Fictional Example)
AtosibanHuman OTRRadioligand Binding5.2 ± 0.6- (Antagonist)(Fictional Example)
CarbetocinHuman OTRCalcium Mobilization-0.9 ± 0.1(Fictional Example)

This table presents fictional example data for illustrative purposes. Actual values should be sourced from specific experimental literature.

Experimental Protocols

A fundamental technique for characterizing the mechanism of action of oxytocin and its analogs is the in vitro calcium mobilization assay.

Protocol: In Vitro Calcium Mobilization Assay

1. Cell Culture and Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human oxytocin receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.

2. Fluorescent Dye Loading:

  • The growth medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).
  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C in the dark.

3. Compound Addition and Signal Detection:

  • After incubation, the dye solution is removed, and cells are washed again with HBSS.
  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
  • A baseline fluorescence reading is taken.
  • Varying concentrations of oxytocin or test compounds are added to the wells.
  • Fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.

4. Data Analysis:

  • The change in fluorescence is plotted against the compound concentration.
  • The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is calculated using a sigmoidal dose-response curve fit.

The following diagram outlines the workflow for a typical in vitro calcium mobilization assay.

Calcium_Mobilization_Workflow start Start cell_culture Culture OTR-expressing cells start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading compound_addition Add oxytocin or test compounds dye_loading->compound_addition fluorescence_reading Measure fluorescence over time compound_addition->fluorescence_reading data_analysis Analyze data and calculate EC50 fluorescence_reading->data_analysis end End data_analysis->end

Workflow for In Vitro Calcium Mobilization Assay. This diagram depicts the key steps involved in measuring the effect of oxytocin on intracellular calcium levels.

Expanding the Paradigm: Non-Canonical Signaling Pathways

Beyond the canonical Gq/11 pathway, the oxytocin receptor can also couple to other G proteins and activate alternative signaling cascades, contributing to the pleiotropic effects of oxytocin.

  • MAPK/ERK Pathway: Oxytocin has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[3] This pathway is typically associated with cell growth, proliferation, and differentiation. The activation of ERK by oxytocin may be mediated through PKC-dependent and independent mechanisms.

  • Rho/ROCK Pathway: In some cell types, particularly myometrial cells, oxytocin can activate the RhoA/Rho-kinase (ROCK) pathway. This pathway is a key regulator of the calcium sensitivity of the contractile apparatus and plays a significant role in sustained uterine contractions.

The following diagram illustrates the relationship between the canonical and non-canonical oxytocin signaling pathways.

Oxytocin_Signaling_Network OT Oxytocin OTR Oxytocin Receptor OT->OTR Gq11 Gαq/11 OTR->Gq11 Rho_ROCK Rho/ROCK Pathway OTR->Rho_ROCK Alternative Coupling PLC PLC Gq11->PLC Ca2 ↑ [Ca²⁺]i PLC->Ca2 PKC PKC PLC->PKC Contraction Smooth Muscle Contraction Ca2->Contraction MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Gene_Expression Gene Expression MAPK_ERK->Gene_Expression Rho_ROCK->Contraction

Interconnected Oxytocin Signaling Pathways. This diagram shows the canonical Gq/11 pathway leading to calcium release and PKC activation, as well as non-canonical pathways.

Conclusion

The mechanism of action of oxytocin is a sophisticated process involving the activation of a primary Gq/11-mediated signaling cascade, which is further modulated by non-canonical pathways. A thorough understanding of these intricate signaling networks is paramount for the rational design and development of novel therapeutics targeting the oxytocin system. This guide provides a foundational framework for researchers and clinicians, highlighting the key molecular events that underpin the diverse physiological functions of this remarkable neuropeptide. Further investigation into the cell-type specific signaling signatures of the oxytocin receptor will undoubtedly unveil new avenues for therapeutic intervention.

References

Unraveling the Enigma of Ppto-OT: A Compound Yet to Be Characterized

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the scientific literature and chemical databases, the synthesis pathway and chemical properties of a compound designated as "Ppto-OT" remain elusive. This term does not correspond to a recognized chemical entity, suggesting it may be a non-standard abbreviation, a novel yet unpublished molecule, or a misnomer.

Our extensive search for "this compound" and its potential constituent parts—hypothesizing "Ppto" as a possible chemical moiety and "OT" as an abbreviation for oxytocin or a tryptophan-derived oxazolone—did not yield any specific, identifiable compound. Consequently, the core requirements of this technical guide, including quantitative data, experimental protocols, and visualizations of synthesis and signaling pathways, cannot be fulfilled at this time.

For the benefit of researchers and drug development professionals, this guide will instead briefly touch upon the synthesis of related compounds that were identified during the search, namely oxazolones derived from tryptophan, which may share some structural similarities with the intended, yet unknown, "this compound".

Synthesis of Tryptophan-Derived Oxazolones: A Potential Analogue

One area of synthesis that emerged from our investigation is the formation of oxazolones from the amino acid L-tryptophan. These reactions are of interest in peptide chemistry and the development of various bioactive molecules.

A general experimental protocol for the synthesis of an optically active 5(4H)-oxazolone from L-tryptophan involves its reaction with an excess of an α-haloacetic anhydride. For instance, the use of trifluoroacetic anhydride in an ether solvent can rapidly convert L-tryptophan into a crystalline 2-trifluoromethyl-5(4)-oxazolone without significant racemization.

Illustrative Experimental Protocol: Synthesis of 2-trifluoromethyl-5(4)-oxazolone

Materials:

  • L-Tryptophan

  • Trifluoroacetic anhydride (TFAA)

  • Diethyl ether

Procedure:

  • L-Tryptophan is suspended in diethyl ether.

  • An excess of trifluoroacetic anhydride is added to the suspension.

  • The reaction mixture is stirred at room temperature for approximately 5-10 minutes.

  • The resulting crystalline product, 2-trifluoromethyl-5(4)-oxazolone, is isolated from the reaction mixture.

Note: This is a generalized protocol based on available literature for related compounds. Specific reaction conditions, such as temperature, concentration, and purification methods, would need to be optimized for any specific target molecule.

The Path Forward: Clarification Required

Without a definitive chemical structure or a recognized name for "this compound," a detailed technical guide on its synthesis and properties is not feasible. To proceed with a comprehensive analysis as originally requested, further clarification on the identity of "this compound" is essential. Researchers, scientists, and drug development professionals who are familiar with this compound are encouraged to provide a full chemical name, CAS number, or a structural representation. Upon receiving this information, a thorough and accurate technical guide can be compiled to meet the specified requirements.

Part 1: The Pto Gene and Signaling Pathway in Plant Immunity

Author: BenchChem Technical Support Team. Date: November 2025

Based on the initial search, the term "Ppto-OT" does not appear to correspond to a recognized biological molecule or pathway. It is likely a typographical error or a combination of two distinct topics: "Pto," a well-researched plant disease resistance gene, and "OT," referring to the mammalian hormone Oxytocin.

This guide will proceed by presenting information on both the Pto signaling pathway and the biological role of Oxytocin as separate topics to provide a comprehensive resource for researchers.

Introduction

The Pto gene in tomato (Solanum lycopersicum) was the first plant gene cloned that is involved in a gene-for-gene resistance interaction with a pathogen.[1] It encodes a serine/threonine protein kinase that confers resistance to the bacterial speck disease caused by Pseudomonas syringae pv. tomato strains expressing the avirulence gene AvrPto.[2][3] The Pto kinase is a key component of the plant's innate immune system, initiating a signaling cascade that leads to a defense response, including the hypersensitive response (HR), which limits pathogen growth.[1]

Biological Role and Significance

The primary role of the Pto kinase is to recognize the presence of the bacterial effector proteins AvrPto or AvrPtoB, which are delivered into the host cell by the pathogen's type III secretion system.[1] This recognition event triggers a robust defense response. The significance of the Pto pathway extends beyond resistance to a single pathogen. Overexpression of Pto in tomato plants can activate defense responses even in the absence of the pathogen, conferring resistance to a broader range of bacterial and fungal pathogens.[2][4] Interestingly, studies have shown that many genes induced by Pto overexpression are analogous to genes involved in the immune responses of humans and fruit flies, suggesting conserved mechanisms of immunity across different kingdoms of life.[2][4]

The Pto Signaling Pathway

The Pto signaling pathway is a complex network of protein interactions and phosphorylation events. Upon direct interaction with the bacterial effector protein AvrPto, the Pto kinase is activated. This activation requires another host protein, Prf, which is a nucleotide-binding leucine-rich repeat (NBS-LRR) protein.[1] While Prf is essential for Pto-mediated resistance, it is thought to act downstream of or at the same level as Pto.[1]

Once activated, the Pto kinase is believed to phosphorylate downstream targets, initiating a signaling cascade. Several proteins, known as Pti (Pto-interacting) proteins, have been identified as potential downstream components of this pathway.[1]

  • Pti1: Another serine/threonine kinase that is phosphorylated by Pto.

  • Pti4/5/6: A family of transcription factors that share similarities with ethylene-responsive factors and can bind to the GCC-box cis-element found in the promoters of many pathogenesis-related (PR) genes.[1]

The phosphorylation of these and other targets ultimately leads to the activation of defense gene expression and the induction of the hypersensitive response.

Pto_Signaling_Pathway cluster_pathogen Pathogen (Pseudomonas syringae) cluster_plant_cell Plant Cell cluster_membrane cluster_cytoplasm cluster_nucleus AvrPto AvrPto Effector Pto Pto Kinase AvrPto->Pto Interaction & Activation Prf Prf (NBS-LRR) Pto->Prf Signal Relay Pti1 Pti1 Kinase Pto->Pti1 Phosphorylation Pti456 Pti4/5/6 TFs Pto->Pti456 Phosphorylation HR Hypersensitive Response (HR) & Disease Resistance Pti1->HR Contributes to PR_Genes PR Gene Expression Pti456->PR_Genes Induction PR_Genes->HR Leads to

Caption: Pto signaling pathway in response to pathogen effectors.

Quantitative Data

The following table summarizes key quantitative information related to the Pto gene family.

Protein Identity with Pto Similarity with Pto Function Reference
Fen 80%87%Confers sensitivity to the insecticide fenthion, but not resistance to P. syringae.[5]
Experimental Protocols

Detailed experimental protocols are crucial for studying the Pto pathway. Below are methodologies for key experiments cited in the literature.

This technique is used to identify protein-protein interactions. For example, it was used to demonstrate the direct interaction between Pto and AvrPto.[1]

Protocol:

  • Vector Construction: The coding sequences for the Pto gene and the AvrPto gene are cloned into separate yeast expression vectors. One is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4), and the other is fused to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: Both vectors (BD-Pto and AD-AvrPto) are co-transformed into a suitable yeast reporter strain. This strain typically has reporter genes (e.g., HIS3, lacZ) with upstream regulatory sequences that are recognized by the GAL4 transcription factor.

  • Selection and Screening: Transformed yeast cells are plated on a selective medium lacking specific nutrients (e.g., histidine). If Pto and AvrPto interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on the selective medium and exhibit a color change in the presence of a substrate like X-gal (for the lacZ reporter).

  • Controls: Negative controls include transforming yeast with each vector separately or with vectors containing non-interacting proteins to ensure that reporter gene activation is specific to the Pto-AvrPto interaction.

This method was used to identify genes that are differentially expressed in tomato plants overexpressing the Pto gene.[2][4]

Protocol:

  • RNA Extraction: Total RNA is extracted from the leaf tissue of both the Pto-overexpressing tomato line and a control line that lacks the Pto transgene.

  • cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA. For example, cDNA from the Pto-overexpressing line might be labeled with Cy5 (red), and cDNA from the control line with Cy3 (green).

  • Hybridization: The labeled cDNA populations are mixed and hybridized to a microarray chip that contains spots of known tomato gene sequences. The labeled cDNA will bind (hybridize) to its complementary sequence on the array.

  • Scanning and Data Analysis: The microarray is scanned at wavelengths corresponding to the fluorescent dyes. The intensity of the fluorescence at each spot is measured. The ratio of red to green fluorescence indicates the relative expression level of that gene in the Pto-overexpressing line compared to the control.

    • Red spot: Higher expression in the Pto line.

    • Green spot: Lower expression in the Pto line.

    • Yellow spot: Equal expression in both lines.

  • Data Normalization and Statistical Analysis: The raw data is normalized to account for experimental variation. Statistical tests are then applied to identify genes with significant changes in expression.

Experimental_Workflow cluster_Y2H Yeast Two-Hybrid cluster_Microarray cDNA Microarray Y2H_1 Clone Pto into BD vector & AvrPto into AD vector Y2H_2 Co-transform yeast Y2H_1->Y2H_2 Y2H_3 Plate on selective media Y2H_2->Y2H_3 Y2H_4 Assess reporter gene activation Y2H_3->Y2H_4 MA_1 Extract RNA from Pto-OE & control plants MA_2 Synthesize & label cDNA (Cy3/Cy5) MA_1->MA_2 MA_3 Hybridize to microarray MA_2->MA_3 MA_4 Scan & analyze fluorescence MA_3->MA_4

Caption: Workflow for key experimental protocols.

Part 2: Oxytocin (OT) and its Biological Role

Introduction

Oxytocin (OT) is a neuropeptide hormone and neurotransmitter, most famously known for its roles in childbirth and lactation.[6][7] It is a nine-amino-acid peptide synthesized in the hypothalamus and released from the posterior pituitary gland.[7][8] However, its functions are far more diverse, extending to the regulation of social behaviors, cardiovascular function, and metabolism.[6][8]

Biological Role and Significance

The biological effects of oxytocin are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor.[6] The binding of oxytocin to its receptor initiates various intracellular signaling cascades.

  • Social Behavior: Oxytocin is often called the "love hormone" or "bonding hormone" due to its crucial role in modulating social behaviors such as trust, empathy, generosity, and maternal behavior.[8]

  • Parturition and Lactation: It stimulates uterine smooth muscle contractions during labor and the let-down reflex for milk ejection during breastfeeding.[7]

  • Cardiovascular Regulation: Oxytocin and its receptors are found in the heart and vascular system, where they can help regulate blood pressure, reduce inflammation, and protect the heart.[6]

  • Metabolism: It plays a role in modulating energy metabolism.[6]

  • Skeletal Homeostasis: Oxytocin can directly regulate bone mass by influencing the formation and activity of osteoblasts and osteoclasts.[6]

The Oxytocin Signaling Pathway

The oxytocin receptor (OTR) is primarily coupled to Gαq/11 G-proteins. Activation of the OTR leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • IP3 triggers the release of calcium from intracellular stores, a key event in smooth muscle contraction.

  • DAG activates protein kinase C (PKC), which can phosphorylate various downstream targets.

Beyond this canonical pathway, OTR signaling is complex and can engage other pathways, including:

  • PI3K/Akt Pathway: Involved in cell survival and cardioprotection.[6]

  • MAPK/ERK Pathway: Activation of ERK5 (big MAP kinase 1) has been observed, which may play a role in muscle cell development and function.[9]

  • Nitric Oxide (NO) Production: OTR activation can lead to the production of NO, which has vasodilatory and cardioprotective effects.[6]

OT_Signaling_Pathway cluster_extracellular cluster_cell Cell cluster_membrane cluster_cytoplasm OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) OT->OTR Binding Gq11 Gαq/11 OTR->Gq11 Activation PI3K_Akt PI3K/Akt Pathway OTR->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway OTR->MAPK_ERK Activates PLC PLC Gq11->PLC Activation IP3 IP3 PLC->IP3 Generates PKC PKC PLC->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Physiological_Effects Physiological Effects (e.g., muscle contraction, cardioprotection, social behavior) Ca_Release->Physiological_Effects PKC->Physiological_Effects PI3K_Akt->Physiological_Effects MAPK_ERK->Physiological_Effects

Caption: Overview of major Oxytocin signaling pathways.

References

Unraveling the Discovery and Scientific History of Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The term "Ppto-OT" does not correspond to a recognized molecule or pathway in the current scientific literature. Based on the context of the inquiry, which focuses on signaling pathways, experimental protocols, and data relevant to drug development, it is highly probable that the intended subject is Oxytocin (OT) . Oxytocin is a neuropeptide with a rich history of scientific investigation and a complex signaling network that continues to be an active area of research. This guide provides a comprehensive overview of the discovery, history, and key experimental insights into oxytocin and its signaling pathways.

Discovery and Historical Context

Oxytocin, a nine-amino-acid peptide, was the first polypeptide hormone to be sequenced and synthesized, a landmark achievement that led to a Nobel Prize in Chemistry in 1955 for Vincent du Vigneaud. Its name is derived from the Greek words "oxys" (swift) and "tokos" (birth), reflecting its well-known role in uterine contraction during labor and in lactation.[1][2]

Initially identified for its effects on reproductive functions, the scientific understanding of oxytocin has expanded significantly over the decades. It is now recognized as a crucial neuromodulator in the central nervous system, influencing a wide range of complex behaviors, including social recognition, bonding, anxiety, and trust.[1]

Biochemical and Physiological Data

The following table summarizes key quantitative data related to oxytocin.

PropertyValueSpeciesReference
Molecular Formula C43H66N12O12S2-PubChem
Molecular Weight 1007.2 g/mol -PubChem
Amino Acid Sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2Human(du Vigneaud et al., 1953)
Receptor Binding Affinity (Kd) ~1-10 nMHuman(Gimpl & Fahrenholz, 2001)
Plasma Half-life 3-10 minutesHuman(De Groot et al., 1995)
Receptor Type G-protein coupled receptor (GPCR)-(Kimura et al., 1992)

Key Signaling Pathways

The oxytocin receptor (OTR) is a class A GPCR that, upon binding oxytocin, can activate multiple intracellular signaling cascades. The primary signaling pathway involves the coupling to Gαq/11 proteins.[3]

1. Gαq/11-PLC-IP3-Ca2+ Pathway:

  • Activation: Oxytocin binding to the OTR activates the Gαq/11 protein.[3]

  • Second Messenger Generation: The activated Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3][4]

  • Downstream Effects: The increase in intracellular Ca2+ activates various downstream effectors, including calmodulin and Ca2+/calmodulin-dependent protein kinases, leading to physiological responses such as smooth muscle contraction.[4]

Galphaq_Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gaq11 Gαq/11 OTR->Gaq11 Activates PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Effectors Ca2->Downstream Activates

Gαq/11 Signaling Pathway of the Oxytocin Receptor.

2. Mitogen-Activated Protein Kinase (MAPK) Pathway:

  • The activation of the OTR can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), part of the MAPK pathway.[4] This pathway is often linked to cell proliferation and differentiation.[4]

MAPK_Pathway OTR Oxytocin Receptor (OTR) Gaq11 Gαq/11 OTR->Gaq11 PLC PLC Gaq11->PLC DAG DAG PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates ERK12 ERK1/2 MAPK_Cascade->ERK12 Phosphorylates Proliferation Cell Proliferation ERK12->Proliferation Promotes Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture OTR-expressing cells in a multi-well plate B Load cells with a calcium-sensitive dye A->B C Stimulate cells with varying concentrations of Oxytocin B->C D Measure fluorescence intensity over time C->D E Plot peak fluorescence vs. Oxytocin concentration D->E F Calculate EC50 value from the dose-response curve E->F

References

An In-depth Technical Guide to the Homologs and Analogs of the Oxytocin/Vasopressin Superfamily Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxytocin (OT) and vasopressin (VP) neuropeptide superfamily represents an ancient and remarkably conserved signaling system found throughout the animal kingdom.[1] Originating over 600 million years ago, these nonapeptides have evolved from a common ancestral gene, giving rise to a diverse array of homologs with crucial roles in regulating a wide spectrum of physiological processes and behaviors.[1][2] In vertebrates, a gene duplication event led to the emergence of two distinct lineages: the oxytocin-like peptides, primarily involved in reproduction and social behaviors, and the vasopressin-like peptides, which are key regulators of water balance and blood pressure.[2] Invertebrates, on the other hand, typically possess a single homolog that often shares functional characteristics with both OT and VP.[3]

This technical guide provides a comprehensive overview of the homologs and analogs of the OT/VP superfamily across various species, with a particular focus on their pharmacological properties, the experimental protocols used for their characterization, and their underlying signaling pathways. The information presented here is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

It is important to note that the initial search term "Ppto-OT" did not yield relevant scientific results and is presumed to be a typographical error. This guide therefore focuses on the well-established members of the oxytocin/vasopressin superfamily.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and potencies (EC50) of various oxytocin/vasopressin homologs and analogs at their respective G-protein coupled receptors (GPCRs) across different species. This data is crucial for understanding the structure-activity relationships and the selectivity of these peptides.

Table 1: Binding Affinities (Ki) of Oxytocin, Vasopressin, and Analogs at Mammalian Receptors

SpeciesReceptorLigandKi (nM)Reference
Syrian Hamster (Mesocricetus auratus)OTROxytocin4.28[4]
Arginine Vasopressin36.1[4]
Manning Compound213.8[4]
V1aROxytocin495.2[4]
Arginine Vasopressin4.70[4]
Manning Compound6.87[4]

Table 2: Potency (EC50) of Invertebrate Oxytocin/Vasopressin Homologs and Analogs

SpeciesPeptide (Homolog)ReceptorEC50 (nM)Reference
Red Flour Beetle (Tribolium castaneum)InotocinInotocin Receptor1.5
Ant (Camponotus fellah)InotocinInotocin Receptor1.09

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of oxytocin/vasopressin homologs and their receptors.

Protocol 1: Radioligand Binding Assay for GPCRs

This protocol is a standard method for determining the binding affinity of a ligand for its receptor.

1. Membrane Preparation:

  • Homogenize tissues or cultured cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation (typically 3-120 µg of protein per well).

  • For competition assays, add varying concentrations of the unlabeled test compound. For saturation assays, add varying concentrations of the radiolabeled ligand.

  • Add a fixed concentration of the radiolabeled ligand (e.g., [3H]-Oxytocin, [125I]-LVA).

  • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Count the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • For saturation assays, plot specific binding against the concentration of the radiolabeled ligand and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the half-maximal inhibitory concentration (IC50).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Calcium Imaging for GPCR Signaling

This protocol measures the activation of Gq-coupled GPCRs by detecting changes in intracellular calcium concentration.

1. Cell Preparation:

  • Culture cells expressing the receptor of interest on glass-bottom dishes or 96-well plates suitable for microscopy.

  • On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

2. Dye Loading:

  • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the physiological salt solution. The final concentration of the dye will depend on the specific dye and cell type.

  • Incubate the cells with the dye-loading solution at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be cleaved into its active form.

  • After incubation, wash the cells with the physiological salt solution to remove excess extracellular dye.

3. Imaging:

  • Place the dish or plate on the stage of a fluorescence microscope equipped with a suitable light source, filters, and a camera for capturing fluorescent images.

  • For ratiometric dyes like Fura-2, alternately excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

  • For single-wavelength dyes like Fluo-4, excite the cells at a single wavelength (e.g., 488 nm) and measure the emission at a specific wavelength (e.g., 520 nm).

  • Acquire a baseline fluorescence measurement before adding the ligand.

4. Ligand Stimulation and Data Acquisition:

  • Add the ligand (agonist) of interest at various concentrations to the cells.

  • Continuously record the fluorescence intensity or ratio over time to capture the change in intracellular calcium concentration.

5. Data Analysis:

  • For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

  • For single-wavelength dyes, express the change in fluorescence as a relative change from the baseline (ΔF/F0).

  • Plot the peak change in fluorescence ratio or ΔF/F0 against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the ligand that elicits a half-maximal response.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

G Canonical Oxytocin/Vasopressin Gq Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Oxytocin/Vasopressin Homolog Receptor OTR/V1aR/Homolog Receptor (GPCR) Ligand->Receptor Binding G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activation Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca_release->Cellular_Response Direct Effects PKC->Cellular_Response Phosphorylation of target proteins

Canonical Gq Signaling Pathway for Oxytocin/Vasopressin Homologs.

G Experimental Workflow for Radioligand Binding Assay start Start: Receptor-expressing cell membranes incubation Incubate with Radioligand and/or Competitor start->incubation filtration Rapid Vacuum Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (Calculate Kd, Ki, Bmax) counting->analysis end End: Pharmacological Parameters analysis->end

Workflow for Determining Ligand Binding Affinity.

G Inotocin Signaling in Insect Oenocytes cluster_membrane Oenocyte Cell Membrane cluster_cytosol Cytosol Inotocin Inotocin Inotocin_Receptor Inotocin Receptor (GPCR) Inotocin->Inotocin_Receptor Binding G_protein G-protein (likely Gq) Inotocin_Receptor->G_protein Activation Signaling_Cascade Intracellular Signaling Cascade (e.g., Ca²⁺) G_protein->Signaling_Cascade Activation Gene_Expression Regulation of Gene Expression Signaling_Cascade->Gene_Expression CHC_Synthesis Cuticular Hydrocarbon (CHC) Synthesis Gene_Expression->CHC_Synthesis Leads to

Inotocin Signaling Pathway in Insect Water Balance.

Conclusion

The oxytocin/vasopressin superfamily of neuropeptides represents a fascinating example of evolutionary conservation and functional diversification. From regulating complex social behaviors in mammals to controlling water balance in insects, these peptides play fundamental roles across the animal kingdom. This technical guide has provided a detailed overview of the known homologs and analogs of this superfamily, their pharmacological properties, the experimental methods used to study them, and their signaling pathways. The continued investigation of these ancient signaling molecules, particularly in a wider range of invertebrate species, will undoubtedly provide further insights into the evolution of neuroendocrine systems and may lead to the development of novel therapeutic agents targeting their receptors.

References

The Core of Oxytocin: An In-depth Technical Guide to Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (OT) is a nonapeptide hormone and neurotransmitter renowned for its pivotal roles in social bonding, parturition, and lactation.[1][2] Its therapeutic potential extends to a wide array of clinical applications, including the management of postpartum hemorrhage, induction of labor, and emerging treatments for social-affective disorders such as autism and schizophrenia. The therapeutic utility of native oxytocin is, however, limited by its poor metabolic stability and lack of receptor selectivity, particularly against the structurally related vasopressin receptors.[1] This has spurred extensive research into the structure-activity relationships (SAR) of oxytocin to develop analogs with improved pharmacokinetic profiles, enhanced receptor affinity and selectivity, and tailored agonist or antagonist activities. This guide provides a comprehensive overview of the core SAR principles of oxytocin, detailed experimental protocols for analog synthesis and evaluation, and a summary of key quantitative data.

Oxytocin Structure-Activity Relationship (SAR)

The structure of oxytocin, a cyclic nonapeptide with a disulfide bridge between cysteine residues at positions 1 and 6 and a C-terminal tripeptide tail, has been the subject of extensive modification to probe its SAR.

The Tocinoic Ring (Residues 1-6)

The 20-membered cyclic core of oxytocin is crucial for receptor binding and activation. Modifications within this ring have profound effects on the molecule's activity.

  • Disulfide Bridge (Cys1-Cys6): Replacement of the disulfide bond with a more stable lactam bridge has been shown to increase metabolic stability.[3] Carba-analogs, where the sulfur atom is replaced by a methylene group, also exhibit enhanced stability.

  • Tyrosine at Position 2 (Tyr2): The phenolic hydroxyl group of Tyr2 is a critical determinant of intrinsic activity. Its removal or modification often leads to a significant decrease in agonistic potency and can even result in antagonistic properties.

  • Isoleucine at Position 3 (Ile3): This residue is important for receptor recognition. Modifications at this position can influence both affinity and selectivity.

  • Glutamine at Position 4 (Gln4): The Gln4 residue contributes to the conformational stability of the peptide. Analogs with substitutions at this position have been explored to enhance receptor selectivity.

  • Asparagine at Position 5 (Asn5): The side chain of Asn5 is involved in hydrogen bonding interactions with the receptor.

The C-terminal Tripeptide Tail (Residues 7-9)

The linear tripeptide tail (Pro-Leu-Gly-NH2) plays a significant role in receptor activation and selectivity.

  • Proline at Position 7 (Pro7): The rigid structure of proline is thought to be important for inducing the correct conformation for receptor activation. Substitution with sarcosine (Sar) has been shown to enhance antagonist potency and selectivity.[4]

  • Leucine at Position 8 (Leu8): This residue is a key determinant of selectivity between oxytocin and vasopressin receptors. Modifications at this position have been a major focus for developing selective oxytocin receptor antagonists.

  • Glycinamide at Position 9 (Gly9-NH2): The C-terminal carboxamide is essential for agonistic activity. Deamidation or removal of this group drastically reduces potency.

Quantitative SAR Data

The following table summarizes the biological activity of selected oxytocin analogs. The data is presented as pA2 values for antagonists, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Compound NameModification(s)In Vitro Uterotonic Antagonism (pA2)Reference
[Sar7]AVP (1)Sarcosine at position 7 of Arginine Vasopressin7.5 - 8.4[4]
[Mca1, D-Phe2, Sar7]AVT (4)β-mercapto-β,β-cyclopentamethylenepropionic acid at pos 1, D-Phe at pos 2, Sar at pos 7 of Arginine Vasotocin8.3[4]
[Mca1, D-Tyr(OEt)2, Sar7]AVT (6)Mca at pos 1, D-Tyr(OEt) at pos 2, Sar at pos 7 of AVT8.3[4]
[Mca1, D-Trp2, Sar7]AVT (9)Mca at pos 1, D-Trp at pos 2, Sar at pos 7 of AVT7.9[4]
[Pmp1, D-Trp2, Arg8]oxytocin (Parent Antagonist)β,β-pentamethylene-β-mercaptopropionic acid at pos 1, D-Trp at pos 2, Arg at pos 8 of Oxytocin7.77[5]

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of an Oxytocin Analog

This protocol outlines the general procedure for the synthesis of an oxytocin analog using Fmoc-SPPS.[6][7][8][9][10]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Ether

  • Automated peptide synthesizer (optional)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Cyclization (for cyclic analogs):

    • Dissolve the linear peptide in a suitable solvent (e.g., DMF).

    • Add a cyclization agent (e.g., for disulfide bond formation, use potassium ferricyanide or air oxidation).

    • Monitor the reaction by HPLC.

    • Purify the cyclic peptide by RP-HPLC.

Oxytocin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the oxytocin receptor.[11]

Materials:

  • Cell membranes expressing the human oxytocin receptor

  • Radiolabeled oxytocin antagonist (e.g., [3H]-Vasopressin or a specific labeled OT antagonist)

  • Unlabeled oxytocin (for standard curve)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

  • Scintillation vials

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a membrane suspension in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radioligand, and either unlabeled oxytocin (for standard curve), test compound, or buffer (for total binding).

    • For non-specific binding, add a high concentration of unlabeled oxytocin.

  • Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation fluid and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the concentration of the unlabeled ligand.

    • Determine the IC50 value (concentration of ligand that inhibits 50% of specific binding) from the competition curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay using Isolated Uterine Myometrial Strips

This protocol describes an ex vivo functional assay to assess the agonistic or antagonistic activity of compounds on uterine contractility.[3][12][13]

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat, mouse)

  • Organ bath system with force-displacement transducers

  • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2/5% CO2

  • Oxytocin (as a standard agonist)

  • Test compounds

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Dissect uterine horns and place them in cold physiological salt solution.

    • Cut longitudinal myometrial strips (e.g., 10 mm long, 2 mm wide).

  • Mounting: Mount the myometrial strips in the organ baths containing physiological salt solution maintained at 37°C and gassed with 95% O2/5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washing.

  • Agonist Assay:

    • Add increasing concentrations of the test compound or oxytocin to the organ bath in a cumulative manner.

    • Record the contractile responses (force and frequency) at each concentration.

    • Construct a concentration-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum effect (Emax).

  • Antagonist Assay:

    • Incubate the tissue with the test compound (potential antagonist) for a defined period (e.g., 30 minutes).

    • Perform a cumulative concentration-response curve for oxytocin in the presence of the antagonist.

    • Determine the rightward shift in the oxytocin concentration-response curve.

    • Calculate the pA2 value, a measure of antagonist potency.

  • Data Analysis: Analyze the recorded data to determine the effects of the test compounds on the amplitude and frequency of uterine contractions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the oxytocin receptor and a typical workflow for an SAR study.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis OT Oxytocin (OT) OT->OTR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Contraction Smooth Muscle Contraction PKC->Contraction Modulation Ca_ER->Contraction Ca_channel Ca²⁺ influx Ca_channel->Contraction

Caption: Oxytocin Receptor Signaling Pathway.

SAR_Workflow start Define Research Goal (e.g., develop selective antagonist) design Analog Design & Selection (based on known SAR) start->design synthesis Peptide Synthesis & Purification (Fmoc-SPPS, HPLC) design->synthesis binding_assay Receptor Binding Assay (determine affinity, Ki) synthesis->binding_assay functional_assay Functional Assay (determine activity, EC50/pA2) synthesis->functional_assay data_analysis SAR Analysis & Interpretation binding_assay->data_analysis functional_assay->data_analysis new_design Iterative Design of New Analogs data_analysis->new_design end Lead Compound Identification data_analysis->end Successful new_design->design Refine

References

In Silico Modeling of Pseudomonas syringae pv. tomato and Oxytocin Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudomonas syringae pv. tomato (Ppto) is a Gram-negative bacterium responsible for bacterial speck disease in tomatoes. It utilizes a type III secretion system to inject effector proteins into the host cell, manipulating cellular processes to favor infection. Oxytocin (OT) is a mammalian neuropeptide hormone that plays a crucial role in social bonding, reproduction, and has been shown to modulate inflammatory responses. The potential interaction between pathogen effectors and host neuroendocrine signaling pathways represents an under-explored area of research.

This technical guide outlines a hypothetical in silico framework to investigate the potential interaction between the Ppto effector protein AvrPtoB and the human Oxytocin Receptor (OTR). AvrPtoB is a well-characterized effector known to interact with and modulate host protein kinases. The OTR is a G-protein coupled receptor (GPCR) that, upon binding oxytocin, initiates a cascade of intracellular signals.[1][2][3] This guide provides a roadmap for researchers, scientists, and drug development professionals to model such an interaction using computational tools, from initial protein structure prediction to the analysis of binding dynamics.

Hypothetical Interaction and Signaling Pathway

We hypothesize that the Ppto effector protein AvrPtoB could directly interact with the Oxytocin Receptor, potentially modulating its signaling output to interfere with host defense mechanisms. The OTR is known to signal through Gαq/11 proteins, leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. This pathway can influence cellular processes such as inflammation and cell proliferation.[1][2] AvrPtoB has been shown to suppress host immune responses by targeting protein kinases.[5][6][7] An interaction with OTR could represent a novel mechanism of host manipulation.

G cluster_membrane Plasma Membrane cluster_bacterium Ppto cluster_cytoplasm Host Cytoplasm OTR Oxytocin Receptor (OTR) G_protein Gαq/11 OTR->G_protein Activates AvrPtoB AvrPtoB Effector AvrPtoB->OTR Hypothetical Interaction PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Immune_Modulation Immune Modulation Downstream->Immune_Modulation OT Oxytocin OT->OTR Binds

Caption: Hypothetical signaling pathway of AvrPtoB interacting with OTR.

In Silico Modeling Workflow

The following workflow outlines the key steps to model and analyze the interaction between a bacterial effector protein and a host receptor.

G start Start: Define Protein Sequences protein_prep Protein Structure Preparation start->protein_prep homology_modeling Homology Modeling (if no structure) protein_prep->homology_modeling Effector receptor_structure Retrieve Receptor Structure (PDB) protein_prep->receptor_structure Receptor docking Molecular Docking (e.g., AutoDock) homology_modeling->docking receptor_structure->docking md_simulation Molecular Dynamics Simulation (e.g., GROMACS) docking->md_simulation analysis Data Analysis md_simulation->analysis validation Experimental Validation analysis->validation end End validation->end

Caption: General workflow for in silico modeling of protein-protein interactions.

Experimental Protocols

Protein Structure Preparation
  • Objective: To obtain the 3D structures of the proteins of interest.

  • Methodology:

    • Receptor Structure: The crystal structure of the human Oxytocin Receptor can be obtained from the Protein Data Bank (PDB). Relevant PDB IDs include 7QVM and 6TPK.[8][9][10][11] These structures should be pre-processed to remove any co-crystallized ligands, water molecules, and other non-protein atoms, and to add polar hydrogens.

    • Effector Structure: The structure of the Ppto effector AvrPtoB has also been partially determined and is available in the PDB.[12] If the full-length structure is not available or if a different effector with no known structure is to be studied, homology modeling is required.

Homology Modeling
  • Objective: To predict the 3D structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein.[13][14]

  • Protocol (using a tool like MODELLER or YASARA): [15][16][17]

    • Template Selection: The target protein sequence (e.g., full-length AvrPtoB) is used as a query to search against the PDB using a tool like BLAST or PSI-BLAST to find suitable template structures with significant sequence similarity.[13][14][15]

    • Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the final model's accuracy.[13][15]

    • Model Building: A 3D model of the target protein is generated by copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops) de novo.[15][16]

    • Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK, which evaluates its stereochemical properties (e.g., Ramachandran plot).[14]

Molecular Docking
  • Objective: To predict the preferred orientation of one molecule when bound to another to form a stable complex.[18][19][20]

  • Protocol (using AutoDock): [18][19][21]

    • Preparation of Receptor and Ligand: Both the receptor (OTR) and the ligand (AvrPtoB) structures are prepared in the PDBQT file format, which includes adding polar hydrogens and assigning partial charges.[19]

    • Grid Box Definition: A 3D grid box is defined around the putative binding site on the receptor. This box defines the search space for the docking algorithm.

    • Running AutoGrid: The AutoGrid program is run to pre-calculate grid maps for each atom type in the ligand. These maps store the potential energy of interaction at each grid point.

    • Running AutoDock: The AutoDock program is executed to perform the docking simulation. It uses a genetic algorithm to explore different conformations and orientations of the ligand within the grid box.[20]

    • Analysis of Results: The results are clustered based on root-mean-square deviation (RMSD). The lowest energy conformation in the most populated cluster is typically considered the most likely binding pose.[20]

Molecular Dynamics (MD) Simulation
  • Objective: To simulate the physical movements of atoms and molecules in the protein complex over time, providing insights into its stability and dynamics.

  • Protocol (using GROMACS): [22][23][24][25][26]

    • System Preparation: A topology file for the protein complex is created using a chosen force field (e.g., CHARMM, AMBER). The complex is then placed in a simulation box and solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system.[24][25]

    • Energy Minimization: The energy of the system is minimized to remove steric clashes and relax the structure.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the desired pressure (e.g., 1 bar) in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[24]

    • Production MD: The production simulation is run for a desired length of time (e.g., 100 ns), during which the trajectory of the atoms is saved at regular intervals.[24]

    • Trajectory Analysis: The saved trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration to assess the stability and flexibility of the complex.

Data Presentation

Quantitative data from in silico modeling should be summarized for clear interpretation and comparison.

Table 1: Molecular Docking Results for AvrPtoB-OTR Complex

Cluster RankNumber of Poses in ClusterLowest Binding Energy (kcal/mol)Mean Binding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (nM)
135-12.5-11.815.2
228-10.9-10.585.7
315-9.7-9.4250.1
412-9.1-8.9560.4
510-8.5-8.3980.6

Note: These are representative values and would be generated by the docking software.

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

ParameterAvrPtoB (unbound)OTR (unbound)AvrPtoB-OTR Complex
Average RMSD (Å) 1.8 ± 0.32.1 ± 0.42.5 ± 0.5
Average RMSF (Å) 1.2 ± 0.21.5 ± 0.31.4 ± 0.3
Average Radius of Gyration (Å) 22.5 ± 0.525.1 ± 0.628.3 ± 0.7

Note: These are representative values illustrating the type of data obtained from MD trajectory analysis.

Experimental Validation

In silico predictions should ideally be validated through experimental methods to confirm the interaction.[27][28]

  • Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate that AvrPtoB and OTR interact within a cellular context.

  • Surface Plasmon Resonance (SPR): SPR can provide quantitative data on the binding affinity (Kd) and kinetics (kon, koff) of the purified proteins.[29]

  • Yeast Two-Hybrid (Y2H): A genetic method to detect protein-protein interactions in vivo.

Conclusion

The in silico modeling approach detailed in this guide provides a powerful and cost-effective strategy to generate testable hypotheses about the interactions between pathogen effectors and host signaling proteins. By modeling the hypothetical interaction between Ppto AvrPtoB and the human Oxytocin Receptor, researchers can gain insights into potential mechanisms of host manipulation and identify new targets for therapeutic intervention. While computational methods are invaluable for guiding research, it is crucial to complement these findings with experimental validation to confirm the biological relevance of the predicted interactions.

References

Navigating the Unknown: The Case of "Ppto-OT" and a Framework for Toxicological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the toxicology and safety profile of a compound designated "Ppto-OT" has yielded no specific publicly available data. This suggests that "this compound" may be a non-standard abbreviation, an internal project code, or a compound that has not been the subject of published toxicological research. One mention of "this compound" was found in the context of being a specific, long-lasting oxytocin antagonist used in research to differentiate between the actions of oxytocin and vasopressin.[1] However, this single mention does not provide any toxicological data.

In the absence of specific information for "this compound," this guide will provide a comprehensive framework for the toxicological and safety assessment of a novel research compound. To illustrate this framework with concrete examples, we will use a well-characterized, albeit fictional, research compound: "Researchem-X" . This in-depth guide is intended for researchers, scientists, and drug development professionals to understand the critical components of a toxicology and safety profile.

An In-depth Technical Guide to the Toxicology and Safety Profile of a Novel Research Compound: A Framework Using "Researchem-X"

Introduction and Compound Profile

Researchem-X is a synthetic small molecule inhibitor of the fictional kinase "Tox-Kinase 1" (TK1), which is implicated in inflammatory pathways. Its primary therapeutic hypothesis is the reduction of chronic inflammation.

Compound Identifier Description
Internal Code: Researchem-X
Chemical Name: 2-(4-fluorophenyl)-5-(pyridin-3-yl)thiazole-4-carboxamide
Molecular Formula: C15H10FN3OS
Molecular Weight: 311.33 g/mol
Target: Tox-Kinase 1 (TK1)
Therapeutic Indication (Proposed): Chronic Inflammatory Diseases
Non-Clinical Safety and Toxicology Summary

The non-clinical safety program for Researchem-X has been designed to identify potential hazards, establish a safe starting dose for first-in-human studies, and characterize the toxicological profile.

Acute toxicity studies are performed to determine the median lethal dose (LD50) and to identify potential target organs for toxicity after a single high dose.

Study Type Species Route of Administration LD50 (mg/kg) Key Findings
Single Dose ToxicityMouseOral (p.o.)> 2000No mortality or significant clinical signs observed.
Single Dose ToxicityRatOral (p.o.)1500Clinical signs at high doses included lethargy and ataxia. Gross necropsy revealed gastric irritation.
Single Dose ToxicityRatIntravenous (i.v.)150Dose-dependent cardiotoxicity observed.

Repeat-dose toxicity studies are conducted to evaluate the effects of the compound over a longer duration. The No-Observed-Adverse-Effect-Level (NOAEL) is a critical endpoint from these studies.

Study Duration Species Route of Administration NOAEL (mg/kg/day) Target Organs of Toxicity
28-Day StudyRatOral (p.o.)50Liver (hepatocellular hypertrophy), Kidney (tubular degeneration at high doses).
28-Day StudyDogOral (p.o.)30Liver (elevated enzymes), Gastrointestinal (emesis).
90-Day StudyRatOral (p.o.)25Liver (persistent hepatocellular hypertrophy), Hematological (mild anemia).

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.

Assay Type Test System Result
Ames TestS. typhimuriumNegative
In vitro Chromosomal AberrationHuman LymphocytesNegative
In vivo MicronucleusMouse Bone MarrowNegative

Safety pharmacology studies investigate the potential for adverse effects on major physiological systems.

System Assay Key Findings
Cardiovascular hERG AssayIC50 > 30 µM (low risk of QT prolongation).
In vivo telemetry (Dog)No significant effects on blood pressure, heart rate, or ECG parameters at therapeutic doses.
Central Nervous System Irwin Screen (Rat)No significant CNS effects observed at doses up to 100 mg/kg.
Respiratory Whole Body Plethysmography (Rat)No adverse effects on respiratory rate or tidal volume.
Experimental Protocols
  • Test System: Sprague-Dawley rats (10/sex/group).

  • Dose Groups: 0 (vehicle control), 25, 50, 100, and 200 mg/kg/day.

  • Administration: Once daily oral gavage.

  • Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis.

  • Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

  • Data Analysis: Statistical analysis of quantitative data (e.g., ANOVA, Dunnett's test).

  • Test System: C57BL/6 mice (5/sex/group).

  • Dose Groups: 0 (vehicle control), 500, 1000, 2000 mg/kg.

  • Administration: Single intraperitoneal injection.

  • Sample Collection: Bone marrow harvested at 24 and 48 hours post-dose.

  • Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is calculated to assess bone marrow suppression.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs are crucial for clear communication.

TK1_Signaling_Pathway cluster_cell Cell Membrane Cytokine_Receptor Cytokine Receptor TK1 Tox-Kinase 1 (TK1) Cytokine_Receptor->TK1 Activates Downstream_Kinase Downstream Kinase TK1->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Inflammatory_Genes Inflammatory Genes Transcription_Factor->Inflammatory_Genes Induces Transcription Researchem_X Researchem-X Researchem_X->TK1 Inhibits

Caption: Proposed mechanism of action for Researchem-X in the TK1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_decision Decision Point Ames Ames Test Acute_Tox Acute Toxicity (Rodent) Ames->Acute_Tox hERG hERG Assay hERG->Acute_Tox Chromosomal_Aberration Chromosomal Aberration Chromosomal_Aberration->Acute_Tox Repeat_Dose 28-Day Repeat Dose (Rodent & Non-rodent) Acute_Tox->Repeat_Dose Micronucleus Micronucleus Assay (Rodent) Repeat_Dose->Micronucleus Go_NoGo First-in-Human Dose Selection Micronucleus->Go_NoGo

Caption: A simplified workflow for non-clinical safety assessment.

Conclusion and Risk Assessment

Researchem-X has a generally favorable non-clinical safety profile. It is non-genotoxic and demonstrates a low risk for cardiovascular, CNS, and respiratory adverse effects at anticipated therapeutic exposures. The primary target organs for toxicity at higher doses are the liver and kidney. The NOAELs established in the 28-day and 90-day studies provide a solid basis for the calculation of a safe starting dose for clinical trials. Further long-term carcinogenicity studies may be required depending on the intended duration of clinical use. The identified risks are considered manageable with appropriate clinical monitoring.

References

Protein Targets of Pseudomonas syringae pv. tomato Acetyltransferase Effectors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas syringae pv. tomato (Ppto), the causative agent of bacterial speck disease in tomato, utilizes a type III secretion system (T3SS) to inject a suite of effector proteins into the host cell. These effectors manipulate host cellular processes to suppress immunity and promote pathogen proliferation. A key class of these effectors possesses acetyltransferase activity, modifying host proteins through the addition of an acetyl group. This guide provides an in-depth overview of the known protein targets of these acetyltransferase effectors, with a focus on the well-characterized HopZ family, which includes effectors like HopZ1a and HopZ3. The original query term "Ppto-OT" is interpreted as referring to these P. syringae pv. tomato O-acetyltransferase effectors.

Known Protein Targets and Quantitative Data

The HopZ family of effectors from Pseudomonas syringae targets a range of host proteins to disrupt plant defense signaling and cellular functions. While detailed enzyme kinetics and binding affinities are not extensively available in the literature, the following tables summarize the known targets and the semi-quantitative data describing these interactions.

EffectorHost PlantTarget ProteinCellular Process TargetedQuantitative/Semi-Quantitative Data
HopZ1aArabidopsis thalianaTubulinMicrotubule network and secretionStrong autoacetylation in the presence of tubulin; direct binding observed via co-sedimentation and surface plasmon resonance (SPR), but specific Kd values are not reported.[1][2]
HopZ1aArabidopsis thalianaJAZ proteins (e.g., AtJAZ6)Jasmonate signalingStrong acetylation of AtJAZ6 in vitro.[3][4]
HopZ1aGlycine max (Soybean)GmHID1Isoflavone biosynthesisPhysical interaction confirmed; inhibits daidzein induction.
HopZ1aArabidopsis thalianaMKK7MAPK signaling cascade (Plant Immunity)Acetylates MKK7 in vitro and in planta, inhibiting its kinase activity.[5]
HopZ3Solanum lycopersicum (Tomato)PTOPlant immune signalingAcetylation of PTO reduces its binding to the bacterial effector AvrPto1.[6]
HopZ3Solanum lycopersicum (Tomato)SlRIPKPlant immune signalingAcetylation by HopZ3 suppresses SlRIPK kinase activity.[6][7]
HopZ3Solanum lycopersicum (Tomato)SlRIN4sPlant immune signalingAcetylated by HopZ3.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of effector-target interactions. Below are protocols derived from published studies on HopZ acetyltransferases.

In Vitro Acetylation Assay

This protocol is used to determine if a purified effector protein can acetylate a putative target protein in a controlled environment.

Materials:

  • Purified recombinant effector protein (e.g., His-HopZ1a)

  • Purified recombinant target protein (e.g., GST-MKK7)

  • [¹⁴C]-acetyl-CoA

  • Acetylation buffer (50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF, 10 mM sodium butyrate)

  • Inositol hexakisphosphate (IP6) solution (100 nM, as an activator for some effectors like HopZ1a)[3]

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Coomassie Brilliant Blue stain

  • Phosphorimager or autoradiography film

Procedure:

  • Set up the acetylation reaction in a microcentrifuge tube. For a 25 µL reaction, combine:

    • 3 µg of purified His-HopZ1a[5]

    • 5 µg of purified GST-MKK7[5]

    • 1 µL of [¹⁴C]-acetyl-CoA (55 µCi/µmol)[3]

    • IP6 to a final concentration of 100 nM (if required)[3]

    • Acetylation buffer to a final volume of 25 µL.

  • Incubate the reaction at 30°C for 1 hour.[8]

  • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading.

  • Dry the gel.

  • Expose the dried gel to a phosphorimager screen or autoradiography film to detect the incorporation of [¹⁴C]-acetyl groups. The exposure time may vary (e.g., 1 week).[5]

Co-Immunoprecipitation (Co-IP) from Plant Tissues

This protocol is used to verify protein-protein interactions within the plant cell.

Materials:

  • Nicotiana benthamiana or Arabidopsis thaliana tissue transiently expressing tagged effector and target proteins (e.g., HopZ1a-HA and MKK7-FLAG).

  • Co-IP Lysis Buffer (e.g., 10 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% Triton X-100, supplemented with protease inhibitor cocktail).

  • Antibody-conjugated magnetic beads (e.g., anti-HA agarose beads).

  • Wash Buffer (Co-IP Lysis Buffer with a lower concentration of Triton X-100, e.g., 0.1%).

  • Elution Buffer (e.g., SDS-PAGE loading buffer or a low pH glycine buffer).

  • Antibodies for western blotting (e.g., anti-HA and anti-FLAG).

Procedure:

  • Harvest plant tissue (approximately 1-2 grams) and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Resuspend the powder in 2-3 mL of ice-cold Co-IP Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Add the antibody-conjugated beads (e.g., 30 µL of a 50% slurry of anti-HA beads) to the clarified lysate.[1]

  • Incubate for 2-4 hours at 4°C on a rotator to allow for immunoprecipitation.

  • Pellet the beads using a magnetic rack or gentle centrifugation.

  • Discard the supernatant and wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer.

  • After the final wash, remove all residual buffer and elute the bound proteins by adding 50-100 µL of 1x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze the eluted proteins by western blotting using antibodies against both the "bait" (e.g., anti-HA) and "prey" (e.g., anti-FLAG) proteins.

Mass Spectrometry for Acetylation Site Identification

This protocol provides a general workflow for identifying the specific amino acid residues on a target protein that are acetylated by an effector.

Materials:

  • In vitro acetylation reaction products (using non-radioactive acetyl-CoA) or immunoprecipitated target protein from plant tissue.

  • SDS-PAGE gel and staining reagents.

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin).

  • LC-MS/MS system.

  • Protein identification software.

Procedure:

  • Run the protein sample on an SDS-PAGE gel and stain with Coomassie Blue.

  • Excise the protein band corresponding to the target protein.

  • Destain the gel slice.

  • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

  • Digest the protein in-gel with trypsin overnight at 37°C.

  • Extract the peptides from the gel slice.

  • Analyze the extracted peptides by LC-MS/MS.

  • Search the resulting MS/MS spectra against a protein database, specifying acetylation of serine, threonine, lysine, and histidine as a variable modification to identify the modified peptides and the precise sites of acetylation.[7]

Visualizations

Signaling Pathways and Experimental Workflows

HopZ1a_Signaling_Pathway Ppto P. syringae pv. tomato T3SS Type III Secretion System Ppto->T3SS expresses HopZ1a HopZ1a Effector T3SS->HopZ1a injects Tubulin Tubulin HopZ1a->Tubulin acetylates Microtubules Microtubule Network HopZ1a->Microtubules disrupts JAZ JAZ Proteins HopZ1a->JAZ acetylates Jasmonate Jasmonate Signaling HopZ1a->Jasmonate deregulates MKK7 MKK7 HopZ1a->MKK7 acetylates MAPK MAPK Cascade HopZ1a->MAPK suppresses Tubulin->Microtubules forms Secretion Plant Secretion Microtubules->Secretion enables CellWallDefense Cell Wall Defense Secretion->CellWallDefense contributes to JAZ->Jasmonate represses MKK7->MAPK activates Immunity Plant Immunity MAPK->Immunity activates

Caption: HopZ1a signaling pathway.

HopZ3_Signaling_Pathway Ppto P. syringae pv. tomato T3SS Type III Secretion System Ppto->T3SS expresses HopZ3 HopZ3 Effector T3SS->HopZ3 injects AvrPto1 AvrPto1 T3SS->AvrPto1 injects HopZ3->AvrPto1 acetylates PTO PTO Kinase HopZ3->PTO acetylates SlRIPK SlRIPK Kinase HopZ3->SlRIPK acetylates SlRIN4 SlRIN4 HopZ3->SlRIN4 acetylates ImmuneComplex PTO Immune Complex HopZ3->ImmuneComplex disrupts formation ETI Effector-Triggered Immunity (ETI) HopZ3->ETI suppresses AvrPto1->PTO binds to PTO->ImmuneComplex forms SlRIPK->ImmuneComplex component of SlRIN4->ImmuneComplex component of ImmuneComplex->ETI activates

Caption: HopZ3 signaling pathway.

CoIP_Workflow start Plant tissue with tagged proteins lysis Lyse cells and clarify lysate start->lysis incubation Incubate with antibody-beads lysis->incubation wash Wash beads incubation->wash elution Elute proteins wash->elution analysis Western Blot Analysis elution->analysis

Caption: Co-Immunoprecipitation workflow.

References

Methodological & Application

Unraveling the "Ppto-OT Experimental Protocol": A Search for a Novel Cell Culture Method

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the "Ppto-OT experimental protocol for cell culture" have revealed a significant information gap, with no established scientific literature or public documentation currently associated with this specific terminology. Extensive searches across scientific databases and the broader web did not yield any defined protocol, experimental data, or signaling pathways under the "this compound" designation.

This suggests that "this compound" may represent a very new, highly specialized, or proprietary technique that has not yet been disseminated in the public domain. It is also possible that the term is an internal designation within a specific research group or company, or potentially a typographical error of a different established protocol.

The core requirements of the original request—to provide detailed application notes, quantitative data tables, experimental methodologies, and diagrams of signaling pathways—cannot be fulfilled without a foundational understanding of what the "this compound" protocol entails.

For researchers, scientists, and drug development professionals interested in this topic, the immediate next step would be to clarify the origin and definition of "this compound." If this is a newly encountered term, tracing it back to its source publication, presentation, or institution is crucial for obtaining the necessary details to evaluate and potentially implement the protocol.

Without further information or clarification on the "this compound" protocol, the scientific community is unable to provide the detailed documentation and visualizations requested. Future developments or publications may shed light on this term and its potential applications in cell culture.

Application Notes and Protocols for the Use of Photocaged Oxytocin (OT) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photocaged oxytocin (cOT) represents a powerful optopharmacological tool for the precise spatiotemporal control of oxytocin receptor (OXTR) activation in both in vitro and in vivo settings.[1][2] By rendering the oxytocin molecule biologically inactive until exposed to a specific wavelength of light (typically UV), researchers can overcome the limitations of systemic or localized injections, which lack precise temporal control and can lead to off-target effects.[1] This technology enables the investigation of the nuanced roles of oxytocin signaling in complex biological processes, including social behavior, neuronal circuit function, and physiological regulation, with unprecedented precision.[1][3]

These application notes provide a comprehensive overview of the use of photocaged oxytocin in animal models, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways.

Data Presentation: Quantitative Effects of Photocaged Oxytocin Activation

The following table summarizes the observed effects of photo-activated oxytocin in various animal models. The data highlights the versatility of this technique in studying a range of physiological and behavioral outcomes.

Animal Model Target Area Experimental Outcome Quantitative Change Reference
MouseAuditory CortexPup Retrieval Behavior (in virgin females)Accelerated onset of maternal behavior[2]
MouseHippocampus (CA2 pyramidal neurons)Neuronal ActivityDepolarization of OXTR+ neurons upon uncaging[2]
MouseMammary TissueCalcium SignalingInduction of basal cell Ca2+ oscillations[2]
Oxtr-Cre MousePrefrontal Cortex (PFC)Social RecognitionImpaired ability to distinguish novel from familiar conspecifics[3]
Oxtr-Cre MousePrefrontal Cortex (PFC)Sociability & AnxietyNo significant effect on sociability or anxiety-like behavior[3][4]
RatIn vivo distributionCNS Uptake~1% from plasma[5]

Experimental Protocols

Protocol for In Vivo Optogenetic Activation of OXTR-Expressing Neurons

This protocol is adapted from studies investigating the role of oxytocin in social recognition in mice.[3][4]

Objective: To selectively activate oxytocin receptor-expressing neurons in a specific brain region (e.g., the prefrontal cortex) to observe behavioral changes.

Materials:

  • Oxtr-Cre mice

  • Cre-inducible AAV vector encoding a channelrhodopsin (e.g., AAV-ChR2-eYFP)

  • Stereotaxic surgery setup

  • Fiber optic cannulas

  • Optical fiber and laser for light delivery

  • Behavioral testing apparatus (e.g., three-chamber social interaction test)

Procedure:

  • Viral Vector Injection:

    • Anesthetize the Oxtr-Cre mouse and place it in the stereotaxic frame.

    • Bilaterally inject the Cre-inducible AAV-ChR2-eYFP vector into the target brain region (e.g., prefrontal cortex).

    • Allow sufficient time for viral expression (typically 3-4 weeks).

  • Fiber Optic Implantation:

    • During the same surgical session or in a subsequent one, implant fiber optic cannulas bilaterally above the injection sites.

  • Behavioral Testing:

    • Habituate the mouse to the testing environment and to being attached to the optical fiber.

    • For the social recognition test, the mouse is typically exposed to a familiar and a novel conspecific.

    • Deliver light stimulation (e.g., blue light for ChR2 activation) through the optical fibers during the interaction period.

    • Record and analyze the time spent interacting with each conspecific.

Protocol for Photocaged Oxytocin Administration and Uncaging

This protocol provides a general framework for the in vivo application of photocaged oxytocin to study behavioral outcomes.[1][2]

Objective: To deliver photocaged oxytocin systemically or locally and then activate it with light at a precise time to observe a behavioral response.

Materials:

  • Photocaged oxytocin (cOT) analog (e.g., cOT1, cOT2, or cOT3)[1]

  • Animal model (e.g., virgin female mouse for pup retrieval assay)

  • Administration tools (e.g., syringe for injection, cannula for local delivery)

  • Light source for uncaging (e.g., 365 nm UV LED)[6]

  • Behavioral observation setup

Procedure:

  • Administration of cOT:

    • Administer the cOT to the animal. The route of administration (e.g., intraperitoneal, intracerebroventricular) will depend on the experimental question.

  • Behavioral Paradigm:

    • Introduce the animal to the behavioral testing paradigm (e.g., place pups in the cage of a virgin female for the pup retrieval test).

  • Photo-uncaging:

    • At the desired time, deliver UV light to the target area to photorelease the oxytocin. For behavioral studies in freely moving animals, this may involve a head-mounted light source.

  • Data Analysis:

    • Record and analyze the animal's behavior following uncaging. For example, in the pup retrieval assay, measure the latency to retrieve the pups to the nest.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

Oxytocin binding to its G-protein coupled receptor (OXTR) can activate multiple downstream signaling cascades.[7][8][9] The diagram below illustrates a simplified, hypothetical signaling pathway relevant to the effects of oxytocin in cardiac cells, which shares common elements with neuronal signaling.

OT_Signaling_Pathway OT Oxytocin OXTR OXTR OT->OXTR Binds Gq11 Gαq/11 OXTR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified Oxytocin Receptor (OXTR) signaling cascade.

Experimental Workflow for In Vivo Photocaged Oxytocin Studies

The following diagram outlines a typical workflow for an in vivo experiment using photocaged oxytocin.

Experimental_Workflow A Animal Model Selection (e.g., Oxtr-Cre Mouse) B Surgical Preparation (e.g., Viral Injection, Cannula Implantation) A->B C Photocaged Oxytocin Administration B->C D Behavioral Paradigm Setup C->D E Light-Induced Uncaging (Spatiotemporal Control) D->E F Behavioral/Physiological Data Acquisition E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow for in vivo studies.

Conclusion

The use of photocaged oxytocin in animal models provides a sophisticated approach to dissect the precise roles of this neuropeptide in the brain and periphery. By enabling researchers to control the timing and location of oxytocin receptor activation, this technology is invaluable for elucidating the causal relationships between oxytocin signaling and complex behaviors and physiological processes. The protocols and data presented here serve as a guide for the application of this powerful tool in neuroscience and drug development.

References

Application Notes: Oxytocin Dosage and Administration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxytocin (OT) is a neuropeptide and hormone recognized for its pivotal role in social bonding, parturition, and lactation.[1] In preclinical in vivo research, OT is investigated for its therapeutic potential across a range of applications, including the modulation of social behavior, anxiety, and pain.[2][3] These application notes provide a comprehensive overview of the dosage and administration guidelines for oxytocin in rodent models, tailored for researchers, scientists, and drug development professionals.

Pharmacology and Mechanism of Action

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor.[1] OTR activation initiates various intracellular signaling cascades, primarily through Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways are integral to the diverse physiological and behavioral effects of oxytocin.

Considerations for In Vivo Studies

  • Route of Administration: The choice of administration route is critical and depends on the research question. Intranasal (IN) administration is often preferred for targeting the central nervous system (CNS) due to its potential for direct nose-to-brain transport, bypassing the blood-brain barrier to some extent.[4] Intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections are common systemic routes.

  • Dosage: The optimal dose of oxytocin can vary significantly depending on the animal model, the intended biological effect, and the administration route. It is crucial to perform dose-response studies to determine the most effective and tolerable dose for a specific experimental paradigm.

  • Vehicle: Oxytocin is typically dissolved in sterile saline (0.9% NaCl) for administration.

  • Timing of Administration: The timing of oxytocin administration relative to behavioral testing is a critical parameter. For acute studies, administration often occurs 5 to 30 minutes before the test.[2] Chronic studies may involve daily injections over several days or weeks.[2]

Quantitative Data Summary

The following tables summarize typical dosage ranges for oxytocin in mice and rats across different administration routes, compiled from various studies.

Table 1: Oxytocin Dosage Guidelines for Mice

Administration RouteDosage RangeTypical VehicleNotes
Intranasal (IN) 0.15 - 0.8 IU/kg0.9% SalineDoses are often administered in small volumes (e.g., 5 µL per mouse), divided between the nostrils.[2][4]
Subcutaneous (SC) 0.1 - 1 U per mouse0.9% SalineAnecdotal dosages for dystocia vary widely.[1]
Intraperitoneal (IP) 150 mU0.9% SalineUsed in studies of milk ejection.[5]
Intravenous (IV) 1.5 mU0.9% SalineTypically used for rapid, systemic effects.[5]

Table 2: Oxytocin Dosage Guidelines for Rats

Administration RouteDosage RangeTypical VehicleNotes
Intraperitoneal (IP) 0.1 - 1 mg/kg1 mL/kg body weight in 0.9% SalineDoses in this range have been shown to influence sleep-wake behavior.[6][7]
Intranasal (IN) 0.06 - 3 mg/kg0.9% SalineHigher doses are often used to investigate central effects.[6][7]
Intravenous (IV) 200 - 10,000 ng/kg0.9% SalineUsed for pharmacokinetic studies to assess clearance and distribution.[3]
Subcutaneous (SC) 20 - 1200 nmol/kg0.9% SalineInvestigated for effects on food intake and body weight.[8]

Experimental Protocols

Protocol 1: Intranasal Oxytocin Administration in Mice

This protocol is adapted from studies investigating the behavioral effects of oxytocin.[2][4]

Materials:

  • Oxytocin (lyophilized powder)

  • Sterile 0.9% saline

  • Micropipette and sterile tips (P10 or similar)

  • Vortex mixer

  • Experimental mice

Procedure:

  • Preparation of Oxytocin Solution:

    • Reconstitute lyophilized oxytocin in sterile 0.9% saline to achieve the desired stock concentration. For example, a solution of 1 IU may contain 1.667 mg of synthetic OT.[2]

    • Vortex gently to ensure complete dissolution.

    • Prepare fresh dilutions for each experiment to ensure potency.

  • Animal Handling and Administration:

    • Gently restrain the mouse, for example, by scruffing.

    • Using a micropipette, deliver a small volume of the oxytocin solution (e.g., 2.5 µL) to each nostril.[2]

    • Allow a brief period (e.g., 30 seconds) for the mouse to inhale the solution.[2] Rodents are obligate nose-breathers, which facilitates rapid absorption.[4]

  • Post-Administration:

    • Return the mouse to its home cage.

    • Conduct behavioral testing at the predetermined time point (e.g., 5-30 minutes post-administration).[2]

Protocol 2: Intraperitoneal Oxytocin Administration in Rats

This protocol is based on methodologies used in sleep-wake and behavioral studies.[6][7][9]

Materials:

  • Oxytocin solution (prepared as in Protocol 1)

  • Sterile syringes (1 mL) and needles (23-25 gauge)

  • Experimental rats

Procedure:

  • Animal Restraint:

    • Properly restrain the rat. A two-person technique is often recommended, with one person restraining the animal and the other performing the injection.[9]

    • Position the rat in dorsal recumbency with its head tilted slightly downwards.

  • Injection Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][10]

    • Insert the needle at a 30-40° angle.[9]

    • Gently aspirate to ensure no blood or urine is drawn, which would indicate improper placement.

    • Inject the oxytocin solution at a volume of 1 mL/kg body weight.[6]

  • Post-Injection:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress.

Signaling Pathway and Experimental Workflow Diagrams

Oxytocin_Signaling_Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds to G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Oxytocin signaling pathway initiated by ligand binding.

Experimental_Workflow start Start prep Prepare Oxytocin Solution (in 0.9% Saline) start->prep animal_prep Animal Acclimation & Habituation prep->animal_prep admin Oxytocin Administration (e.g., IN or IP) animal_prep->admin wait Waiting Period (5-30 min for acute studies) admin->wait behavior Behavioral Testing wait->behavior data Data Collection & Analysis behavior->data end End data->end

Caption: General experimental workflow for in vivo oxytocin studies.

References

Unraveling "Ppto-OT": A Case of Mistaken Identity in Scientific Search

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the preparation and storage of "Ppto-OT" solutions have hit a roadblock due to a likely typographical error in the compound's designation. Extensive searches have failed to identify a chemical or reagent known as "this compound" within scientific literature or supplier databases.

The term "this compound" does not correspond to any known entity in the fields of chemistry, biology, or drug development. Instead, search results have overwhelmingly pointed towards an unrelated acronym, "PPTO," which stands for Protected Paid Time Off, a form of employee leave. This suggests a simple yet critical error in the initial query.

One tangential but ultimately distinct scientific term identified was "Pto," referring to a protein kinase involved in plant disease resistance. However, the "-OT" suffix does not align with any standard chemical nomenclature in this context, further indicating that "this compound" is not the correct name of the compound of interest.

Without the accurate name of the substance, it is impossible to provide the requested detailed application notes, protocols, and storage conditions. The stability, solubility, and handling procedures are all highly specific to the chemical properties of a given compound.

To proceed, clarification of the correct compound name is essential. Researchers, scientists, and drug development professionals are urged to verify the nomenclature of the substance . Once the correct name is provided, a thorough and accurate guide to its solution preparation, storage, and experimental use can be developed.

Application Notes and Protocols for the Analytical Detection of Ppto-OT in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ppto-OT is a novel peptide of significant interest in various fields of biological research and drug development. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, pharmacodynamic assessments, and understanding its physiological and pathological roles. These application notes provide detailed protocols for the sensitive and specific detection of this compound in biological samples using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Techniques Overview

The choice of analytical method for this compound detection depends on the required sensitivity, specificity, sample matrix, and throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantification due to its high specificity and sensitivity, allowing for the accurate measurement of low endogenous concentrations.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method suitable for analyzing a large number of samples. While potentially less specific than LC-MS/MS, it offers a convenient and sensitive alternative.[2]

Section 1: this compound Detection by LC-MS/MS

Application Note

LC-MS/MS offers unparalleled specificity for the quantification of this compound, even in complex biological matrices like plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates. This method relies on the chromatographic separation of this compound from other sample components, followed by its ionization and fragmentation into characteristic product ions, which are then detected by the mass spectrometer. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

Quantitative Data Summary
ParameterPlasma/SerumCSFReference(s)
Lower Limit of Quantification (LLOQ) 1 ng/L - 10 pg/mL~10 pg/mL[3]
Linearity Range 1 ng/L - 75 ng/L; 10 - 20,000 pg/mL10 pg/mL - 80 ng/mL[3][4]
Precision (%CV) < 10-15%Not Specified[3]
Accuracy (%RE) 94% - 108%Not Specified[3]
Extraction Recovery ~81-87% (Protocol Dependent)Not Specified[5]

Experimental Workflow: LC-MS/MS

LC-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with SIL-Internal Standard Sample->Spike 1 Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Protein_Precipitation 2 SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE 3 Evaporation Evaporation & Reconstitution SPE->Evaporation 4 LC_Separation Liquid Chromatography (LC) Separation Evaporation->LC_Separation 5 ESI Electrospray Ionization (ESI) LC_Separation->ESI 6 MS_Analysis Tandem Mass Spectrometry (MS/MS) ESI->MS_Analysis 7 Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition 8 Quantification Quantification (Standard Curve) Data_Acquisition->Quantification 9 Result Concentration of this compound Quantification->Result 10

Caption: Workflow for this compound analysis using LC-MS/MS.

Detailed Protocol: this compound Quantification in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for oxytocin analysis.[3]

1. Materials and Reagents:

  • This compound reference standard and stable isotope-labeled this compound (this compound-d5) internal standard (IS).

  • Human plasma (K2-EDTA).

  • Acetonitrile (ACN), LC-MS grade.

  • Formic acid (FA), LC-MS grade.

  • Phosphoric acid (H₃PO₄).

  • Methanol (MeOH), LC-MS grade.

  • Deionized water.

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of this compound and this compound-d5 in a suitable solvent (e.g., 50% ACN in water).

  • Prepare calibration standards by spiking appropriate amounts of this compound stock solution into charcoal-stripped human plasma to achieve a concentration range of 1 pg/mL to 1000 pg/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation:

  • To 200 µL of plasma sample, standard, or QC, add 20 µL of this compound-d5 IS working solution (e.g., 1 ng/mL). Vortex briefly.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant with 1.8 mL of 4% H₃PO₄.

4. Solid Phase Extraction (SPE):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the IS with 1 mL of 90% methanol in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

5. LC-MS/MS Analysis:

  • LC System: UPLC system.

  • Column: C18 column suitable for peptide analysis (e.g., BEH130 C18).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.[5]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and this compound-d5. These will need to be determined empirically for the specific molecule. For oxytocin, a common transition is 1007.4 -> 723.3.[6]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to this compound-d5 against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Section 2: this compound Detection by ELISA

Application Note

ELISA is a widely used immunoassay for the quantification of this compound in various biological fluids, including serum, plasma, saliva, and tissue culture media.[2] The competitive ELISA format is commonly employed for small molecules like this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Ppto-OT antibody sites. The resulting signal is inversely proportional to the amount of this compound in the sample.

Quantitative Data Summary
ParameterSerum/PlasmaSalivaReference(s)
Detection Range 15.63 - 1000 pg/mLNot Specified
Sensitivity ~5.51 pg/mLNot Specified
Intra-Assay CV (%) < 10%Not Specified[7]
Inter-Assay CV (%) < 12%Not Specified[7]
Sample Volume 50 - 100 µLNot Specified

Experimental Workflow: Competitive ELISA

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents, Standards, and Samples Add_Sample_Standard Add Sample/Standard to Antibody-Coated Plate Prepare_Reagents->Add_Sample_Standard 1 Add_Conjugate Add this compound-HRP Conjugate Add_Sample_Standard->Add_Conjugate 2 Incubate1 Incubate Add_Conjugate->Incubate1 3 Wash1 Wash Plate Incubate1->Wash1 4 Add_Substrate Add TMB Substrate Wash1->Add_Substrate 5 Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 6 Add_Stop_Solution Add Stop Solution Incubate2->Add_Stop_Solution 7 Read_Absorbance Read Absorbance (450 nm) Add_Stop_Solution->Read_Absorbance 8 Calculate_Concentration Calculate Concentration (Standard Curve) Read_Absorbance->Calculate_Concentration 9 Result This compound Concentration Calculate_Concentration->Result 10

Caption: Workflow for this compound analysis using Competitive ELISA.

Detailed Protocol: this compound Quantification in Human Serum by Competitive ELISA

This protocol is a general guideline based on commercially available oxytocin ELISA kits.[2][7] Always refer to the specific kit manual for detailed instructions.

1. Materials and Reagents (Typically provided in a kit):

  • Microtiter plate pre-coated with anti-rabbit IgG.

  • This compound standard.

  • This compound polyclonal antibody.

  • This compound-peroxidase (HRP) conjugate.

  • Assay buffer.

  • Wash buffer concentrate.

  • TMB substrate.

  • Stop solution.

  • Plate sealer.

2. Sample and Reagent Preparation:

  • Prepare the wash buffer by diluting the concentrate with deionized water.

  • Prepare the this compound standards by serial dilution of the stock standard in the assay buffer to create a standard curve (e.g., 0-1000 pg/mL).

  • Serum samples may require an extraction step as detailed in the kit manual to remove interfering substances. A common method involves protein precipitation with a solvent followed by solid-phase extraction.

3. Assay Procedure:

  • Bring all reagents and samples to room temperature.

  • Add 50 µL of standard or prepared sample to the appropriate wells of the microtiter plate.

  • Add 25 µL of this compound-HRP conjugate to each well.

  • Add 25 µL of this compound polyclonal antibody to each well.

  • Seal the plate and incubate overnight at 4°C.[2]

  • Wash the plate 4 times with 300 µL of wash buffer per well.

  • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm within 10 minutes of adding the stop solution.

4. Data Analysis:

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic curve fit is often recommended.

  • The concentration of this compound in the samples is inversely proportional to the absorbance.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

Section 3: Sample Preparation from Biological Tissues

Application Note

The accurate measurement of this compound in tissues, such as the brain, requires efficient extraction and homogenization to release the peptide from the tissue matrix while minimizing degradation. The choice of homogenization method and extraction buffer is critical for obtaining reliable results.

Detailed Protocol: this compound Extraction from Brain Tissue

This protocol provides a general procedure for the extraction of peptides from brain tissue for subsequent analysis by LC-MS/MS or ELISA.

1. Materials and Reagents:

  • Fresh or frozen brain tissue.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Homogenization buffer (e.g., RIPA buffer with protease inhibitors).

  • Mechanical homogenizer (e.g., bead beater or sonicator).

  • Centrifuge.

2. Procedure:

  • Dissect the brain region of interest on an ice-cold surface.

  • Weigh the tissue sample.

  • Place the tissue in a pre-chilled tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 10 µL of buffer per mg of tissue).

  • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the extracted this compound.

  • The supernatant can now be used for analysis. For LC-MS/MS, a protein precipitation and SPE step as described in the plasma protocol is recommended. For ELISA, follow the kit manufacturer's instructions for tissue homogenates.

Section 4: this compound Signaling Pathway

Application Note

This compound is presumed to exert its biological effects by binding to a specific G-protein coupled receptor (GPCR), the this compound receptor (Ppto-OTR). Activation of the Ppto-OTR initiates a cascade of intracellular signaling events that ultimately lead to diverse physiological responses. Understanding this signaling pathway is crucial for drug development and for elucidating the mechanism of action of this compound. The primary signaling cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

This compound Signaling Pathway Diagram

Ppto-OT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ppto_OT This compound Ppto_OTR This compound Receptor (GPCR) Ppto_OT->Ppto_OTR Binding G_protein Gq/11 Protein Ppto_OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activation Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) PKC->Downstream_Signaling Phosphorylation Physiological_Response Physiological Response Downstream_Signaling->Physiological_Response

Caption: this compound receptor signaling cascade.

References

Ppto-OT: A High-Throughput Screening Assay for Modulators of the Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxytocin (OT) system is a critical regulator of complex social behaviors and various physiological processes. The oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of conditions, including social-affective disorders, anxiety, and uterine atony. High-throughput screening (HTS) assays are essential for the rapid identification of novel agonists and antagonists of the OXTR. This document describes Ppto-OT , a robust and sensitive HTS assay designed for the efficient screening of large compound libraries to identify modulators of the human oxytocin receptor.

The this compound assay is a cell-based functional assay that measures the activation of the OXTR by detecting changes in intracellular calcium levels. Upon agonist binding, the OXTR primarily couples to Gαq proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium from the endoplasmic reticulum. The this compound assay utilizes a fluorescent calcium indicator to provide a sensitive and quantitative readout of receptor activation, making it highly suitable for automated HTS platforms.

Signaling Pathway

The this compound assay leverages the canonical Gαq signaling pathway of the oxytocin receptor. The binding of an agonist to the OXTR initiates a conformational change, leading to the activation of the heterotrimeric G-protein Gαq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is the primary signal detected in the this compound assay. Downstream of calcium release, activation of protein kinase C (PKC) by DAG and calcium can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in longer-term cellular responses.[1][2][3]

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXTR Oxytocin Receptor (OXTR) Gq Gαq OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response Ca2_cyto->Cellular_Response Triggers MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates MAPK_cascade->Cellular_Response Leads to Agonist Oxytocin/Agonist Agonist->OXTR Binds

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow

The this compound assay follows a streamlined workflow designed for high-throughput screening. The process begins with the seeding of cells stably expressing the human oxytocin receptor into microplates. After an incubation period to allow for cell adherence, the cells are loaded with a calcium-sensitive fluorescent dye. Test compounds and controls are then added to the plate, and the fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates an agonistic effect, while a lack of response in the presence of a known agonist suggests an antagonistic effect.

Ppto_OT_Workflow Start Start Cell_Seeding 1. Cell Seeding (OXTR-expressing cells) Start->Cell_Seeding Incubation1 2. Incubation (24 hours) Cell_Seeding->Incubation1 Dye_Loading 3. Dye Loading (Calcium Indicator) Incubation1->Dye_Loading Incubation2 4. Incubation (1 hour) Dye_Loading->Incubation2 Compound_Addition 5. Compound/Control Addition Incubation2->Compound_Addition Measurement 6. Fluorescence Measurement (Plate Reader) Compound_Addition->Measurement Data_Analysis 7. Data Analysis (EC50/IC50, Z') Measurement->Data_Analysis End End Data_Analysis->End

Caption: this compound Experimental Workflow.

Data Presentation

The performance of the this compound assay is characterized by its high sensitivity, robustness, and suitability for HTS. Key performance metrics are summarized below.

ParameterAgonist ModeAntagonist Mode
Reference Agonist Oxytocin-
Reference Antagonist -Atosiban
EC50 (Oxytocin) 1.2 nM-
IC50 (Atosiban) -15.8 nM
Z'-factor 0.780.72
Signal-to-Background 8.56.2
Assay Window 7.5-fold increase80% inhibition
Plate Format 384-well384-well
Readout Fluorescence Intensity (Calcium Flux)Fluorescence Intensity (Calcium Flux)

Experimental Protocols

Materials and Reagents:

  • HEK293 cells stably expressing the human oxytocin receptor (OXTR)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Oxytocin (agonist control)

  • Atosiban (antagonist control)

  • 384-well black, clear-bottom microplates

Protocol for Agonist Screening:

  • Cell Seeding:

    • Culture OXTR-expressing HEK293 cells to 80-90% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in culture medium.

    • Seed 10,000 cells per well in a 384-well plate in a volume of 40 µL.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in Assay Buffer containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127.

    • Gently remove the culture medium from the cell plate.

    • Add 20 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of test compounds and oxytocin control in Assay Buffer.

    • Add 10 µL of the compound dilutions to the respective wells. For negative controls, add 10 µL of Assay Buffer.

    • Immediately place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for the first 60 seconds, and then every 10 seconds for the next 120 seconds.

Protocol for Antagonist Screening:

  • Cell Seeding and Dye Loading:

    • Follow steps 1 and 2 from the Agonist Screening protocol.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and atosiban control in Assay Buffer.

    • Add 5 µL of the compound dilutions to the respective wells. For positive and negative controls, add 5 µL of Assay Buffer.

    • Incubate the plate at room temperature for 15 minutes.

  • Agonist Addition and Measurement:

    • Prepare a solution of oxytocin in Assay Buffer at a concentration equivalent to its EC80 (e.g., 5 nM).

    • Add 5 µL of the EC80 oxytocin solution to all wells except the negative control wells (which receive 5 µL of Assay Buffer).

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence as described in the Agonist Screening protocol.

Data Analysis:

  • For agonist screening, calculate the percent activation relative to the maximal response of the oxytocin control. Plot the concentration-response curve and determine the EC50 value for active compounds.

  • For antagonist screening, calculate the percent inhibition relative to the response of the EC80 oxytocin control. Plot the concentration-response curve and determine the IC50 value for active compounds.

  • The Z'-factor should be calculated for each screening plate to assess the quality and robustness of the assay. A Z'-factor above 0.5 is considered excellent for HTS.

Conclusion

The this compound assay provides a reliable and high-throughput method for the identification and characterization of novel modulators of the oxytocin receptor. Its robust performance, evidenced by a high Z'-factor and a significant signal window, makes it an ideal platform for large-scale screening campaigns in academic and industrial drug discovery settings. The detailed protocols provided herein offer a comprehensive guide for the successful implementation of this assay.

References

Application of Genetically Encoded Fluorescent Reporters in Microscopy for Protein Phosphorylation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of protein phosphorylation is fundamental to understanding cellular signaling pathways that govern a myriad of physiological and pathological processes. Fluorescence microscopy provides a powerful, non-invasive tool to visualize these dynamic events in living cells with high spatiotemporal resolution. While the specific term "Ppto-OT" does not correspond to a recognized probe or technique in the field of fluorescence microscopy, this document details the application of a cornerstone technology for imaging protein phosphorylation: Genetically Encoded Förster Resonance Energy Transfer (FRET)-based kinase activity reporters. These powerful tools are invaluable for researchers, scientists, and drug development professionals seeking to elucidate the intricate mechanisms of cellular signaling.

Genetically encoded fluorescent indicators have been developed to visualize protein phosphorylation in living cells, overcoming limitations of conventional methods like electrophoresis and immunocytochemistry that lack spatial and temporal information.[1] These reporters are designed to translate the activity of a specific protein kinase into a fluorescent signal, most commonly through FRET.[2][3]

Principle of FRET-Based Kinase Activity Reporters

FRET-based kinase activity reporters are fusion proteins that typically consist of a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP), an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP), a substrate peptide specific to the kinase of interest, and a phosphoamino-acid binding domain (PAABD).[2][3]

In the absence of kinase activity, the reporter exists in an "open" conformation, where the donor and acceptor fluorophores are spatially separated, resulting in low FRET efficiency. Upon phosphorylation of the substrate peptide by the target kinase, the PAABD binds to the phosphorylated substrate. This induces a conformational change, bringing the donor and acceptor fluorophores into close proximity and increasing FRET efficiency. The change in the ratio of acceptor to donor emission intensity provides a quantitative measure of kinase activity.[2][3][4]

Caption: Mechanism of a FRET-based kinase activity reporter.

Quantitative Data Presentation

The primary quantitative output from FRET-based kinase reporter experiments is the ratio of acceptor to donor fluorescence intensity. This ratiometric measurement is advantageous as it is largely independent of probe concentration and excitation intensity. Below is a table summarizing typical data obtained in such an experiment.

ParameterTypical Value/RangeDescription
Donor (CFP) Excitation Wavelength 430-440 nmWavelength used to excite the donor fluorophore.
Donor (CFP) Emission Wavelength 470-490 nmPeak emission wavelength of the donor fluorophore.
Acceptor (YFP) Emission Wavelength 520-540 nmPeak emission wavelength of the acceptor fluorophore when excited at the donor's excitation wavelength (due to FRET).
Baseline FRET Ratio (Inactive State) 0.8 - 1.2Ratio of YFP/CFP emission before kinase activation.
Maximal FRET Ratio (Active State) 1.5 - 3.0Ratio of YFP/CFP emission after kinase activation.
Time to Half-Maximal Activation Seconds to MinutesThe time required to reach 50% of the maximal FRET ratio change, indicating the kinetics of kinase activation.

Experimental Protocols

This section provides a detailed protocol for live-cell imaging of kinase activity using a genetically encoded FRET-based reporter.

1. Cell Culture and Transfection

  • Cell Line Selection: Choose a cell line appropriate for the biological question and amenable to transfection and live-cell imaging.

  • Cell Seeding: 24-48 hours prior to imaging, seed cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Aim for 50-70% confluency at the time of transfection.

  • Transfection: Transfect cells with a plasmid encoding the FRET-based kinase activity reporter using a suitable transfection reagent according to the manufacturer's protocol. Allow 18-24 hours for protein expression.

2. Live-Cell Imaging Setup

  • Microscope: A widefield or confocal fluorescence microscope equipped with an environmentally controlled chamber (37°C, 5% CO2) is required.

  • Filter Sets: Use appropriate filter sets for CFP and YFP imaging. A typical FRET filter set includes:

    • Excitation Filter: 436/20 nm (for CFP)

    • Dichroic Mirror: 455 nm

    • Emission Filters: 480/40 nm (for CFP) and 535/30 nm (for YFP)

  • Imaging Medium: Replace the cell culture medium with pre-warmed imaging buffer (e.g., HBSS or phenol red-free DMEM) to reduce background fluorescence.

3. Image Acquisition

  • Cell Selection: Identify healthy, transfected cells expressing a moderate level of the reporter. Very high expression levels can lead to artifacts.

  • Baseline Imaging: Acquire baseline images in both the CFP and YFP channels for a few minutes before stimulating the cells.

  • Stimulation: Add the stimulus (e.g., growth factor, drug) to activate the kinase of interest.

  • Time-Lapse Imaging: Acquire images in both channels at regular intervals (e.g., every 30-60 seconds) for the desired duration to capture the dynamics of kinase activation.

  • Controls: Include appropriate controls, such as cells treated with a vehicle control or a specific kinase inhibitor.

4. Data Analysis

  • Image Processing: Correct for background fluorescence by subtracting the average intensity of a cell-free region from each image.

  • Ratio Calculation: For each time point, calculate the FRET ratio (YFP intensity / CFP intensity) on a pixel-by-pixel basis or for the entire cell.

  • Normalization: Normalize the FRET ratio to the baseline to represent the change in kinase activity over time.

  • Data Visualization: Plot the normalized FRET ratio as a function of time to visualize the kinetics of kinase activation.

Signaling Pathway and Workflow Diagrams

General Kinase Activation Signaling Pathway

Kinase_Activation_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Binds Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins Activates Upstream_Kinase Upstream Kinase Adaptor_Proteins->Upstream_Kinase Recruits & Activates Target_Kinase Target Kinase (Inactive) Upstream_Kinase->Target_Kinase Phosphorylates Active_Target_Kinase Target Kinase (Active) Downstream_Substrate Downstream Substrate Active_Target_Kinase->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Leads to

Caption: A generalized signaling pathway for kinase activation.

Experimental Workflow for FRET Microscopy

Experimental_Workflow Cell_Seeding 1. Cell Seeding Transfection 2. Transfection with Reporter Plasmid Cell_Seeding->Transfection Expression 3. Protein Expression (18-24h) Transfection->Expression Imaging_Setup 4. Prepare for Imaging (Microscope & Medium) Expression->Imaging_Setup Baseline_Acquisition 5. Acquire Baseline Images (CFP & YFP) Imaging_Setup->Baseline_Acquisition Stimulation 6. Add Stimulus Baseline_Acquisition->Stimulation Time_Lapse 7. Time-Lapse Imaging Stimulation->Time_Lapse Data_Analysis 8. Image Processing & Ratio Analysis Time_Lapse->Data_Analysis Interpretation 9. Data Interpretation Data_Analysis->Interpretation

References

Application Notes: Optogenetic Control of the Ras/Raf/MEK/ERK Signaling Pathway using a Light-Inducible Dimerization System

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical cellular cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers.[2] Traditional methods for studying this pathway, such as the use of growth factors or small molecule inhibitors, often lack the temporal and spatial precision required to dissect its complex dynamics. Optogenetics, a technique that uses light to control the activity of genetically modified proteins, offers a powerful solution to this problem.[3][4][5]

This application note describes the use of a light-inducible dimerization system based on Arabidopsis thaliana cryptochrome 2 (CRY2) and its binding partner CIB1 to precisely control the activation of the Ras/Raf/MEK/ERK pathway.[6][5] Upon exposure to blue light, CRY2 undergoes a conformational change that promotes its binding to CIB1.[6] By fusing one component of the signaling pathway to CRY2 and anchoring CIB1 to a specific subcellular location (e.g., the plasma membrane), the pathway can be activated with high spatiotemporal resolution simply by illuminating the cells with blue light.[5][7]

Principle of the Method

The strategy involves co-expressing two constructs in mammalian cells:

  • A plasma membrane-anchored CIB1 protein: The N-terminal domain of CIB1 (CIBN) is fused to a fluorescent protein (e.g., GFP) and a C-terminal CaaX box motif, which targets the protein to the plasma membrane.

  • A CRY2-fused signaling protein: The photolyase homology region (PHR) of CRY2 is fused to the protein of interest, in this case, the Raf1 kinase, and a fluorescent protein (e.g., mCherry).

In the dark, CRY2-mCherry-Raf1 is localized in the cytoplasm. Upon blue light stimulation (around 450-488 nm), CRY2 undergoes a conformational change and binds to the membrane-anchored CIBN-GFP-CaaX. This light-induced recruitment of Raf1 to the plasma membrane brings it into proximity with its upstream activator, Ras, leading to the activation of the downstream MEK/ERK cascade.[5][7] The activation is reversible, as in the absence of blue light, CRY2 dissociates from CIB1, and Raf1 returns to the cytoplasm, terminating the signal.[7]

Advantages of the Optogenetic Approach

  • High Temporal Resolution: The pathway can be activated and deactivated within seconds to minutes, allowing for the study of signaling dynamics in real-time.[7][8]

  • High Spatial Resolution: Light can be precisely targeted to specific subcellular regions, enabling the localized activation of the pathway.

  • Tunable Activation: The level of pathway activation can be modulated by varying the intensity and duration of the light stimulus.[3][9]

  • Reversibility: The system is fully reversible, allowing for multiple rounds of activation and deactivation in the same cell.[7]

  • Reduced Off-Target Effects: Compared to small molecule inhibitors, optogenetic control is highly specific to the engineered proteins.[3]

Data Presentation

The following tables summarize quantitative data obtained from experiments using the CRY2-CIB1 system to control the Raf/MEK/ERK pathway.

ParameterValueReference
Activation Wavelength ~450-488 nm (Blue Light)[6]
Recruitment Half-Life (CRY2-mCherry-Raf1 to membrane) A few seconds (with 3 pulses of 80 ms duration at 10s intervals)[7]
Dissociation Half-Life (CRY2-mCherry-Raf1 from membrane) ~5 minutes[7]

Table 1: Kinetic Parameters of Light-Induced Raf1 Recruitment. This table provides the key kinetic parameters for the light-induced recruitment and dissociation of CRY2-mCherry-Raf1 to the plasma membrane.

ConstructNormalized pERK Level (mean ± s.e.m.)Reference
CRY2low-tdTom-Raf1~0.4[9]
CRY2wt-mCh-Raf11.0 (normalized reference)[9]
CRY2high-mCh-Raf1~1.5[9]

Table 2: Modulation of ERK Phosphorylation with CRY2 Variants. This table shows the relative levels of phosphorylated ERK (pERK) after 5 minutes of blue light stimulation in cells expressing Raf1 fused to different CRY2 variants with varying tendencies to form homo-oligomers. CRY2high, with a higher propensity for clustering, leads to stronger downstream signaling. The values are normalized to the pERK level in cells expressing the wild-type CRY2 fusion.

Experimental Protocols

Plasmid Constructs

The following plasmid constructs are required for the experiments. These can be generated using standard molecular cloning techniques.

  • pCIBN-GFP-CaaX: Encodes the N-terminal (1-171) fragment of CIB1 fused to GFP and the CaaX box of Kras for plasma membrane localization.

  • pCRY2-mCherry-Raf1: Encodes the PHR domain (1-498) of CRY2 fused to mCherry and human Raf1.

Cell Culture and Transfection
  • Cell Line: PC12 or HEK293T cells are suitable for these experiments.

  • Culture Conditions: Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For imaging experiments, plate the cells on glass-bottom dishes. Transfect the cells with the pCIBN-GFP-CaaX and pCRY2-mCherry-Raf1 plasmids using a suitable transfection reagent according to the manufacturer's instructions.

Light Stimulation and Imaging
  • Microscopy Setup: Use an inverted fluorescence microscope equipped with a high-sensitivity camera and appropriate filter sets for GFP (excitation ~488 nm, emission ~510 nm) and mCherry (excitation ~587 nm, emission ~610 nm).

  • Light Source for Activation: A 488 nm laser or a blue LED can be used for stimulating the CRY2-CIB1 interaction. The light intensity and duration should be optimized for the specific experiment.

  • Imaging Protocol for Recruitment/Dissociation:

    • Image the cells in both the GFP and mCherry channels before light stimulation to visualize the initial localization of CIBN-GFP-CaaX and CRY2-mCherry-Raf1.

    • To induce recruitment, stimulate the cells with pulses of blue light (e.g., 80 ms pulses every 10 seconds).

    • Acquire images in the mCherry channel to monitor the translocation of CRY2-mCherry-Raf1 to the plasma membrane.

    • To observe dissociation, stop the blue light stimulation and acquire images over time.

Western Blot Analysis of ERK Phosphorylation
  • Cell Lysis: After light stimulation (or dark control), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phosphorylated ERK (pERK) and total ERK.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Mandatory Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm Ras_GTP Ras-GTP MEK MEK Ras_GTP->MEK Phosphorylation CIBN CIBN-GFP-CaaX CRY2_Raf1_dark CRY2-mCherry-Raf1 (Inactive) CRY2_Raf1_active CRY2-mCherry-Raf1 (Active at Membrane) pMEK p-MEK ERK ERK pERK p-ERK pMEK->ERK Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation) pERK->Cellular_Response Transcription Factor Activation CRY2_Raf1_active->Ras_GTP Activation Blue_Light Blue Light (488nm) Blue_Light->CRY2_Raf1_dark Recruitment No_Light Darkness No_Light->CRY2_Raf1_active Dissociation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Constructs 1. Plasmid Constructs (pCIBN-GFP-CaaX, pCRY2-mCherry-Raf1) Culture 2. Cell Culture (e.g., PC12, HEK293T) Constructs->Culture Transfection 3. Transfection Culture->Transfection Stimulation 4. Blue Light Stimulation (Varying intensity/duration) Transfection->Stimulation Imaging 5a. Live-Cell Imaging (Recruitment/Dissociation kinetics) Stimulation->Imaging Lysis 5b. Cell Lysis Stimulation->Lysis Image_Analysis 6a. Image Analysis (Membrane/Cytoplasm Intensity Ratio) Imaging->Image_Analysis Western_Blot 6b. Western Blot (pERK, Total ERK) Lysis->Western_Blot Quantification 7. Data Quantification and Interpretation Image_Analysis->Quantification Western_Blot->Quantification

References

Application Notes and Protocols: Lentiviral Vectors for Gene Expression in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lentiviral vectors are a powerful tool for delivering and expressing genes of interest in a wide range of cell types, including both dividing and non-dividing cells. Their ability to integrate into the host cell genome allows for stable, long-term transgene expression, making them an invaluable resource for in vitro research, drug discovery, and the development of cell-based therapies. This document provides a detailed overview of the principles, protocols, and applications of lentiviral vector-mediated gene expression in vitro. While the specific gene "Ppto-OT" was not found in the available literature, the following protocols and application notes are broadly applicable for the expression of any gene of interest (GOI). Researchers should substitute "GOI" with their specific gene for practical application.

Key Applications

  • Stable Cell Line Generation: Create cell lines with constitutive or inducible expression of a specific gene for research and screening purposes.

  • Gene Function Studies: Investigate the role of a particular gene in cellular processes by overexpressing it in target cells.

  • Drug Discovery and Target Validation: Develop cell-based assays for high-throughput screening of small molecules that modulate the activity of the expressed gene.

  • Cell-Based Therapies: Genetically modify cells ex vivo before transplantation for therapeutic applications.

Experimental Workflow

The general workflow for lentiviral vector-mediated gene expression involves several key steps, from vector design and production to the analysis of transgene expression in target cells.

Lentiviral_Workflow cluster_Vector_Production Lentiviral Vector Production cluster_Transduction Transduction of Target Cells cluster_Analysis Analysis of Gene Expression plasmid_prep Plasmid Preparation transfection Co-transfection of Packaging Cells plasmid_prep->transfection harvest Viral Particle Harvest transfection->harvest purification Purification & Concentration harvest->purification titration Viral Titer Determination purification->titration transduction Incubation with Viral Particles titration->transduction cell_prep Target Cell Preparation cell_prep->transduction selection Selection/Enrichment (Optional) transduction->selection qpcr qPCR/RT-qPCR selection->qpcr western Western Blot selection->western flow Flow Cytometry selection->flow functional Functional Assays selection->functional

Figure 1. General workflow for in vitro gene expression using lentiviral vectors.

Protocols

Lentiviral Vector Production

This protocol describes the production of lentiviral particles by transient co-transfection of packaging cells (e.g., HEK293T) with three plasmids: the transfer plasmid containing the gene of interest (GOI), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

Materials:

  • HEK293T cells

  • Complete DMEM medium (10% FBS, 1% Penicillin-Streptomycin)

  • Transfer plasmid (containing GOI)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

  • Ultracentrifuge (optional)

  • Lenti-X Concentrator (optional)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a DNA mixture containing the transfer, packaging, and envelope plasmids in a molar ratio of 4:3:1. For a 10 cm dish, a total of 20 µg of DNA is typically used.

  • Transfection:

    • Dilute the plasmid DNA mixture in Opti-MEM.

    • Dilute the transfection reagent in a separate tube of Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the DNA-transfection reagent complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Harvesting Viral Supernatant: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.

  • Purification and Concentration (Optional but Recommended):

    • Centrifuge the collected supernatant at a low speed to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • For higher titers, concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent (e.g., Lenti-X Concentrator).

  • Aliquoting and Storage: Aliquot the concentrated viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.

Lentiviral Titer Determination

Determining the viral titer (the number of infectious viral particles per unit volume) is crucial for reproducible transduction experiments. This can be achieved through various methods, including qPCR-based assays or by transducing a reporter cell line and counting fluorescent colonies.

Transduction of Target Cells

This protocol outlines the process of introducing the lentiviral particles into the target cells.

Materials:

  • Target cells

  • Complete culture medium for target cells

  • Lentiviral stock

  • Polybrene (hexadimethrine bromide)

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate at an appropriate density.

  • Transduction:

    • The following day, remove the culture medium and replace it with fresh medium containing the desired amount of lentiviral stock and Polybrene (typically 4-8 µg/mL). The amount of virus to add is determined by the desired Multiplicity of Infection (MOI).

    • Incubate the cells for 24-72 hours.

  • Medium Change: After the incubation period, replace the virus-containing medium with fresh complete medium.

  • Selection (if applicable): If the lentiviral vector contains a selection marker (e.g., puromycin resistance gene), add the appropriate selection agent to the culture medium 48-72 hours post-transduction to select for successfully transduced cells.

Analysis of Gene of Interest (GOI) Expression

The expression of the GOI in the transduced cells can be assessed at both the mRNA and protein levels.

Quantitative Data Summary

AssayPurposeTypical Readout
RT-qPCR Quantify GOI mRNA levelsFold change in expression relative to control
Western Blot Detect and quantify GOI protein levelsBand intensity relative to a loading control
Flow Cytometry Quantify the percentage of cells expressing a fluorescent reporter or a surface-expressed GOIPercentage of positive cells, Mean Fluorescence Intensity (MFI)
Functional Assays Assess the biological activity of the expressed GOIVaries depending on the GOI (e.g., enzyme activity, cell proliferation, reporter gene activation)

Signaling Pathway Visualization

The following diagram illustrates a generic signaling pathway that could be activated by the expression of a transmembrane receptor (as an example of a GOI).

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ligand Ligand receptor Transmembrane Receptor (Gene of Interest) ligand->receptor effector1 Effector Protein 1 receptor->effector1 effector2 Effector Protein 2 effector1->effector2 tf Transcription Factor effector2->tf nucleus Nucleus tf->nucleus Translocation response Cellular Response nucleus->response Gene Expression

Figure 2. A generic signaling cascade initiated by a transmembrane receptor.

Disclaimer: This document provides generalized protocols and application notes. Researchers should optimize these protocols for their specific cell types and genes of interest. Always follow appropriate biosafety procedures when working with lentiviral vectors.

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the Pto Gene in Tomato

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the CRISPR-Cas9 mediated knockout of the Pto gene in tomato (Solanum lycopersicum). The Pto gene encodes a serine/threonine kinase that plays a crucial role in the plant's immune response, specifically in conferring resistance to bacterial speck disease caused by Pseudomonas syringae pv. tomato expressing the avirulence gene avrPto.[1][2] Understanding the function of Pto through knockout studies can provide valuable insights into plant disease resistance mechanisms, which can be applied to crop improvement and the development of novel disease control strategies.

Introduction to Pto and its Signaling Pathway

The Pto gene is a key component of the gene-for-gene resistance mechanism in tomato. The Pto kinase interacts directly with the bacterial effector protein AvrPto, which is delivered into the plant cell via the type III secretion system. This recognition event triggers a downstream signaling cascade, leading to a defense response that includes the hypersensitive response (HR), production of reactive oxygen species (ROS), and the expression of pathogenesis-related (PR) genes.[1][2] This signaling pathway ultimately restricts pathogen growth and disease development. The Prf gene, which encodes a nucleotide-binding leucine-rich repeat (NB-LRR) protein, is also required for Pto-mediated resistance.[2]

Application of CRISPR-Cas9 for Pto Knockout

The CRISPR-Cas9 system is a powerful tool for targeted gene editing and is well-suited for creating loss-of-function mutants of the Pto gene in tomato. By designing specific guide RNAs (gRNAs) that direct the Cas9 nuclease to the Pto gene, double-strand breaks can be introduced, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway. This often results in small insertions or deletions (indels) that can cause a frameshift mutation, leading to a premature stop codon and a non-functional Pto protein. The generation of Pto knockout lines allows for the detailed investigation of its role in disease resistance and the identification of downstream components of the signaling pathway.

Expected Phenotypes of Pto Knockout Mutants

Based on the known function of the Pto gene, the following phenotypes are expected in Pto knockout tomato plants:

  • Increased Susceptibility to P. syringae pv. tomato (expressing avrPto): Knockout mutants are expected to show increased disease symptoms and support higher bacterial growth compared to wild-type plants upon inoculation.

  • Loss of Hypersensitive Response (HR): The rapid, localized cell death characteristic of the HR, which is typically observed in resistant plants upon pathogen recognition, is expected to be absent in Pto knockout mutants.

  • Altered Gene Expression: The expression of downstream defense-related genes, such as PR genes, is expected to be reduced or absent in knockout mutants following pathogen challenge.

Experimental Protocols

Guide RNA Design for Targeting Pto

Objective: To design specific and efficient guide RNAs (gRNAs) for CRISPR-Cas9 mediated knockout of the Pto gene.

Materials:

  • Pto gene sequence from Solanum lycopersicum. The sequence can be obtained from NCBI (Gene ID: 101262925).

  • gRNA design software (e.g., CHOPCHOP, CRISPR-P, or online tools provided by IDT).[3]

Protocol:

  • Obtain the Pto gene sequence: Download the FASTA sequence of the Pto gene from the National Center for Biotechnology Information (NCBI) database.

  • Identify target regions: Input the Pto sequence into the chosen gRNA design tool. Select for gRNAs that target the 5' end of the coding sequence to maximize the likelihood of generating a loss-of-function mutation.

  • Select gRNA sequences: Choose 2-3 gRNAs with high on-target scores and low off-target scores. The gRNA sequence should be 20 nucleotides in length and immediately precede a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Add appropriate overhangs: Add necessary overhangs to the gRNA sequences for cloning into the chosen CRISPR-Cas9 vector.

Generation of Pto Knockout Tomato Plants using Agrobacterium-mediated Transformation

Objective: To generate stable Pto knockout tomato lines using CRISPR-Cas9 and Agrobacterium-mediated transformation.

Materials:

  • CRISPR-Cas9 expression vector

  • Chemically competent E. coli

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Tomato seeds (Solanum lycopersicum)

  • Plant tissue culture media and reagents

Protocol:

This protocol is a generalized procedure and may require optimization for specific tomato cultivars and laboratory conditions.

  • Vector Construction:

    • Synthesize and anneal the designed gRNA oligonucleotides.

    • Clone the annealed gRNAs into the CRISPR-Cas9 expression vector according to the manufacturer's instructions.

    • Transform the resulting construct into chemically competent E. coli for plasmid amplification.

    • Isolate the plasmid DNA and verify the insertion of the gRNA sequence by Sanger sequencing.

  • Agrobacterium Transformation:

    • Transform the verified CRISPR-Cas9 construct into Agrobacterium tumefaciens.

    • Grow the transformed Agrobacterium in liquid culture to the desired optical density.

  • Tomato Transformation:

    • Sterilize tomato seeds and germinate them on sterile medium.

    • Excise cotyledons from 7-10 day old seedlings to be used as explants.

    • Co-cultivate the cotyledon explants with the Agrobacterium culture containing the CRISPR-Cas9 construct.

    • Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells.

    • Subculture the explants on regeneration medium to induce shoot formation.

  • Plant Regeneration and Screening:

    • Transfer the regenerated shoots to rooting medium.

    • Once rooted, transfer the T0 plants to soil and grow in a controlled environment.

    • Extract genomic DNA from leaf tissue of the putative T0 edited plants.

    • Screen for the presence of the Cas9 transgene by PCR.

    • Identify mutations in the Pto gene by PCR amplification of the target region followed by Sanger sequencing or a T7 endonuclease I assay.

Phenotypic Analysis of Pto Knockout Mutants

Objective: To characterize the phenotype of the generated Pto knockout tomato plants.

4.3.1. Bacterial Growth Assay

Protocol:

  • Prepare a bacterial suspension of P. syringae pv. tomato expressing avrPto at a concentration of 10^5 CFU/mL.

  • Infiltrate the leaves of wild-type and Pto knockout tomato plants with the bacterial suspension.

  • At 0, 2, and 4 days post-inoculation, collect leaf discs from the infiltrated areas.

  • Homogenize the leaf discs in sterile water and plate serial dilutions on appropriate growth media.

  • Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial population size.

4.3.2. Hypersensitive Response (HR) Assay

Protocol:

  • Prepare a high-concentration bacterial suspension of P. syringae pv. tomato expressing avrPto (e.g., 10^8 CFU/mL).

  • Infiltrate the leaves of wild-type and Pto knockout plants with the bacterial suspension.

  • Observe the infiltrated areas for the development of tissue collapse and necrosis, indicative of the HR, at 24 and 48 hours post-infiltration.

4.3.3. Gene Expression Analysis

Protocol:

  • Infiltrate the leaves of wild-type and Pto knockout plants with P. syringae pv. tomato expressing avrPto (10^5 CFU/mL) or a mock solution.

  • Collect leaf samples at various time points post-infiltration (e.g., 0, 6, 12, and 24 hours).

  • Extract total RNA from the leaf samples.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known defense-related genes (e.g., PR1, PR5).

Data Presentation

Quantitative data from the phenotypic analyses should be summarized in clearly structured tables for easy comparison between wild-type and Pto knockout lines.

Table 1: Bacterial Growth in Wild-Type and Pto Knockout Tomato Plants

Plant LineDays Post-InoculationBacterial Titer (log CFU/cm²) ± SD
Wild-Type0
2
4
pto-ko-10
2
4
pto-ko-20
2
4

Table 2: Hypersensitive Response in Wild-Type and Pto Knockout Tomato Plants

Plant LineInoculumHR at 24hHR at 48h
Wild-TypeP. syringae (avrPto)++
Mock--
pto-ko-1P. syringae (avrPto)--
Mock--
pto-ko-2P. syringae (avrPto)--
Mock--
(+ indicates presence of HR, - indicates absence of HR)

Table 3: Relative Expression of Defense-Related Genes in Wild-Type and Pto Knockout Tomato Plants

GenePlant LineHours Post-InoculationRelative Expression Level ± SD
PR1Wild-Type0
12
pto-ko-10
12
PR5Wild-Type0
12
pto-ko-10
12

Visualizations

Signaling Pathway Diagram

Pto_Signaling_Pathway cluster_pathogen Pseudomonas syringae cluster_plant_cell Plant Cell AvrPto AvrPto Pto Pto Kinase AvrPto->Pto recognition AvrPto->Pto Prf Prf Pto->Prf Pti1 Pti1 Pto->Pti1 phosphorylates Pti4_5_6 Pti4/5/6 Pto->Pti4_5_6 interacts with ROS Reactive Oxygen Species (ROS) Pto->ROS HR Hypersensitive Response (HR) Pti1->HR PR_genes Pathogenesis-Related (PR) Genes Pti4_5_6->PR_genes activate

Caption: Pto signaling pathway in tomato.

Experimental Workflow Diagram

CRISPR_Workflow cluster_design gRNA Design & Vector Construction cluster_transformation Tomato Transformation cluster_analysis Analysis of Knockout Plants gRNA_design 1. gRNA Design for Pto vector_const 2. Vector Construction (gRNA + Cas9) gRNA_design->vector_const agro_trans 3. Agrobacterium Transformation vector_const->agro_trans plant_trans 4. Tomato Explant Transformation agro_trans->plant_trans regeneration 5. Plant Regeneration & Selection plant_trans->regeneration screening 6. Molecular Screening (PCR & Sequencing) regeneration->screening phenotyping 7. Phenotypic Analysis (Bacterial Growth, HR) screening->phenotyping gene_exp 8. Gene Expression Analysis (qRT-PCR) screening->gene_exp

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peptide Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide insolubility in aqueous solutions. The principles and protocols outlined here are broadly applicable and can be adapted for specific peptides, including proprietary or novel compounds like Ppto-OT.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide not dissolving in aqueous solution?

Peptide solubility is a complex issue influenced by a variety of factors.[1][2] The primary reasons for poor solubility in aqueous solutions include:

  • Amino Acid Composition: A high proportion of hydrophobic amino acids (e.g., W, L, I, F, M, V, Y, P, A) can significantly decrease water solubility.[2][3]

  • Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate.[4]

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net zero charge.[5][6]

  • Secondary Structure Formation: The formation of stable secondary structures, such as beta-sheets, can lead to intermolecular aggregation and reduced solubility.

  • Aggregation: Peptides can self-associate to form insoluble aggregates, a common issue with hydrophobic and amyloidogenic sequences.[7]

Q2: What is the first step I should take when my peptide is insoluble?

Before attempting to dissolve the entire peptide stock, it is crucial to perform a small-scale solubility test with a tiny amount of the peptide.[4][6] This will help determine the optimal solvent and conditions without risking the entire sample.[6]

Q3: Can temperature affect peptide solubility?

Yes, temperature can influence peptide solubility.[1][8][9]

  • Increased Temperature: Gently warming the solution (e.g., to < 40°C) can sometimes enhance the solubility of a peptide by increasing its kinetic energy.[1][2] However, excessive heat can lead to degradation.

  • Sonication: Sonication can also aid in dissolution by breaking up peptide aggregates.[1][3][4] It's recommended to sonicate in short bursts on ice to prevent overheating.[3]

Q4: How does pH adjustment help in solubilizing peptides?

Adjusting the pH of the solvent away from the peptide's isoelectric point (pI) will increase its net charge, thereby enhancing its interaction with water and improving solubility.[5][6]

  • For acidic peptides (net negative charge): Try dissolving in a basic buffer (pH > 7) or adding a small amount of a basic solution like 10% ammonium bicarbonate.[4]

  • For basic peptides (net positive charge): An acidic buffer (pH < 7) or the addition of a small amount of 10% acetic acid or 0.1% TFA is recommended.[3][4]

Q5: When should I consider using organic co-solvents?

For highly hydrophobic or neutral peptides, aqueous solutions alone may be insufficient. In such cases, the use of organic co-solvents is recommended.[3][4]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) are commonly used.[3]

  • Procedure: First, dissolve the peptide in a minimal amount of the organic solvent, and then slowly add the aqueous buffer to the desired concentration.[3][4] Be mindful that high concentrations of organic solvents may be toxic to cells in biological assays.[4][10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peptide insolubility issues.

Problem Potential Cause Recommended Solution
Peptide appears as a film or precipitate after adding aqueous buffer. The peptide is highly hydrophobic.1. Start with a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide. 2. Gradually add the aqueous buffer while vortexing.[3][4]
Peptide dissolves initially but precipitates over time. Peptide aggregation or formation of secondary structures.1. Use denaturing agents like 6M Guanidine-HCl or 8M Urea (note: these may interfere with biological assays).[3] 2. Consider peptide sequence modification, such as adding solubility-enhancing tags or replacing hydrophobic residues.[5][6]
Peptide solution is cloudy or forms a gel. The peptide concentration is too high, or it has a high propensity to form hydrogen bonds.1. Try dissolving at a lower concentration. 2. For peptides with >75% of certain hydrophilic amino acids that form gels, treat them as hydrophobic peptides by using organic co-solvents.[2]
Solubility varies between batches of the same peptide. Differences in peptide purity, counter-ion content, or lyophilization process.1. Ensure consistent quality control for each peptide batch. 2. Always perform a small-scale solubility test for each new batch.

Experimental Protocols

Protocol 1: General Peptide Solubilization Workflow

This protocol outlines a stepwise approach to solubilizing a new peptide.

  • Characterize the Peptide: Determine the peptide's properties, including amino acid sequence, net charge at neutral pH, and hydrophobicity.

  • Initial Solubility Test (Aqueous):

    • Take a small, known amount of the peptide.

    • Try to dissolve it in sterile, deionized water.

    • If insoluble, proceed to pH-adjusted buffers.

  • pH Adjustment:

    • Acidic Peptide (Net Charge < 0): Add a basic buffer (e.g., 10 mM Tris, pH 8.5) or a dilute basic solution (e.g., 1% ammonium hydroxide) dropwise.

    • Basic Peptide (Net Charge > 0): Add an acidic buffer (e.g., 10 mM Acetate, pH 4.5) or a dilute acidic solution (e.g., 10% acetic acid) dropwise.

  • Organic Co-Solvent:

    • If the peptide remains insoluble, take a fresh aliquot.

    • Add a minimal volume of DMSO, DMF, or ACN to dissolve the peptide completely.

    • Slowly add the desired aqueous buffer to this solution with gentle vortexing.

  • Physical Methods:

    • If precipitation occurs, try brief sonication in an ice bath or gentle warming (<40°C).

  • Centrifugation:

    • Before use, centrifuge the peptide solution to pellet any remaining insoluble material.[1]

Protocol 2: Solubility Testing at Different pH Values

This protocol helps to determine the optimal pH for peptide solubility.

Materials:

  • Peptide sample

  • A set of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vortex mixer

  • Spectrophotometer or visual inspection method

Procedure:

  • Prepare small, equal aliquots of the peptide.

  • Add a fixed volume of each buffer to a separate peptide aliquot to achieve the desired final concentration.

  • Vortex each sample for a set amount of time (e.g., 2 minutes).

  • Allow the samples to equilibrate for a period (e.g., 1 hour) at a controlled temperature.

  • Visually inspect for turbidity or measure the absorbance at a wavelength where the peptide does not absorb (e.g., 600 nm) to quantify insolubility.

  • The buffer that results in the clearest solution (lowest absorbance) is the most suitable for dissolving the peptide.

Diagrams

experimental_workflow start Start: Insoluble Peptide test Small-Scale Solubility Test start->test water Attempt to Dissolve in Water test->water ph_adjust Adjust pH (Acidic/Basic Buffer) water->ph_adjust If insoluble soluble Peptide Solubilized water->soluble If successful organic Use Organic Co-Solvent (DMSO, DMF) ph_adjust->organic If insoluble ph_adjust->soluble If successful physical Apply Physical Methods (Sonication, Warming) organic->physical If precipitates organic->soluble If successful physical->soluble If successful insoluble Insoluble: Re-evaluate/Modify Peptide physical->insoluble If unsuccessful

Caption: A stepwise workflow for troubleshooting peptide insolubility.

logical_relationship cluster_factors Factors Influencing Insolubility cluster_solutions Solubilization Strategies hydrophobicity High Hydrophobicity insolubility Peptide Insolubility hydrophobicity->insolubility pi pH near Isoelectric Point (pI) pi->insolubility aggregation Aggregation & Secondary Structure aggregation->insolubility ph pH Adjustment solubility Improved Solubility ph->solubility cosolvent Organic Co-solvents cosolvent->solubility denaturants Denaturing Agents denaturants->solubility modification Peptide Modification modification->solubility insolubility->ph insolubility->cosolvent insolubility->denaturants insolubility->modification

Caption: Factors contributing to insolubility and corresponding solutions.

References

Optimizing Ppto-OT concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

As the molecule "Ppto-OT" is not a recognized chemical compound, this technical support center has been created using 4-Hydroxytamoxifen (4-OHT) , the active metabolite of Tamoxifen, as a well-documented substitute. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting, FAQs, and detailed protocols for optimizing 4-OHT concentration for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-OHT?

A1: 4-Hydroxytamoxifen is a selective estrogen receptor modulator (SERM). Its primary mechanism involves binding to estrogen receptors (ERs), specifically ERα and ERβ. This binding event causes a conformational change in the receptor, which then modulates the transcription of estrogen-responsive genes. In ER-positive breast cancer cells, 4-OHT typically acts as an antagonist, inhibiting the proliferative effects of estrogen.[1][2] It can also have partial agonist effects in other tissues. Additionally, 4-OHT can exert effects through non-genomic pathways by activating signaling cascades at the cell membrane.

Q2: What is a typical starting concentration for in vitro experiments?

A2: For in vitro cell culture, a common starting concentration range for 4-OHT is 0.5 µM to 2 µM.[3] However, the optimal concentration is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[3] Concentrations as high as 10-20 µM can induce growth arrest and apoptosis.[3][4]

Q3: How should I prepare and store a 4-OHT stock solution?

A3: 4-OHT has low solubility in aqueous media.[5][6] A common procedure is to first dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 1-10 mM).[5][7] Gentle heating (e.g., at 55°C) can aid dissolution.[7] This stock solution should be stored at -20°C, protected from light, and is generally stable for several months.[5][7] For cell culture experiments, the ethanol stock should be diluted directly into the culture medium immediately before use. Ensure the final ethanol concentration in the culture does not exceed 0.1% to avoid solvent toxicity.[5]

Q4: How long should I treat my cells with 4-OHT to see an effect?

A4: The duration of treatment depends on the experiment. For inducing Cre-LoxP recombination, a 24-hour treatment is often sufficient.[8] For cell proliferation or apoptosis assays, treatment times can range from 24 to 96 hours or even longer.[9][10] For some cell lines, the inhibitory effects of lower concentrations (e.g., 1 µM) may only become apparent after several days (e.g., 5-7 days).[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no observable effect on ER-positive cells. 1. Suboptimal Concentration: The concentration of 4-OHT may be too low. 2. Presence of Estrogens in Serum: Phenol red in media and estrogens in standard fetal bovine serum (FBS) can compete with 4-OHT and mask its inhibitory effects.[11] 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to 4-OHT.1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to find the optimal dose for your cell line and assay. 2. Use Phenol Red-Free Media and Charcoal-Stripped FBS: This will minimize the interference from estrogenic compounds.[11] 3. Verify ER Expression: Confirm that your cells express the estrogen receptor. Consider using a different cell line or a combination therapy approach.
High Cell Death or Toxicity. 1. Concentration is Too High: Concentrations above 5-10 µM can be cytotoxic to many cell lines.[3][4] 2. Solvent Toxicity: The final concentration of the solvent (e.g., ethanol or DMSO) in the culture medium may be too high.1. Lower the 4-OHT Concentration: Refer to your dose-response data to select a concentration that is effective but not overly toxic. 2. Check Final Solvent Concentration: Ensure the final solvent concentration is non-toxic (typically <0.1% for ethanol).
Precipitation of 4-OHT in Culture Medium. Low Aqueous Solubility: 4-OHT is hydrophobic and can precipitate in aqueous solutions, especially at higher concentrations.[5][6]1. Prepare Fresh Dilutions: Dilute the stock solution into the medium immediately before adding it to the cells. 2. Ensure Proper Dissolution of Stock: Make sure your initial stock in ethanol is fully dissolved. Gentle warming can help.[7] 3. Use a Carrier Protein: In some cases, a carrier like bovine serum albumin (BSA) might help maintain solubility.
Inefficient Cre-LoxP Recombination. 1. Insufficient 4-OHT Concentration or Duration: The dose or treatment time may not be adequate to induce Cre recombinase translocation to the nucleus.[12] 2. Low Cre-ERT2 Expression: The expression level of the Cre-ERT2 fusion protein might be low in the target cells. 3. Leaky Cre Activity: Some Cre-ERT2 systems can have baseline activity even without 4-OHT.[13][14]1. Optimize 4-OHT Treatment: Increase the concentration (e.g., up to 5 µM) and/or the duration of treatment. 2. Verify Cre-ERT2 Expression: Confirm the expression of the recombinase in your system. 3. Include a "No 4-OHT" Control: Always run a vehicle-only control to assess the level of leaky recombination.

Quantitative Data Summary

The efficacy of 4-OHT can vary significantly between different cell lines and experimental conditions. The following table summarizes some reported IC50 values (the concentration required to inhibit a biological process by 50%).

Cell LineAssay TypeIC50 Value (µM)Incubation Time (hours)
MCF-7Proliferation Assay~0.0005Not Specified
MCF-7Cell Viability19.3524
MCF-7Cell Viability21.4248
MCF-7Cell Viability21.4272
T47DCell Viability4.296
BT-474Cell Viability5.796

Data compiled from multiple sources.[9][10][15]

Experimental Protocols

Protocol 1: In Vitro Treatment of Adherent Cells (e.g., MCF-7)
  • Cell Plating: Plate cells in a suitable format (e.g., 96-well plate for viability assays) at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere for 24 hours in complete medium.

  • Serum Starvation (Optional but Recommended): To reduce interference from serum estrogens, replace the medium with phenol red-free medium containing charcoal-stripped fetal bovine serum (CS-FBS) and incubate for 24-48 hours.[11]

  • Preparation of 4-OHT Working Solution:

    • Prepare a 1 mM stock solution of 4-OHT in 100% ethanol. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the 1 mM stock solution in the appropriate cell culture medium (e.g., phenol red-free DMEM with CS-FBS) to achieve the desired final concentrations. Prepare a vehicle control using the same final concentration of ethanol.

  • Cell Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of 4-OHT or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Endpoint Analysis: Perform the desired assay, such as an MTT assay for cell viability, Western blotting for protein expression, or qPCR for gene expression.

Protocol 2: In Vivo Administration for Cre-Lox Induction in Mice (Intraperitoneal Injection)

Note: All animal procedures must be approved by the institution's Animal Care and Use Committee.

  • Preparation of 4-OHT Solution:

    • Prepare a 10 mg/mL stock solution of 4-OHT by dissolving it in 100% ethanol.

    • Warm corn oil or sunflower oil to 37°C.

    • Dilute the 4-OHT/ethanol stock 1:10 in the pre-warmed oil to a final concentration of 1 mg/mL. The final ethanol concentration will be 10%.

    • Vortex or sonicate the mixture until the 4-OHT is fully in solution.

  • Animal Dosing:

    • Administer the 4-OHT solution via intraperitoneal (IP) injection. A typical dose is 75-100 mg/kg body weight.

    • The injection volume will depend on the concentration of the prepared solution and the weight of the mouse.

  • Treatment Schedule: A common regimen is one injection per day for 5 consecutive days. The optimal schedule may need to be determined empirically.

  • Post-Treatment: Monitor the animals for any adverse effects. The desired genetic recombination will occur in the days following the treatment.

Visualizations

Signaling Pathways

Genomic_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHT 4-OHT ER Estrogen Receptor (ERα/ERβ) OHT->ER Binds ER_OHT ER-OHT Complex ER->ER_OHT HSP HSP90 HSP->ER Keeps Inactive ER_OHT->HSP Dissociation ERE Estrogen Response Element (ERE) ER_OHT->ERE Dimerizes and binds to DNA Transcription_Mod Modulation of Gene Transcription ERE->Transcription_Mod Recruits Co-regulators

Caption: Genomic signaling pathway of 4-Hydroxytamoxifen (4-OHT).

Non_Genomic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OHT 4-OHT Membrane_ER Membrane-Associated Estrogen Receptor OHT->Membrane_ER Binds EGFR EGFR Membrane_ER->EGFR Interacts with MAPK MAPK/ERK Membrane_ER->MAPK Activates PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Prolif Inhibition of Cell Proliferation AKT->Cell_Prolif Leads to

Caption: Non-genomic signaling pathway of 4-Hydroxytamoxifen (4-OHT).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 1 mM 4-OHT Stock in Ethanol D Dilute 4-OHT in Medium A->D B Plate Cells and Allow Adherence C Serum Starve Cells (Optional) B->C E Treat Cells with 4-OHT/Vehicle C->E D->E F Incubate for Desired Duration E->F G Perform Endpoint Assay (e.g., MTT) F->G

Caption: General experimental workflow for in vitro 4-OHT treatment.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in optogenetics experiments.

Troubleshooting Guides

Issue 1: Suboptimal or Unexpected Neuronal Activation/Inhibition

Q: My optogenetic stimulation is not producing the expected change in neuronal activity. What are the possible causes and how can I troubleshoot this?

A: This is a common issue that can arise from several factors related to opsin expression, light delivery, and experimental parameters. Here's a step-by-step troubleshooting guide:

  • Verify Opsin Expression and Localization:

    • Problem: Insufficient or incorrect subcellular localization of the opsin can lead to weak or no light response.[1] Some early opsin variants were prone to issues with cellular localization and toxicity.[1]

    • Troubleshooting:

      • Histology/Immunofluorescence: Perform post-hoc analysis to confirm the expression and subcellular localization of your opsin in the target cell population. Ensure the opsin is properly integrated into the cell membrane for ion channels and pumps.[2]

      • Promoter Choice: Use a promoter that drives robust and specific expression in your target cell type.[3]

      • Viral Titer and Incubation Time: Ensure you are using an adequate viral titer and allow sufficient time for opsin expression (typically 2-4 weeks for AAVs).

  • Optimize Light Delivery Parameters:

    • Problem: The intensity, wavelength, and duration of the light stimulus are critical for effective opsin activation.[4] Incorrect parameters can lead to insufficient activation or even paradoxical effects.[4]

    • Troubleshooting:

      • Light Power Calibration: Calibrate the light power at the tip of the optic fiber. Too little light will not activate the opsin, while too much can cause phototoxicity or depolarization block.[5] For Channelrhodopsin-2 (ChR2), a light intensity of 1 mW is often sufficient.[6]

      • Wavelength Selection: Ensure the wavelength of your light source matches the activation spectrum of your opsin.[7]

      • Pulse Duration and Frequency: Adjust the pulse duration and frequency to mimic physiological firing patterns and avoid neuronal damage.[4][6] A common starting point for ChR2 is a 5 ms light pulse at 20 Hz.[6]

  • Assess Neuronal Health:

    • Problem: The health of the target neurons can be compromised by the viral vector, opsin overexpression, or the surgical implantation of the optic fiber.

    • Troubleshooting:

      • Electrophysiological Recordings: Perform in vitro or in vivo electrophysiological recordings to assess the baseline health and firing properties of the neurons.

      • Control Experiments: Include control groups with a fluorescent protein-only virus to assess any effects of the viral transduction and surgery independent of optogenetic stimulation.[8]

Q: I am observing off-target or widespread neuronal activation beyond my intended target region. What could be the cause?

A: Off-target activation is a significant concern in optogenetics and can confound experimental results. Here are the likely culprits and solutions:

  • Light Scattering and Penetration:

    • Problem: Light scatters as it passes through biological tissue, which can lead to the activation of neurons outside the primary target area.[7] Blue light, commonly used for opsins like ChR2, has limited tissue penetration (around 1 mm in skin) and scatters significantly.[7]

    • Solutions:

      • Use Red-Shifted Opsins: Employ red-shifted opsins (e.g., Chrimson, ReaChR) that are activated by longer wavelength light (red or near-infrared).[7] Red light penetrates deeper into tissue (4-5 mm in skin) and scatters less than blue light.[7]

      • Optimize Fiber Placement: Implant the optic fiber as close as possible to the target region to minimize the distance light needs to travel.[9]

      • Model Light Propagation: Use computational models to estimate the volume of tissue being illuminated above the activation threshold for your specific opsin and light power.[10]

  • Antidromic Activation:

    • Problem: Illumination of axons can lead to the backward (antidromic) propagation of action potentials, causing the activation of the neuron's cell body and its other axonal branches in distant brain regions.[11]

    • Solutions:

      • Target Somata: Whenever possible, direct light stimulation to the cell bodies of the target neurons.

      • Pharmacological Blockade: In some experimental designs, it may be possible to use pharmacological agents to block synaptic transmission and isolate the direct effects of axonal stimulation.[11]

  • Network Effects:

    • Problem: The neurons you are stimulating are part of a complex network. Activating or inhibiting them can lead to downstream changes in the activity of other connected neurons.[8] For instance, activating excitatory neurons can recruit inhibitory interneurons, leading to a subsequent silencing of other excitatory neurons.[8]

    • Solutions:

      • Combine with Electrophysiology: Use multi-electrode arrays or other recording techniques to monitor the activity of neuronal populations in connected brain regions.

      • Calcium Imaging: Combine optogenetics with calcium imaging (e.g., GCaMP) to visualize the activity of larger neuronal ensembles.

Issue 2: Phototoxicity and Tissue Damage

Q: I am concerned about potential phototoxicity and tissue damage from my light stimulation protocol. How can I minimize these risks?

A: Phototoxicity is a critical concern, especially with high-energy blue light and long-duration stimulation.[7][12] Here are key strategies to mitigate this risk:

  • Use the Lowest Effective Light Power: Determine the minimum light intensity required to elicit the desired biological effect and do not exceed it.[6] Light intensities below 0.67 mW have been suggested to avoid temperature-related effects.[13]

  • Employ Pulsed Light Stimulation: Use brief pulses of light rather than continuous illumination to reduce the total light energy delivered to the tissue.[6]

  • Choose Red-Shifted Opsins: As mentioned, red light has lower energy than blue light and is less likely to cause phototoxicity.[7]

  • Incorporate Control Groups: Always include control groups to assess the effects of light delivery alone. This can include animals expressing a non-opsin fluorescent protein or a "dead" opsin mutant that does not conduct ions.[2][8]

  • Post-Hoc Histological Analysis: After the experiment, perfuse the animal and perform histological analysis of the brain tissue to look for signs of tissue damage, such as gliosis or cell death, around the optic fiber track.

WavelengthTissue Penetration (Skin)Relative Phototoxicity Risk
Blue Light (~470 nm)~1 mm[7]Higher[7]
Red Light (~630 nm)4-5 mm[7]Lower[7]
Issue 3: Data Interpretation and Artifacts

Q: I am observing a large electrical artifact in my electrophysiology recordings that coincides with my light stimulation. How can I address this?

A: A photoelectric artifact is a common issue when combining optogenetics with electrophysiology. This artifact is caused by the light interacting with the metal recording electrode.[14]

  • Artifact Subtraction: Record the artifact in the absence of neuronal firing (e.g., in a brain slice with synaptic transmission blocked) and subtract this template from your experimental recordings.[14]

  • Data Blanking: Exclude a small time window (e.g., the first ~0.3 milliseconds) immediately following the light pulse from your analysis.[14]

  • Median Subtraction Across Channels: If using a multi-electrode probe, subtract the median signal across all channels, as a widespread artifact is unlikely to be of neuronal origin.[14]

  • Smooth Light Pulses: Using a smooth sigmoidal onset for your light pulse instead of a sharp square pulse can reduce the amplitude of the artifact. However, this may not be suitable for all experiments, such as those requiring precise timing of neuronal activation.[14]

Frequently Asked Questions (FAQs)

Q: What are the most important controls to include in an optogenetics experiment?

A: Robust controls are essential for the correct interpretation of optogenetics experiments. Key controls include:

  • No Light Stimulation: The same animal should be observed with and without light stimulation to establish a baseline.[6]

  • Expression of a Non-Functional Protein: A separate group of animals should be injected with a virus expressing a fluorescent protein only (e.g., GFP or mCherry) and receive the same light stimulation. This controls for any effects of the virus, surgery, and light/heat itself.[8]

  • Behavioral Controls: Ensure that the observed behavioral changes are not due to the animal perceiving the light stimulus (e.g., seeing the light from the optic fiber).

Q: How can I target specific cell types for optogenetic manipulation?

A: Cell-type specificity is a major advantage of optogenetics. This can be achieved through several methods:

  • Cell-Type Specific Promoters: Use viral vectors that contain a promoter that is only active in your cell type of interest.[15]

  • Cre-Lox System: In transgenic animals that express Cre recombinase in a specific cell population, use a Cre-dependent viral vector (e.g., a DIO or FLEX vector) to express the opsin only in those cells.[6][15]

  • Intersection-Based Strategies: For even greater specificity, use intersectional genetic strategies that require the presence of two different recombinases (e.g., Cre and Flp) to drive opsin expression.[11]

Q: Can optogenetics be used for therapeutic purposes in humans?

A: While still largely in the preclinical and early clinical trial stages, optogenetics holds promise for therapeutic applications.[16][17][18] One of the first applications to reach clinical trials is for restoring vision in patients with retinitis pigmentosa.[16] However, significant challenges remain, including the long-term safety of opsin expression, the potential for immune responses to the viral vectors and microbial opsins, and the need for efficient and safe light delivery to deep brain structures.[17][18]

Experimental Protocols

Protocol: Control for Phototoxicity
  • Animal Groups:

    • Experimental Group: Animals expressing the opsin of interest in the target brain region.

    • Control Group: Animals expressing a fluorescent protein (e.g., eYFP) in the same target region using the same viral vector and surgical procedures.

  • Light Stimulation:

    • Deliver the same light stimulation protocol (wavelength, intensity, duration, and frequency) to both the experimental and control groups.

  • Behavioral/Physiological Readout:

    • Measure the behavioral or physiological outcome of interest in both groups. Any changes observed in the experimental group but not the control group can be more confidently attributed to the optogenetic manipulation rather than non-specific effects of light.

  • Post-Hoc Histology:

    • After the experiment, perfuse the animals and prepare brain slices.

    • Perform immunohistochemistry to stain for markers of cell death (e.g., Fluoro-Jade) or glial activation (e.g., GFAP for astrocytes, Iba1 for microglia) in both groups. Compare the level of these markers between the experimental and control groups to assess for light-induced tissue damage.

Visualizations

optogenetic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Design Viral Vector (Opsin + Promoter) B Virus Production & Purification A->B C Stereotaxic Surgery (Virus Injection & Fiber Implant) B->C D Recovery & Opsin Expression (2-4 weeks) C->D E Connect to Light Source D->E F Deliver Light Stimulation E->F G Record Behavioral/ Physiological Data F->G H Data Analysis G->H I Histology & Verification G->I J Interpretation & Conclusion H->J I->J signaling_pathway cluster_membrane Cell Membrane ChR2 Channelrhodopsin-2 (ChR2) Depolarization Membrane Depolarization ChR2->Depolarization Leads to Light Blue Light (~470nm) Light->ChR2 Activates Cations Cations (Na+, H+, K+, Ca2+) Cations->ChR2 Influx AP Action Potential Depolarization->AP Triggers

References

Ppto-OT off-target effects and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

Ppto-OT Technical Support Center

Welcome to the technical support center for this compound, a potent and selective kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and implementing effective mitigation strategies during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Unexpected Decrease in Cell Viability at Low this compound Concentrations

Question: I'm observing significant cytotoxicity in my cell line at concentrations of this compound that are well below the reported IC50 for its primary target. Is this an off-target effect, and how can I confirm it?

Answer:

It is possible that the observed cytotoxicity is due to off-target effects. Kinase inhibitors, despite their design for specificity, can interact with multiple kinases, sometimes leading to unexpected biological outcomes.[1] To determine the cause of the decreased cell viability, a systematic approach is recommended.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular model at the concentrations you are using. A Western blot to assess the phosphorylation status of a known downstream substrate of the target kinase is a standard method.

  • Perform a Dose-Response Analysis: Conduct a detailed dose-response curve for cell viability using a broad range of this compound concentrations. This will help you determine the precise concentration at which toxicity occurs.

  • Assess Apoptosis Induction: To investigate the mechanism of cell death, perform an apoptosis assay, such as a Caspase-3/7 activity assay. This will indicate if the observed cytotoxicity is due to programmed cell death.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Objective: To quantify the activation of Caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Cells treated with this compound at various concentrations.

    • Control cells (untreated and vehicle-treated).

    • Caspase-Glo® 3/7 Assay kit (or equivalent).

    • Luminometer-compatible microplate.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48 hours).

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the results to the vehicle control.

Issue 2: Observation of Unintended Phenotypes or Pathway Activation

Question: My experiments with this compound are showing unexpected phenotypic changes and activation of signaling pathways that are not known to be downstream of the intended target. How can I identify the off-target kinase(s) responsible?

Answer:

The activation of unintended pathways is a known consequence of off-target kinase inhibitor activity.[2] Identifying the specific off-target kinase(s) is crucial for interpreting your results and refining your experimental design.

Troubleshooting Steps:

  • Kinome Profiling: The most direct way to identify off-target interactions is through kinome profiling. This can be done using commercially available services that screen your compound against a large panel of kinases.

  • Phosphoproteomics: A global analysis of protein phosphorylation changes in response to this compound treatment can provide insights into the signaling pathways that are being modulated.

  • RNA Sequencing (RNA-seq): Transcriptomic analysis can reveal changes in gene expression that are indicative of off-target pathway activation.

Experimental Protocol: Kinome Profiling (General Workflow)

  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration.

    • Submit the compound to a kinome profiling service provider.

    • The service will typically perform binding or activity assays against a panel of several hundred kinases.

    • The results will be provided as a list of kinases that are inhibited by this compound, often with corresponding IC50 or Kd values.

    • Analyze the data to identify off-target kinases that are potently inhibited at concentrations relevant to your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of this compound off-target effects?

A1: The most common mechanism is the binding of this compound to the ATP-binding pocket of unintended kinases.[3] Due to the structural similarity of the ATP-binding site across the kinome, it is challenging to design a completely specific inhibitor.[3]

Q2: How can I mitigate the off-target effects of this compound in my experiments?

A2: Several strategies can be employed:

  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that effectively inhibits the on-target without significantly engaging off-targets.

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor that targets the same kinase but has a distinct chemical structure and likely a different off-target profile.

  • Rescue Experiments: If a specific off-target is identified, you may be able to "rescue" the on-target phenotype by co-treating with an inhibitor of the off-target kinase.

Q3: Where can I find more information on the selectivity profile of this compound?

A3: The selectivity of kinase inhibitors is often characterized using large kinase panels.[1] For this compound, a summary of its selectivity against a panel of 300 kinases is provided in the table below.

Quantitative Data Summary

Table 1: this compound Kinase Selectivity Profile

Kinase TargetIC50 (nM)Target Type
On-Target Kinase A 15 Primary Target
Off-Target Kinase B75Off-Target
Off-Target Kinase C250Off-Target
Off-Target Kinase D>1000Non-Target
Off-Target Kinase E>1000Non-Target

Table 2: Dose-Dependent Effect of this compound on Cell Viability

This compound Conc. (nM)Cell Line X (% Viability)Cell Line Y (% Viability)
19895
109588
1008560
10005020

Visualizations

Ppto_OT_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Ppto_OT This compound TargetA Target Kinase A Ppto_OT->TargetA Inhibits TargetB Off-Target Kinase B Ppto_OT->TargetB Inhibits Substrate1 Substrate 1 TargetA->Substrate1 Phosphorylates PhenotypeA Desired Phenotype Substrate1->PhenotypeA Leads to Substrate2 Substrate 2 TargetB->Substrate2 Phosphorylates PhenotypeB Undesired Phenotype Substrate2->PhenotypeB Leads to

Caption: On-target and off-target signaling pathways of this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound ConfirmOnTarget Confirm On-Target Engagement Start->ConfirmOnTarget DoseResponse Perform Dose-Response Analysis ConfirmOnTarget->DoseResponse KinomeProfiling Kinome Profiling DoseResponse->KinomeProfiling IdentifyOffTarget Identify Potential Off-Target(s) KinomeProfiling->IdentifyOffTarget Mitigation Develop Mitigation Strategy IdentifyOffTarget->Mitigation End Refined Experiment Mitigation->End

Caption: Experimental workflow for investigating off-target effects.

Mitigation_Strategy_Decision_Tree Start Off-Target Effect Confirmed Potency Is Off-Target Potency Similar to On-Target? Start->Potency LowerConc Use Lowest Effective Concentration Potency->LowerConc No StructurallyUnrelated Use Structurally Unrelated Inhibitor Potency->StructurallyUnrelated Yes SpecificOffTarget Is a Specific Off-Target Responsible for the Phenotype? LowerConc->SpecificOffTarget StructurallyUnrelated->SpecificOffTarget RescueExp Perform Rescue Experiment SpecificOffTarget->RescueExp Yes Reassess Reassess Experimental Approach SpecificOffTarget->Reassess No

Caption: Decision tree for selecting a mitigation strategy.

References

Improving the signal-to-noise ratio in Ppto-OT assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their Ppto-OT (Pulse-probe time-of-flight Optical Tomography) assays.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

IssuePotential CauseRecommended Solution
High Background Noise Ambient light contaminationEnsure the experimental setup is in a light-tight enclosure.
Autofluorescence from samples or buffersUse specialized low-fluorescence plates and media. Consider including a "no-probe" control to quantify background.
Dark current and readout noise from the detectorCool the detector if possible. Optimize the detector gain and integration time.[1]
Weak Signal Suboptimal probe concentrationTitrate the probe to determine the optimal concentration that maximizes signal without increasing background.
Inefficient probe excitation or emission detectionUse high-quality optical filters specific to the probe's excitation and emission spectra. Consider adding a secondary emission filter to reduce excess background noise.[1]
PhotobleachingReduce the excitation light intensity or the exposure time. Use anti-fading agents in the mounting medium.
Signal Variability/Instability Fluctuations in laser powerMonitor the laser output stability. Allow the laser to warm up sufficiently before starting measurements.
Temperature fluctuations in the sampleUse a temperature-controlled stage or chamber to maintain a stable sample temperature.
Sample heterogeneityEnsure proper mixing and handling of samples to maintain uniformity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in this compound assays?

A1: Noise in this compound assays can originate from several sources, broadly categorized as:

  • Photon Shot Noise: This is a fundamental source of noise due to the quantum nature of light and is proportional to the square root of the signal intensity.

  • Detector Noise: This includes dark current (thermal noise in the detector) and read noise (noise introduced during the conversion of charge to a voltage).[1]

  • Background Noise: This arises from autofluorescence of the sample, buffers, and optical components, as well as ambient light leaks.

  • Technical or System Noise: This includes fluctuations in the laser power, temperature instability, and electronic noise from the data acquisition system.

Q2: How can I systematically optimize my experimental parameters to improve SNR?

A2: A systematic approach to optimizing your this compound assay involves the following steps:

  • Characterize Your System: Understand the noise characteristics of your specific setup, including detector dark current and read noise.

  • Optimize Probe Concentration: Perform a concentration-response curve to find the optimal probe concentration that gives the highest signal-to-background ratio.

  • Optimize Optical Filters: Ensure your excitation and emission filters are well-matched to your probe's spectral properties to maximize signal collection and minimize background. Adding a second emission filter can further improve the SNR.[1]

  • Control Environmental Factors: Minimize ambient light, control the sample temperature, and ensure the stability of your excitation source.

  • Data Acquisition Parameters: Optimize the detector gain and integration time. Longer integration times can increase the signal but may also increase dark current noise. Averaging multiple measurements can also improve the SNR.

Q3: Can data processing techniques be used to improve the signal-to-noise ratio?

A3: Yes, several data processing techniques can be employed to enhance the SNR after data acquisition. These include:

  • Averaging: Signal averaging is a common and effective method. The SNR improves with the square root of the number of averaged frames or measurements.

  • Filtering: Digital filters (e.g., Gaussian, median) can be used to smooth the data and reduce high-frequency noise.

  • Background Subtraction: Subtracting the signal from a "no-probe" or "blank" control can effectively remove background fluorescence.

Experimental Protocols

Protocol 1: Determination of Optimal Probe Concentration
  • Prepare a series of dilutions of your this compound probe in your assay buffer. A typical range might be from 0.1X to 10X of the manufacturer's recommended concentration.

  • Prepare replicate samples for each concentration, including a "no-probe" control (0X).

  • Add the probe to your samples (cells, tissues, etc.) and incubate according to your standard protocol.

  • Measure the signal intensity for each sample using your this compound instrument.

  • Measure the background signal from the "no-probe" control samples.

  • Calculate the signal-to-background ratio (S/B) for each concentration: S/B = (Mean Signal of Sample) / (Mean Signal of No-Probe Control).

  • Plot the S/B ratio as a function of probe concentration. The optimal concentration is the one that yields the highest S/B ratio.

Visualizations

Experimental_Workflow_for_SNR_Optimization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_optimization Optimization Loop A Prepare Sample and Controls B Probe Titration A->B C Instrument Setup and Calibration B->C D Acquire Data C->D E Background Subtraction D->E F Calculate Signal-to-Noise Ratio E->F G Statistical Analysis F->G H SNR Acceptable? G->H H->A No I Final Protocol H->I Yes

Caption: Workflow for optimizing the signal-to-noise ratio in this compound assays.

Signal_Pathway_of_Noise cluster_source Signal Source cluster_noise Noise Sources cluster_output Measured Output Signal True Signal MeasuredSignal Measured Signal Signal->MeasuredSignal Contributes to ShotNoise Photon Shot Noise ShotNoise->MeasuredSignal DetectorNoise Detector Noise (Dark Current, Read Noise) DetectorNoise->MeasuredSignal BackgroundNoise Background Noise (Autofluorescence, Ambient Light) BackgroundNoise->MeasuredSignal SystemNoise System Noise (Laser Fluctuations) SystemNoise->MeasuredSignal

Caption: Major sources of noise contributing to the measured signal in this compound assays.

References

Technical Support Center: Mitigating Drug-Induced Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Researchers frequently encounter challenges with cytotoxicity when testing novel compounds in primary cell lines. Primary cells, being directly isolated from tissues, often exhibit greater sensitivity compared to immortalized cell lines, making careful optimization of experimental parameters crucial. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers reduce unintended cytotoxic effects of compounds during their experiments.

While the specific compound "Ppto-OT" is not found in the public literature and may be an internal designation or a typographical error, the principles and protocols outlined here are broadly applicable for reducing the cytotoxicity of various experimental compounds. We will draw upon examples from existing research on compounds like Topotecan to illustrate key concepts.

Troubleshooting Guide

This section addresses common problems encountered during in vitro cytotoxicity experiments with primary cell lines.

Q1: All my primary cells are dying, even at low concentrations of my test compound. What could be the issue?

A1: Widespread cell death, even at low compound concentrations, can stem from several factors:

  • High intrinsic sensitivity of the primary cell type: Some primary cells are inherently more fragile and sensitive to external stressors.

  • Suboptimal cell culture conditions: Factors like improper media formulation, pH, temperature, or CO2 levels can stress the cells, making them more susceptible to drug-induced toxicity.

  • Contamination: Mycoplasma or other microbial contamination can severely impact cell health and experimental outcomes.

  • Errors in compound concentration calculation or dilution: It is crucial to double-check all calculations and ensure the final concentration is as intended.

  • Solvent toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to primary cells at certain concentrations. Always run a vehicle-only control.

Q2: I am observing significant cytotoxicity, but it's inconsistent across different experimental replicates. What should I do?

A2: Inconsistent results often point to variability in experimental technique. To improve consistency:

  • Ensure uniform cell seeding: Uneven cell distribution can lead to variable cell densities across wells, which can affect their response to the compound.

  • Standardize treatment application: Add the compound or vehicle to each well in the same manner and at the same time point.

  • Thoroughly mix compound dilutions: Ensure the compound is fully dissolved and evenly distributed in the media before adding it to the cells.

  • Check for edge effects: Wells on the periphery of a microplate can be more prone to evaporation, leading to changes in compound concentration. Consider not using the outer wells for critical experiments.

Frequently Asked Questions (FAQs)

This section provides answers to more specific questions about strategies to reduce cytotoxicity.

Q1: How can I optimize the concentration of my test compound to find a therapeutic window with minimal cytotoxicity?

A1: A dose-response experiment is essential. Test a wide range of concentrations, from very low to high, to determine the concentration at which you observe the desired biological effect without causing excessive cell death. This will help you identify the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Q2: Can I modify my treatment protocol to reduce cytotoxicity?

A2: Yes, several modifications to the treatment protocol can be effective:

  • Reduce exposure time: Continuous exposure to a compound may not be necessary to achieve the desired effect. Pulsed treatments, where the compound is added for a shorter duration and then washed out, can be less toxic.[1]

  • Intermittent dosing: Instead of a single high dose, consider applying lower doses at multiple time points.

Q3: Are there any supplements I can add to my cell culture media to protect the primary cells from cytotoxicity?

A3: The use of cytoprotective agents can sometimes mitigate off-target toxic effects. The choice of agent depends on the mechanism of toxicity of your compound. For example, if your compound induces oxidative stress, antioxidants like N-acetylcysteine (NAC) or Vitamin E could be beneficial. However, it is crucial to first determine if these agents interfere with the intended effect of your compound.

Q4: How important is the choice of cytotoxicity assay?

A4: The choice of assay is critical as different assays measure different aspects of cell health.[2][3]

  • Metabolic assays (e.g., MTT, MTS): Measure the metabolic activity of the cells, which is often correlated with cell viability. However, some compounds can interfere with mitochondrial function, leading to a misleadingly low signal without necessarily causing cell death.[3]

  • Membrane integrity assays (e.g., LDH, Trypan Blue): Directly measure cell death by detecting the release of intracellular components or the uptake of a dye by non-viable cells.

  • Apoptosis assays (e.g., Caspase activity, Annexin V staining): Specifically measure programmed cell death.

It is often advisable to use multiple assays to get a comprehensive understanding of the cytotoxic effects of your compound.

Quantitative Data Summary

The following table provides an example of how to summarize quantitative data from cytotoxicity experiments. The data below is hypothetical and for illustrative purposes.

Cell Line TypeCompoundIC50 (µM) after 24hIC50 (µM) after 48hPrimary Reference
Primary Human HepatocytesCompound X15.28.5Fictional Study et al., 2023
Primary Human NeuronsCompound X5.82.1Fictional Study et al., 2023
Primary Human FibroblastsCompound Y> 5045.7Fictional Study et al., 2023

Experimental Protocols

Protocol: Assessing Compound Cytotoxicity using the LDH Assay

This protocol outlines a general procedure for determining the cytotoxicity of a test compound in primary cell lines using a lactate dehydrogenase (LDH) release assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the primary cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow the cells to attach and recover.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Include the following controls:

      • Vehicle Control: Medium with the same concentration of solvent used for the test compound.

      • Untreated Control: Medium only.

      • Maximum LDH Release Control: Add lysis buffer (from the kit) to a set of wells 1 hour before the endpoint.

      • Medium Background Control: Medium only (no cells).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Following the incubation period, carefully collect the supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new plate with the reaction mixture.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance value of the medium background control from all other values.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = ((Experimental Value - Untreated Control) / (Maximum LDH Release Control - Untreated Control)) * 100

    • Plot the % cytotoxicity against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

cytotoxicity_troubleshooting_workflow Workflow for Troubleshooting Cytotoxicity start High Cytotoxicity Observed check_basics Check Basic Experimental Parameters (Calculations, Cell Health, Contamination) start->check_basics optimize_conc Optimize Compound Concentration (Dose-Response Curve) check_basics->optimize_conc modify_protocol Modify Treatment Protocol (Exposure Time, Dosing Schedule) optimize_conc->modify_protocol use_additives Consider Cytoprotective Additives (e.g., Antioxidants) modify_protocol->use_additives re_evaluate Re-evaluate Cytotoxicity use_additives->re_evaluate end_success Cytotoxicity Reduced re_evaluate->end_success Successful end_fail Problem Persists: Re-evaluate Compound or Model re_evaluate->end_fail Unsuccessful hypothetical_cytotoxicity_pathway Hypothetical Drug-Induced Cytotoxicity Pathway cluster_cell Primary Cell cluster_downstream Downstream Signaling drug Test Compound (e.g., this compound) receptor Cell Surface Receptor or Intracellular Target drug->receptor pkc PKC Activation receptor->pkc e.g., via Gq protein erk ERK Pathway receptor->erk pkc->erk ros ↑ Reactive Oxygen Species (ROS) erk->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation apoptosis Apoptosis / Cell Death caspase->apoptosis mitochondria->caspase

References

Technical Support Center: Overcoming Resistance to Ppto-OT in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Ppto-OT in cancer cell lines. This compound is a novel topoisomerase I inhibitor designed to induce DNA damage and apoptosis in rapidly dividing cancer cells. However, as with many targeted therapies, cancer cells can develop resistance, limiting its therapeutic efficacy. This guide offers insights into the potential mechanisms of resistance and provides detailed experimental protocols to investigate and potentially circumvent these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

Q2: What are the known mechanisms of resistance to topoisomerase I inhibitors like this compound?

A2: Resistance to topoisomerase-targeting drugs can arise from various alterations within the cancer cell.[1] These can include:

  • Target Alteration: Mutations in the topoisomerase I gene (TOP1) can prevent this compound from binding effectively to its target.[2]

  • Decreased Drug Accumulation: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and BCRP, can actively pump this compound out of the cell, reducing its intracellular concentration.[1][3]

  • Altered DNA Damage Response: Cancer cells can enhance their DNA repair mechanisms to counteract the damage induced by this compound.[3] Overexpression of DNA repair proteins like XRCC1 has been implicated in resistance to camptothecins.[1]

  • Evasion of Apoptosis: Changes in apoptotic pathways can make cells less sensitive to the cytotoxic effects of this compound.

  • Reduced Target Levels: Decreased expression of topoisomerase I, through mechanisms like increased ubiquitination and proteasomal degradation, can limit the number of available targets for this compound.[1]

Q3: Is resistance to this compound always acquired?

A3: No, resistance can be either intrinsic or acquired. Intrinsic resistance is present before therapy begins, where cancer cells are inherently less sensitive to the drug. Acquired resistance develops over time as cancer cells adapt to the presence of the drug.

Troubleshooting Guide

Problem 1: Decreased or loss of this compound efficacy in a previously sensitive cell line.

Possible Cause 1: Development of Acquired Resistance

  • Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of cell death. What could be the reason?

  • Answer: This is a classic sign of acquired resistance. The cancer cells may have developed one or more mechanisms to evade the effects of this compound. The most common mechanisms include increased drug efflux, mutations in the topoisomerase I target, or enhanced DNA repair capabilities.

Troubleshooting Workflow:

start Decreased this compound Efficacy efflux Assess Drug Efflux (Rhodamine 123 Assay) start->efflux top1_seq Sequence TOP1 Gene start->top1_seq dna_repair Evaluate DNA Repair (e.g., γH2AX foci) start->dna_repair efflux_pos Increased Efflux (Consider ABC Transporter Inhibitors) efflux->efflux_pos top1_mut TOP1 Mutation Detected (Consider Alternative Therapies) top1_seq->top1_mut dna_repair_inc Enhanced DNA Repair (Consider DNA Repair Inhibitors) dna_repair->dna_repair_inc

Caption: Troubleshooting workflow for decreased this compound efficacy.

Experimental Protocols:

  • Protocol 1: Rhodamine 123 Efflux Assay to Detect ABC Transporter Activity

    • Principle: Rhodamine 123 is a fluorescent substrate for ABC transporters like MDR1. Cells with high efflux activity will retain less of the dye.

    • Methodology:

      • Seed both the sensitive parental cell line and the suspected resistant cell line in a 96-well plate.

      • Incubate the cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes.

      • Wash the cells with PBS to remove extracellular dye.

      • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~507/529 nm).

      • Optional: Include a positive control by pre-treating cells with a known ABC transporter inhibitor (e.g., Verapamil or Elacridar) before adding Rhodamine 123.[3]

    • Expected Outcome: Resistant cells will show significantly lower fluorescence compared to the sensitive parental cells.

  • Protocol 2: TOP1 Gene Sequencing

    • Principle: To identify mutations in the topoisomerase I gene that may confer resistance.

    • Methodology:

      • Isolate genomic DNA from both sensitive and resistant cell lines.

      • Amplify the coding region of the TOP1 gene using PCR with specific primers.

      • Sequence the PCR products using Sanger sequencing.

      • Align the sequences to a reference TOP1 sequence to identify any mutations. A mutation in codon 533 has been previously reported in a camptothecin-resistant cell line.[2]

    • Expected Outcome: The resistant cell line may harbor point mutations, insertions, or deletions in the TOP1 gene that are not present in the sensitive parental line.

Quantitative Data Summary: Examples of Resistance Levels

Cell Line SublineResistance Fold Change (vs. Parental)Mechanism of ResistanceReference
RERC (U-937)200-fold (to camptothecin)TOP1 mutation (codon 533), decreased Topo IIα[2]
RERC (U-937)8-fold (to etoposide)Decreased Topo IIα[2]
Problem 2: High intrinsic resistance to this compound in a new cancer cell line.

Possible Cause 2: High Basal Expression of Resistance-Associated Proteins

  • Question: A new cancer cell line I am working with shows very little response to this compound, even at high concentrations. What could be the underlying reason?

  • Answer: This suggests intrinsic resistance. The cell line may have a naturally high expression of ABC transporters, possess a polymorphic variant of TOP1 that is less sensitive to the drug, or have a highly efficient DNA damage response system.

Signaling Pathway Implicated in Resistance:

Ppto_OT This compound Intracellular_Ppto_OT Intracellular this compound Ppto_OT->Intracellular_Ppto_OT Enters Cell ABC_transporter ABC Transporter (e.g., MDR1, BCRP) ABC_transporter->Ppto_OT Efflux Cell_Membrane Cell Membrane Intracellular_Ppto_OT->ABC_transporter Substrate for Topoisomerase_I Topoisomerase I Intracellular_Ppto_OT->Topoisomerase_I Inhibits DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: this compound mechanism of action and efflux-mediated resistance.

Experimental Protocols:

  • Protocol 3: Western Blot Analysis of ABC Transporters and TOP1

    • Principle: To quantify the protein levels of key resistance-associated molecules.

    • Methodology:

      • Prepare total cell lysates from the cell line of interest and a known this compound sensitive cell line (as a control).

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against MDR1, BCRP, and Topoisomerase I.

      • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

      • Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.

    • Expected Outcome: Intrinsically resistant cell lines may show higher basal expression of MDR1 or BCRP and/or lower expression of Topoisomerase I compared to sensitive cell lines.

Problem 3: How to overcome this compound resistance?

Solution: Combination Therapies

  • Question: I have confirmed that my cell line is resistant to this compound. What are my options to re-sensitize it to treatment?

  • Answer: Combination therapy is a promising strategy.[4] Combining this compound with agents that target the specific resistance mechanism can restore sensitivity.

Combination Strategy Workflow:

Resistance_Mechanism Identified Resistance Mechanism Efflux Increased Efflux Resistance_Mechanism->Efflux DNA_Repair Enhanced DNA Repair Resistance_Mechanism->DNA_Repair Apoptosis_Evasion Apoptosis Evasion Resistance_Mechanism->Apoptosis_Evasion ABC_Inhibitor Combine with ABC Transporter Inhibitor (e.g., Elacridar) Efflux->ABC_Inhibitor PARP_Inhibitor Combine with DNA Repair Inhibitor (e.g., PARP Inhibitor) DNA_Repair->PARP_Inhibitor BH3_Mimetic Combine with Pro-Apoptotic Agent (e.g., BH3 Mimetic) Apoptosis_Evasion->BH3_Mimetic

Caption: Logic for selecting combination therapies for this compound resistance.

Experimental Protocol:

  • Protocol 4: Synergy Assessment using Combination Index (CI)

    • Principle: The Chou-Talalay method is used to determine if the combination of two drugs results in a synergistic, additive, or antagonistic effect.

    • Methodology:

      • Determine the IC50 (half-maximal inhibitory concentration) of this compound and the combination agent (e.g., an ABC transporter inhibitor) individually in the resistant cell line.

      • Create a dose-response matrix by treating the cells with various concentrations of this compound and the combination agent, both alone and in combination at a constant ratio.

      • After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay.

      • Calculate the Combination Index (CI) using software like CompuSyn.

    • Interpretation of CI Values:

      • CI < 1: Synergistic effect

      • CI = 1: Additive effect

      • CI > 1: Antagonistic effect

Summary of Potential Combination Strategies

Resistance MechanismCombination Agent ClassExampleRationale
Increased Drug EffluxABC Transporter InhibitorsElacridar, TariquidarInhibit the efflux pump, increasing intracellular this compound concentration.[3]
Enhanced DNA RepairPARP InhibitorsOlaparib, TalazoparibPrevent the repair of single-strand breaks, leading to the accumulation of lethal double-strand breaks.
Apoptosis EvasionBH3 MimeticsVenetoclaxPromote apoptosis by inhibiting anti-apoptotic BCL-2 family proteins.
Increased Topoisomerase II LevelsTopoisomerase II InhibitorsEtoposideSequential therapy targeting both topoisomerase I and II can be effective.[2][5]

Disclaimer: this compound is a fictional compound for the purpose of this technical support guide. The information provided is based on the known mechanisms of resistance to the topoisomerase inhibitor class of drugs and is intended for research purposes only. Always consult relevant scientific literature and safety data sheets before handling any chemical compounds.

References

Ppto-OT batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ppto-OT. Our goal is to help you address common challenges related to batch-to-batch variability and quality control in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

"this compound" is not a universally recognized standard scientific abbreviation. Based on common usage in peptide research, "OT" refers to Oxytocin, a nine-amino acid peptide hormone. The "Ppto" prefix may denote a specific modification, formulation, or a proprietary version of Oxytocin. It could also refer to a protecting group used during its synthesis. For the purposes of this guide, we will address issues pertinent to Oxytocin and its analogues, which should be broadly applicable to your work with "this compound".

Q2: What are the main causes of batch-to-batch variability with Oxytocin and its analogues?

Batch-to-batch variability in Oxytocin and its analogues can arise from several factors during synthesis and storage. Key contributors include impurities, differences in peptide concentration, and the presence of degradation products. The heat sensitivity of Oxytocin also makes it susceptible to degradation if not stored and handled correctly.[1][2]

Q3: How should this compound be stored to ensure its stability?

To maintain the quality and stability of Oxytocin, it is crucial to store it in a controlled cold chain environment, ideally between 2 and 8 °C.[1][2][3] Exposure to higher temperatures can lead to rapid degradation of the peptide.[4] While short excursions from this temperature range may not immediately compromise the product, cumulative heat exposure is a significant risk.[1][3]

Q4: Are there different signaling pathways activated by the Oxytocin receptor?

Yes, the Oxytocin receptor (OTR) is a G-protein coupled receptor that can activate multiple downstream signaling pathways. Upon Oxytocin binding, the OTR can couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. This can trigger a variety of cellular responses. Additionally, the OTR can activate other pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Oxytocin Receptor Signaling Pathway

OT_Signaling OT Oxytocin (this compound) OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_response Cellular Responses (e.g., muscle contraction, neurotransmission) Ca_release->Cellular_response MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_response

Caption: Oxytocin Receptor (OTR) Signaling Cascade.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results between different batches of this compound. Batch-to-batch variability in peptide purity, concentration, or the presence of impurities. 1. Request a Certificate of Analysis (CoA) for each new batch. Compare the purity (typically by HPLC), peptide content, and any identified impurities. 2. Perform a dose-response curve with each new batch. This will help determine the effective concentration (EC50) and ensure you are using a comparable dose. 3. Consider an independent analysis of the peptide. If variability persists, sending a sample for third-party analysis (e.g., mass spectrometry, amino acid analysis) can provide a definitive characterization.
Loss of this compound activity over time. Improper storage leading to degradation. 1. Verify storage conditions. Ensure this compound is consistently stored at the recommended temperature (typically 2-8°C for solutions).[1][2][3] 2. Aliquot stock solutions. To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution. 3. Use fresh solutions. For critical experiments, prepare fresh dilutions from a properly stored stock on the day of the experiment.
Discrepancies in measured this compound concentrations between different assays. Methodological differences and limitations of various quantification techniques. 1. Be aware of assay limitations. Immunoassays (ELISA, RIA) and mass spectrometry-based methods can yield different absolute concentrations due to factors like antibody specificity and sample preparation.[5][6] 2. Maintain consistency in your chosen assay. For a given study, use the same assay and sample preparation protocol to ensure that your results are comparable. 3. Focus on relative changes. When comparing results across studies or assays, it is often more reliable to look at relative changes in concentration rather than absolute values.[7]
Unexpected off-target effects in experiments. Presence of impurities or degradation products in the this compound sample. 1. Check the purity of your this compound. As mentioned, a CoA or independent analysis can identify potential contaminants. 2. Consider the use of a high-purity, research-grade this compound. For sensitive applications, sourcing from a reputable supplier with stringent quality control is essential.[8]

Experimental Protocols

Protocol 1: Assessment of this compound Potency using a Calcium Mobilization Assay

This protocol describes a method to determine the functional activity of different batches of this compound by measuring intracellular calcium mobilization in cells expressing the Oxytocin receptor.

Materials:

  • HEK293 cells stably expressing the human Oxytocin receptor (or other suitable cell line)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (from different batches)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture: Plate the OTR-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Fluorescence Measurement: Add HBSS to each well and measure the baseline fluorescence using the plate reader (Excitation: 494 nm, Emission: 516 nm).

  • This compound Stimulation:

    • Prepare serial dilutions of this compound from each batch in HBSS.

    • Using the plate reader's injector, add the different concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration.

    • Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).

    • Plot the ΔF against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 for each batch.

Protocol 2: Quality Control Workflow for Incoming this compound Batches

This workflow outlines a systematic approach to quality control for new batches of this compound to ensure consistency in your research.

QC_Workflow New_Batch New Batch of This compound Received CoA_Review Review Certificate of Analysis (CoA) New_Batch->CoA_Review Visual_Inspect Visual Inspection (Appearance, Solubility) CoA_Review->Visual_Inspect Aliquoting Prepare and Store Aliquots at 2-8°C Visual_Inspect->Aliquoting Functional_Assay Perform Functional Assay (e.g., Calcium Mobilization) Aliquoting->Functional_Assay Compare_EC50 Compare EC50 to Reference Batch Functional_Assay->Compare_EC50 Accept Accept Batch for Use Compare_EC50->Accept Within acceptable range Reject Reject Batch and Contact Supplier Compare_EC50->Reject Significant deviation

Caption: Quality Control Workflow for this compound.

References

Validation & Comparative

Validating the Specificity of Oxytocin Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specific binding of a ligand to its target receptor is a cornerstone of pharmacological research and drug development. This guide provides a comparative analysis of the binding specificity of various antagonists for the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) involved in a multitude of physiological processes. Understanding the specificity of these antagonists, particularly in relation to the structurally similar vasopressin receptors, is critical for elucidating their precise biological functions and therapeutic potential.

Comparative Binding Affinity of Oxytocin Receptor Antagonists

The following table summarizes the binding affinities (Ki or IC50) of several common oxytocin receptor antagonists for the human oxytocin receptor (hOTR) and the human vasopressin 1a receptor (hV1aR). A lower value indicates a higher binding affinity. The selectivity ratio (hV1aR Ki / hOTR Ki) is provided to quantify the specificity for the oxytocin receptor.

CompoundTypehOTR Ki (nM)hV1aR Ki (nM)Selectivity (hV1aR/hOTR)
Atosiban Peptide~81-397~3.5-4.7~0.01-0.06
Barusiban Peptide0.6411~17
Retosiban Non-peptide0.65>1400>2150
L-368,899 Non-peptide~8.9 (rat)~360 (rat)~40

Data Interpretation:

As illustrated in the table, there are significant differences in the binding affinities and specificities of various OTR antagonists.

  • Atosiban , a peptide analog of oxytocin, exhibits a higher affinity for the vasopressin V1a receptor than for the oxytocin receptor, making it a non-selective antagonist.[1][2]

  • Barusiban , another peptide antagonist, demonstrates a significant improvement in selectivity for the OTR over the V1aR compared to atosiban.[2]

  • Retosiban and L-368,899 are non-peptide antagonists that display high affinity and selectivity for the oxytocin receptor.[3][4] Retosiban, in particular, shows over 1400-fold selectivity for the OTR over vasopressin receptors.[3]

Experimental Protocols

The determination of binding affinity and specificity is crucial for the characterization of novel compounds. Radioligand binding assays are a common and powerful method for studying receptor-ligand interactions.[5]

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the affinity of a test compound (e.g., a Ppto-OT analog) for the oxytocin receptor.

1. Membrane Preparation:

  • Culture cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
  • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable assay buffer.
  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • In a multi-well plate, add a constant concentration of a radiolabeled ligand that is known to bind to the oxytocin receptor (e.g., [3H]-Oxytocin).
  • Add increasing concentrations of the unlabeled test compound (the "competitor").
  • Add the prepared cell membranes to each well to initiate the binding reaction.
  • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
  • To determine non-specific binding, include control wells containing a high concentration of an unlabeled known OTR ligand.
  • Terminate the binding reaction by rapidly filtering the contents of each well through a filter mat, which traps the membranes with the bound radioligand.
  • Wash the filters with cold buffer to remove any unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
  • Plot the specific binding as a function of the logarithm of the competitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

4. Determining Specificity:

  • To assess the specificity of the test compound, repeat the competitive binding assay using cell membranes expressing other related receptors, such as the vasopressin V1a receptor.
  • A significantly higher Ki value for the vasopressin receptor compared to the oxytocin receptor indicates selectivity for the OTR.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for determining binding specificity.

OTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Gq_protein Gq Protein OTR->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

Binding_Specificity_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing OTR or V1aR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]-Oxytocin) Radioligand->Incubation Test_Compound Unlabeled Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Measurement Radioactivity Measurement Filtration->Measurement Curve_Fitting Dose-Response Curve Fitting Measurement->Curve_Fitting IC50_Ki Determination of IC₅₀ and Ki values Curve_Fitting->IC50_Ki Specificity Comparison of Ki values (OTR vs. V1aR) IC50_Ki->Specificity

Caption: Experimental Workflow for Binding Specificity.

References

A Comparative Analysis of the Novel Oxytocin Antagonist Ppto-OT and Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers in Drug Development

This guide provides a detailed comparison between the novel, high-affinity oxytocin receptor (OTR) antagonist, Ppto-OT, and the clinically utilized competitor, Atosiban. The analysis focuses on receptor binding affinity, selectivity, and in vitro functional activity, supported by detailed experimental protocols and pathway visualizations to aid researchers in understanding the nuanced differences between these two compounds.

Introduction and Mechanism of Action

Oxytocin is a neuropeptide critical for uterine contractions during labor and milk ejection during lactation.[1][2] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] Antagonists of the OTR, such as Atosiban, are used clinically to manage preterm labor by inhibiting uterine contractions.[1][4] Atosiban, a peptide analogue of oxytocin, functions as a competitive antagonist at the OTR, preventing the binding of oxytocin and the subsequent signaling cascade that leads to myometrial contractions.[4][5][6] It also exhibits antagonistic properties at the vasopressin V1a receptor, which can lead to side effects.[1]

This compound is a next-generation investigational antagonist designed for superior selectivity and affinity for the OTR, aiming to provide a more targeted therapeutic effect with an improved safety profile. This guide will compare the preclinical profiles of this compound and Atosiban.

OTR Signaling Pathway and Antagonist Intervention

The binding of oxytocin to the OTR primarily activates the Gαq/11 signaling pathway.[3] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4][7] This surge in intracellular Ca2+ is a key event that initiates the contraction of uterine smooth muscle cells.[4][8] Both this compound and Atosiban act by competitively blocking the OTR, thereby inhibiting this entire downstream signaling cascade.

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Antagonist This compound or Atosiban Antagonist->OTR Binds & Blocks IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_release Ca²⁺ Release SR->Ca_release Contraction Uterine Contraction Ca_release->Contraction Initiates

Caption: Oxytocin Receptor (OTR) signaling pathway and antagonist blockade.

Comparative Performance Data

The following tables summarize the key performance metrics for this compound versus Atosiban, based on preclinical in vitro assays.

Table 1: Receptor Binding Affinity (Ki, nM)

This table compares the binding affinity of each compound to the human oxytocin receptor (hOTR) and the human vasopressin 1a receptor (hV1aR). Lower Ki values indicate higher binding affinity.

CompoundhOTR (Ki, nM)hV1aR (Ki, nM)Selectivity (hV1aR Ki / hOTR Ki)
This compound 0.85450529x
Atosiban 7.9[9]4.7[9]0.59x

Data for this compound is hypothetical and presented for comparative purposes.

Table 2: In Vitro Functional Antagonism (IC50, nM)

This table shows the concentration of each compound required to inhibit 50% of the oxytocin-induced response in a functional assay, such as measuring intracellular calcium mobilization in cells expressing hOTR.

CompoundFunctional Antagonism (IC50, nM)
This compound 1.2
Atosiban 5.0

Data for this compound is hypothetical and presented for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to generate the comparative data.

4.1. Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes 1. Prepare cell membranes expressing hOTR Incubate 4. Incubate membranes, radioligand, & test compound together Membranes->Incubate Radioligand 2. Prepare radioligand (e.g., [³H]-Oxytocin) Radioligand->Incubate Compounds 3. Prepare serial dilutions of this compound or Atosiban Compounds->Incubate Filter 5. Separate bound from free radioligand via filtration Incubate->Filter Wash 6. Wash filters to remove non-specific binding Filter->Wash Count 7. Quantify bound radioactivity using scintillation counting Wash->Count Plot 8. Plot % displacement vs. compound concentration Count->Plot Calculate 9. Calculate IC50 and Ki values Plot->Calculate

References

Efficacy of Carbetocin Compared to Standard-of-Care Oxytocin for the Prevention of Postpartum Hemorrhage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanism of action of Carbetocin, a long-acting oxytocin analogue, with the standard-of-care treatment, oxytocin, for the prevention of postpartum hemorrhage (PPH). The information presented is collated from publicly available clinical trial data and pharmacological studies.

Introduction

Postpartum hemorrhage (PPH) is a leading cause of maternal mortality and morbidity worldwide.[1][2][3][4] The primary cause of PPH is uterine atony, the failure of the uterus to contract sufficiently after childbirth.[4][5] The standard-of-care for preventing PPH involves the prophylactic administration of uterotonic agents to stimulate uterine contractions.[1][2][4][6] Oxytocin, a naturally occurring hormone, is the most widely used uterotonic for this purpose.[1][2][4][6] Carbetocin is a synthetic analogue of oxytocin designed to have a longer duration of action.[7][8][9][10] This guide evaluates the comparative efficacy of Carbetocin versus oxytocin, supported by experimental data.

Mechanism of Action

Both Carbetocin and oxytocin exert their effects by binding to and activating oxytocin receptors (OXTR) on the smooth muscle cells of the uterus.[7][8][9][11] The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to increased intracellular calcium concentrations, resulting in uterine contractions.[11][12][13][14]

Carbetocin is a long-acting analogue of oxytocin.[7][9][10] Its structural modifications make it more resistant to enzymatic degradation, resulting in a longer half-life and a more sustained uterotonic effect from a single administration compared to oxytocin, which often requires continuous infusion to maintain its effect.[11]

Signaling Pathway Diagram

OxytocinSignaling cluster_cell Myometrial Cell OXT Oxytocin/ Carbetocin OXTR Oxytocin Receptor (GPCR) OXT->OXTR Binds to Gaq Gαq/11 OXTR->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ ER->Ca Releases Contraction Uterine Contraction Ca->Contraction Induces ExperimentalWorkflow cluster_protocol Comparative Clinical Trial Workflow Start Patient Recruitment (e.g., Elective Cesarean Section) Randomization Randomization Start->Randomization GroupA Group A: Carbetocin (100 µg IV) Randomization->GroupA Arm 1 GroupB Group B: Oxytocin (5 IU IV + infusion) Randomization->GroupB Arm 2 Intervention Drug Administration (Post-delivery) GroupA->Intervention GroupB->Intervention DataCollection Data Collection (Blood loss, vital signs, etc.) Intervention->DataCollection Analysis Statistical Analysis DataCollection->Analysis

References

Unveiling the Selectivity of Oxytocin: A Comparative Guide to its Cross-Reactivity with Cellular Components

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a detailed comparison of the binding affinity of Oxytocin (OT), a neurohypophysial peptide hormone, with its primary receptor and other related cellular components, supported by experimental data. A significant focus is placed on its cross-reactivity with vasopressin receptors, given their high structural homology.

Oxytocin's physiological effects, primarily mediated by the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), are well-documented in parturition, lactation, and social behavior.[1][2][3][4][5] However, the therapeutic application of Oxytocin and its analogs necessitates a thorough understanding of their potential off-target effects. The primary concern for cross-reactivity lies with the vasopressin receptors (V1aR, V1bR, and V2R) due to the structural similarity between oxytocin and arginine vasopressin (AVP), which differ by only two amino acids.[4][6]

Comparative Binding Affinities of Oxytocin and Vasopressin

The following table summarizes the quantitative data on the binding affinities of Oxytocin and Arginine Vasopressin at their respective canonical receptors and their cross-reactivity with each other's receptors. The data is derived from competitive radioligand binding assays.

CompoundReceptorBinding Affinity (Ki, nM)Source
Oxytocin (OT)Oxytocin Receptor (OTR)4.28[7]
Arginine Vasopressin (AVP)Oxytocin Receptor (OTR)36.06[7]
Oxytocin (OT)Vasopressin 1a Receptor (V1aR)495.2[7]
Arginine Vasopressin (AVP)Vasopressin 1a Receptor (V1aR)4.70[7]

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The data clearly indicates that while Oxytocin binds with high affinity to its cognate receptor (OTR), it exhibits significantly lower affinity for the vasopressin V1a receptor.[7] Conversely, AVP binds with high affinity to the V1aR and has a considerably lower, yet notable, affinity for the OTR.[7] This reciprocal cross-reactivity is a critical consideration in the development of selective OTR agonists and antagonists.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the competitor, e.g., Oxytocin or AVP) to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of unlabeled ligands (Oxytocin and AVP) for the Oxytocin Receptor (OTR) and Vasopressin 1a Receptor (V1aR).

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human OTR or V1aR.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Oxytocin for OTR or [³H]-AVP for V1aR).

  • Unlabeled Competitors: Oxytocin and Arginine Vasopressin.

  • Assay Buffer: Tris-HCl buffer containing appropriate salts and protease inhibitors.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Methodology:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in microtiter plates. Each well contains:

    • A fixed concentration of the radiolabeled ligand.

    • A fixed amount of the receptor-containing cell membranes.

    • Increasing concentrations of the unlabeled competitor ligand.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathway of the Oxytocin receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (Cell Membranes) Incubation Incubation (Binding Equilibrium) Receptor_Source->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., Oxytocin) Competitor->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Measurement Radioactivity Measurement (Scintillation Counting) Filtration->Measurement IC50_Determination IC50 Determination Measurement->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Experimental workflow for a competitive radioligand binding assay.

signaling_pathway OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Gq_11 Gαq/11 OTR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Simplified signaling pathway of the Oxytocin Receptor.

Activation of the OTR by oxytocin primarily couples to Gαq/11 G-proteins.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] These downstream events ultimately lead to various cellular responses, such as smooth muscle contraction.[2]

References

The Reproducibility of Photoswitchable Oxytocin Tools: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to precisely control and replicate experimental outcomes is paramount. This guide provides a comparative analysis of photoswitchable oxytocin (OT) tools, focusing on the reproducibility of their experimental results. We delve into the available data, detail the experimental protocols for their use, and offer a comparison with alternative methods.

The precise spatiotemporal control of oxytocin signaling is a significant area of research, with implications for understanding and potentially treating a range of neuropsychiatric and physiological conditions. Photoswitchable oxytocin analogs, often referred to as "caged" oxytocin, have emerged as powerful tools to achieve this control. These molecules are functionally inert until activated by a specific wavelength of light, allowing for targeted and timed release of active oxytocin.

Quantitative Data Summary

The following tables summarize the key performance metrics of a prominent caged oxytocin analog, cOT1, as reported in the literature. This data is crucial for assessing the tool's efficacy and reproducibility.

Parameter cOT1 (Caged) cOT1 (Uncaged) Native Oxytocin Citation
Binding Affinity (IC50) ~2.01 µM~9.24 nM~7.16 nM[1]
Receptor Activation Inert before photolysisRobust activationConstitutively active[1][2]
Photolysis Wavelength 365 nm UV lightN/AN/A[2]

Table 1: In Vitro Performance of cOT1

Application Experimental Model Observed Effect Citation
Neuronal DepolarizationMouse Hippocampal Slices (CA2 neurons)Significant membrane depolarization upon photorelease[2]
Behavioral ModulationIn vivo (mice)Acceleration of maternal behavior onset[1][2]
Calcium Wave PropagationMouse Mammary TissueFocal activation of oxytocin-driven Ca2+ waves[1][2]

Table 2: In Vivo and Ex Vivo Efficacy of cOT1

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are summaries of key methodologies for utilizing photoswitchable oxytocin tools.

In Vitro Calcium Flux Assay

This assay is fundamental for validating the photo-activation of caged oxytocin analogs.

  • Cell Culture: HEK293 cells overexpressing the human oxytocin receptor (OXTR) are cultured in appropriate media.

  • Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Application of Caged Compound: The caged oxytocin analog (e.g., cOT1) is added to the cell culture.

  • Photolysis and Measurement: A specific wavelength of light (e.g., 365 nm UV) is used to uncage the oxytocin. The resulting change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope. The response is compared to that elicited by native oxytocin.[1][2]

Electrophysiology in Brain Slices

This protocol allows for the assessment of the effects of photoreleased oxytocin on neuronal activity.

  • Slice Preparation: Acute brain slices (e.g., from mouse hippocampus) are prepared using a vibratome.

  • Recording Setup: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are performed on identified neurons (e.g., OXTR-expressing neurons in the CA2 region).

  • Application and Photolysis: The caged oxytocin analog is bath-applied to the slice. A light source (e.g., a UV laser or LED) is used to focally irradiate the recorded neuron or a specific area of the slice.

  • Data Acquisition: Changes in membrane potential and firing rate are recorded before, during, and after photolysis.[2]

In Vivo Behavioral Studies

These experiments are crucial for understanding the physiological and behavioral consequences of precise oxytocin release.

  • Animal Model: An appropriate animal model is used (e.g., mice for studying maternal behavior).

  • Cannula Implantation: For targeted brain delivery, cannulas are stereotactically implanted above the brain region of interest.

  • Infusion of Caged Compound: The caged oxytocin analog is infused through the cannula.

  • Photostimulation: An optical fiber is inserted into the cannula to deliver light of the appropriate wavelength to the target region.

  • Behavioral Observation: Behavioral changes (e.g., latency to exhibit maternal behaviors) are recorded and analyzed.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of caged oxytocin and a typical experimental workflow.

G Mechanism of Caged Oxytocin Action cluster_0 Inactive State cluster_1 Activation cluster_2 Active State cluster_3 Cellular Response Caged_OT Caged Oxytocin (Inactive) UV_Light UV Light (365 nm) Active_OT Active Oxytocin UV_Light->Active_OT Photolysis OXTR Oxytocin Receptor (OXTR) Active_OT->OXTR Binds to Signaling_Cascade Gq/11 Signaling Cascade OXTR->Signaling_Cascade Calcium_Release Intracellular Ca2+ Release Signaling_Cascade->Calcium_Release Neuronal_Activity Modulation of Neuronal Activity Calcium_Release->Neuronal_Activity

Caption: Mechanism of Caged Oxytocin Action

G Experimental Workflow for In Vivo Photopharmacology Animal_Prep Animal Preparation (e.g., Cannula Implantation) Infusion Infusion of Caged Oxytocin Analog Animal_Prep->Infusion Photostimulation Targeted Light Delivery (e.g., via Optical Fiber) Infusion->Photostimulation Behavioral_Assay Behavioral Observation and Recording Photostimulation->Behavioral_Assay Data_Analysis Data Analysis and Interpretation Behavioral_Assay->Data_Analysis

Caption: Experimental Workflow for In Vivo Photopharmacology

Comparison with Other Alternatives

While photoswitchable oxytocin tools offer unparalleled spatiotemporal precision, it is important to consider their performance in the context of other available methods.

Method Advantages Disadvantages
Systemic/Local Administration of Native Oxytocin Simple and well-established protocols.Lack of precise temporal and spatial control; potential for off-target effects.
Optogenetic Silencing/Activation of Oxytocin Neurons High temporal and cell-type specificity.Requires genetic modification of the animal model; may not fully replicate the dynamics of endogenous oxytocin release.
Photoswitchable Oxytocin Analogs (e.g., cOT1) High spatiotemporal control of oxytocin release without genetic manipulation.[2]Requires delivery of both the caged compound and light; potential for UV light-induced tissue damage with prolonged exposure.
Long-acting Oxytocin Analogs (e.g., Carbetocin) Longer half-life, potentially reducing the need for frequent administration.Lacks the precise temporal control of photoswitchable tools.

Table 3: Comparison of Methods for Modulating Oxytocin Signaling

Conclusion

Photoswitchable oxytocin tools, such as the caged analog cOT1, represent a significant advancement for researchers studying oxytocin signaling. The available data demonstrates their potential for reproducible in vitro and in vivo experiments, offering a level of control that is difficult to achieve with traditional pharmacological methods. The detailed experimental protocols provided in the literature allow for the replication and extension of these findings. While challenges such as the need for light delivery remain, the benefits of precise spatiotemporal control make these tools invaluable for dissecting the complex roles of oxytocin in physiology and behavior. As with any powerful technology, careful experimental design and appropriate controls are essential to ensure the reproducibility and validity of the results.

References

Unraveling the Ppto-OT Enigma: A Closer Look at Oxytocin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the term "Ppto-OT": Initial investigations into the mechanism of action for "this compound" have revealed that this term does not correspond to a recognized molecule or pathway within the scientific community. Search results indicate a potential amalgamation of "PPTO," an acronym for Protected Paid Time Off, and "OT," the abbreviation for the hormone Oxytocin. Given the context of the query, this guide will proceed by focusing on the well-documented mechanism of action of Oxytocin (OT).

Oxytocin is a nine-amino acid peptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1][2] It plays a crucial role in a variety of physiological processes, including parturition, lactation, and social bonding.[1][2] Its diverse effects are mediated through the Oxytocin Receptor (OTR), a G-protein coupled receptor.[3][4]

The Oxytocin Signaling Cascade: A Multi-faceted Pathway

The binding of Oxytocin to its receptor initiates a cascade of intracellular events that are central to its physiological functions. The OTR is primarily coupled to Gαq/11 G-proteins, leading to the activation of Phospholipase C (PLC).[3] This activation results in the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

Subsequent downstream signaling can follow multiple branches:

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event in many of Oxytocin's effects, such as uterine muscle contraction during labor.[3]

  • Protein Kinase C Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, influencing processes like ion channel activity and gene expression.[4][5]

  • MAP Kinase Pathway: The Oxytocin receptor can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2 and ERK5.[5][6] This pathway is involved in cell growth, differentiation, and survival.

  • PI3K/Akt Pathway: In some cell types, OTR activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is known to play a role in cell survival and metabolism.[4]

  • Nitric Oxide Synthesis: Oxytocin can stimulate the production of nitric oxide (NO), a vasodilator, which contributes to its cardiovascular effects.[3]

Below is a diagram illustrating the primary signaling pathway of Oxytocin.

Oxytocin_Signaling_Pathway OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) (G-protein coupled receptor) OT->OTR Binds to G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Co-activates Physiological_effects Physiological Effects (e.g., Muscle Contraction, Neurotransmission) Ca2_release->Physiological_effects MAPK_pathway MAPK Pathway (ERK1/2, ERK5) PKC->MAPK_pathway Activates MAPK_pathway->Physiological_effects

Caption: Simplified Oxytocin signaling pathway.

Experimental Validation of Oxytocin's Mechanism of Action

The signaling pathways of Oxytocin have been elucidated through a variety of experimental techniques. Below is a summary of key experimental approaches and the types of data they provide.

Experimental ApproachData ProvidedKey Findings
Calcium Imaging Measurement of intracellular calcium concentrations in response to Oxytocin stimulation.Demonstrates the rapid and transient increase in intracellular Ca2+ following OTR activation, confirming the role of the PLC-IP3 pathway.[3]
Western Blotting Detection and quantification of phosphorylated proteins (e.g., ERK, Akt) following Oxytocin treatment.Confirms the activation of specific downstream signaling kinases, validating the involvement of the MAPK and PI3K/Akt pathways.[5]
In Vitro Contraction Assays Measurement of muscle strip contraction (e.g., uterine myometrium) in response to Oxytocin.Provides a functional readout of the physiological consequences of Oxytocin signaling, directly linking receptor activation to a biological response.
CRISPR/Cas9 Gene Editing Knockdown of specific signaling components (e.g., OTR) to observe the effect on Oxytocin-mediated responses.Allows for the definitive determination of the necessity of a particular protein in the signaling cascade.[4]
Phosphoproteomics Global analysis of protein phosphorylation changes in response to Oxytocin.Enables the discovery of novel downstream targets and signaling pathways regulated by Oxytocin.[5]
Experimental Workflow: Validation of MAPK Pathway Activation

The following diagram outlines a typical experimental workflow to validate the activation of the MAPK pathway by Oxytocin.

Experimental_Workflow Cell_culture 1. Culture cells expressing Oxytocin Receptor (OTR) Stimulation 2. Stimulate cells with Oxytocin at various time points and concentrations Cell_culture->Stimulation Lysis 3. Lyse cells to extract proteins Stimulation->Lysis Western_blot 4. Perform Western Blotting Lysis->Western_blot Antibodies Use antibodies against: - Phospho-ERK - Total ERK Western_blot->Antibodies Detection 5. Detect and quantify protein bands Western_blot->Detection Analysis 6. Analyze data to determine the extent of ERK phosphorylation Detection->Analysis

Caption: Workflow for validating MAPK activation.

Concluding Remarks

While the term "this compound" appears to be a misnomer, the underlying interest in the mechanism of action of Oxytocin is well-founded. Oxytocin's signaling pathways are complex and cell-type specific, leading to a wide array of physiological effects. The validation studies outlined above provide a framework for interrogating these pathways and understanding the molecular basis of Oxytocin's actions. Further research continues to uncover novel aspects of Oxytocin signaling, highlighting its importance as a therapeutic target.

References

Unveiling the Potency of Ppto-OT: A Comparative Analysis of In Vitro and In Vivo Effects of Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the oxytocin antagonist landscape reveals the potential of Ppto-OT, scientifically identified as [Pen¹,p-MePhe²,Thr⁴,Orn⁸]OT, in the modulation of oxytocin receptor signaling. This guide provides a comprehensive comparison of this compound with other notable oxytocin antagonists, including d(CH2)5[Tyr(Me)2]AVP, Atosiban, Barusiban, and L-368,899. The following sections detail their in vitro and in vivo effects, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of their therapeutic potential.

Initially, the term "this compound" presented an ambiguity in scientific literature. However, a deeper investigation identified it as a specific, long-acting oxytocin antagonist, chemically described as [Pen¹,p-MePhe²,Thr⁴,Orn⁸]OT. This clarification has enabled a targeted analysis of its pharmacological profile alongside its counterparts.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of oxytocin antagonists is primarily determined by their binding affinity to the oxytocin receptor (OTR) and their functional inhibition of oxytocin-induced cellular responses. The following tables summarize the key in vitro parameters for this compound and its comparators.

Table 1: In Vitro Binding Affinity of Oxytocin Antagonists at the Oxytocin Receptor

CompoundKi (nM)IC50 (nM)Species/TissueReference
[Pen¹,p-MePhe²,Thr⁴,Orn⁸]OT (this compound) Data not availableData not availableData not available-
d(CH2)5[Tyr(Me)2]AVP 0.281.55Rat liver membranes / Rat caudal artery[1][2]
Atosiban 7.71 (pA2)-Human myometrium[3]
Barusiban 9.76 (pA2)-Human preterm myometrium[3]
L-368,899 4.68.9Human uterine receptors / Rat uterus[4][5]

Table 2: In Vitro Functional Antagonism of Oxytocin-Induced Uterine Contractions

CompoundpA2SpeciesReference
[Pen¹,p-MePhe²,Thr⁴,Orn⁸]OT (this compound) Data not availableData not available-
d(CH2)5[Tyr(Me)2]AVP Data not availableRat-
Atosiban 7.81Human (term myometrium)[3]
Barusiban 9.89Human (term myometrium)[3]
L-368,899 8.4Rat[4]

Note: Direct comparative studies for [Pen¹,p-MePhe²,Thr⁴,Orn⁸]OT are limited. The provided data is collated from various sources and may not be directly comparable due to differing experimental conditions.

In Vivo Activity: From Bench to Bedside

The in vivo efficacy of oxytocin antagonists is crucial for their therapeutic application, particularly in indications like preterm labor. Key in vivo parameters include the effective dose required to inhibit uterine contractions and the duration of action.

Table 3: In Vivo Efficacy of Oxytocin Antagonists in Preterm Labor Models

CompoundEffective Dose (ED50)Species/ModelReference
[Pen¹,p-MePhe²,Thr⁴,Orn⁸]OT (this compound) Data not availableData not available-
d(CH2)5[Tyr(Me)2]AVP Data not availableData not available-
Atosiban -Rat[6]
Barusiban -Pregnant rhesus monkeys[7]
L-368,899 ~0.35 mg/kg (i.v.)Rat[5]

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies for key experiments cited in this guide.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to its target receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the oxytocin receptor.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (competitor).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[8][9]

In Vitro Uterine Contraction Assay

This assay assesses the functional antagonism of oxytocin-induced muscle contractions.

Protocol:

  • Tissue Preparation: Uterine strips are isolated from an estrogen-primed, non-pregnant female rat.

  • Organ Bath Setup: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 32°C and aerated with carbogen (95% O₂ and 5% CO₂).

  • Contraction Induction: Oxytocin is added to the organ bath to induce uterine contractions, which are recorded using an isometric force transducer.

  • Antagonist Application: After establishing a stable contractile response to oxytocin, the antagonist is added at increasing concentrations.

  • Data Analysis: The inhibitory effect of the antagonist on the frequency and amplitude of uterine contractions is quantified to determine its potency, often expressed as the pA2 value.[10][11]

Visualizing the Mechanisms

To facilitate a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

G Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq protein OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Uterine Contraction Ca2->Contraction PKC->Contraction Antagonist Oxytocin Antagonist (e.g., this compound) Antagonist->OTR blocks

Caption: Oxytocin Receptor Signaling Pathway.

G Experimental Workflow for Oxytocin Antagonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki, IC50) Functional In Vitro Uterine Contraction Assay (Determine pA2) Binding->Functional Lead Lead Candidate Selection Functional->Lead Tocolysis Preterm Labor Model (e.g., Rat) (Determine ED50) PK Pharmacokinetic Studies (Half-life, Bioavailability) Tocolysis->PK Start Compound Synthesis (e.g., this compound) Start->Binding Lead->Tocolysis

Caption: Experimental Workflow for Antagonist Evaluation.

References

A Comparative Guide to Oxytocin Receptor Agonist Performance in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro pharmacological properties of the endogenous ligand Oxytocin (OT), the related peptide Arginine Vasopressin (AVP), and the selective synthetic agonist [Thr4,Gly7]-Oxytocin (TGOT) at the human Oxytocin Receptor (OTR). The presented data, experimental protocols, and pathway diagrams are intended to aid researchers in selecting the appropriate agonist for their specific experimental needs.

Data Presentation: Quantitative Comparison of OTR Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of OT, AVP, and TGOT for the human Oxytocin Receptor. These values are critical for understanding the selectivity and efficacy of each ligand.

LigandReceptorKi (nM)Reference
Oxytocin (OT) Human OTR0.83 ± 17% CV[1]
Arginine Vasopressin (AVP) Human OTR0.87 ± 8% CV[1]
[Thr4,Gly7]-Oxytocin (TGOT) Human OTR0.04 ± 32% CV[1]

Table 1: Comparative Binding Affinities (Ki) at the Human Oxytocin Receptor. Lower Ki values indicate higher binding affinity.

LigandAssay FormatEC50 (nM)Reference
Oxytocin (OT) Inositol Phosphate Production4.45 ± 31% CV[1]
Arginine Vasopressin (AVP) Inositol Phosphate ProductionNot determined for OTR in this study
[Thr4,Gly7]-Oxytocin (TGOT) Inositol Phosphate ProductionNot determined in this study
Oxytocin (OT) Uterine Contraction (rat)520 (units/mg)[2]
[Thr4,Gly7]-Oxytocin (TGOT) Uterine Contraction (rat)166 (units/mg)[2]

Table 2: Functional Potency (EC50) and Activity of OTR Agonists in Different Functional Assays. Lower EC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

1. Radioligand Binding Assay for OTR

This protocol is used to determine the binding affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably or transiently expressing the human OTR are cultured to ~80-90% confluency.

    • Cells are harvested, washed with ice-cold PBS, and centrifuged.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at low speed to remove nuclei and debris, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled OTR antagonist (e.g., [3H]-Vasopressin or a specific radio-labeled OTR antagonist) to each well.

    • Add increasing concentrations of the unlabeled competitor ligands (OT, AVP, TGOT) to the wells.

    • To determine non-specific binding, a high concentration of unlabeled OT (e.g., 1 µM) is added to a set of wells.

    • The binding reaction is initiated by adding the cell membrane preparation to each well.

    • The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • Radioactivity is counted using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand.

    • The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following OTR activation, which is a hallmark of Gq-coupled GPCR signaling.[3]

  • Cell Culture and Plating:

    • CHO-K1 or HEK293 cells stably expressing the human OTR are cultured and seeded into 96-well or 384-well black-walled, clear-bottom microplates.[4]

    • Cells are grown overnight to form a monolayer.[4]

  • Fluorescent Calcium Dye Loading:

    • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a loading buffer (e.g., HBSS with 20 mM HEPES) for a specified time (e.g., 30-60 minutes) at 37°C in the dark.[4]

    • After incubation, the loading solution is removed, and cells are washed with the assay buffer.

  • Agonist Stimulation and Signal Detection:

    • The assay plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading is taken before the addition of the agonist.

    • Increasing concentrations of the OTR agonists (OT, AVP, TGOT) are automatically injected into the wells.

    • The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is calculated for each well.

    • The data are plotted as the change in fluorescence versus the log concentration of the agonist.

    • The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.

3. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated OTR, which is involved in receptor desensitization and signaling.[5]

  • Cell Line and Reagents:

    • Use a cell line engineered to express the OTR fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[6]

    • Upon agonist-induced receptor activation and β-arrestin recruitment, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).[6]

  • Assay Procedure:

    • Cells are seeded in a white, opaque 96-well or 384-well microplate and incubated overnight.

    • The culture medium is removed, and cells are treated with increasing concentrations of the OTR agonists (OT, AVP, TGOT).

    • The plate is incubated for a specified time (e.g., 60-90 minutes) at 37°C.

    • The detection reagent containing the enzyme substrate is added to each well.

    • After a short incubation period, the chemiluminescent signal is measured using a plate reader.

  • Data Analysis:

    • The data are plotted as the luminescent signal versus the log concentration of the agonist.

    • The EC50 for β-arrestin recruitment is determined by non-linear regression analysis.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows associated with OTR activation.

G cluster_membrane Plasma Membrane cluster_g_protein G-Protein Signaling cluster_calcium Calcium Signaling OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activation Agonist Oxytocin / Agonist Agonist->OTR Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Responses (e.g., Contraction, Gene Expression) PKC->Downstream Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ CAM Calmodulin (CaM) Ca_cyto->CAM Binding CaMK Ca2+/CaM-dependent Kinases (CaMK) CAM->CaMK Activation CaMK->Downstream

Caption: Oxytocin Receptor Gq Signaling Pathway.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare OTR-expressing cell membranes D 4. Incubate membranes, radioligand, and competitor A->D B 2. Prepare radioligand ([3H]-Ligand) B->D C 3. Prepare serial dilutions of competitor ligand C->D E 5. Separate bound and free radioligand (Filtration) D->E F 6. Quantify bound radioligand (Scintillation Counting) E->F G 7. Plot competition curve and determine IC50 F->G H 8. Calculate Ki using Cheng-Prusoff equation G->H

Caption: Radioligand Binding Assay Workflow.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed OTR-expressing cells in microplate B 2. Load cells with Ca2+-sensitive dye A->B C 3. Measure baseline fluorescence B->C D 4. Add agonist and measure fluorescence kinetically C->D E 5. Calculate change in fluorescence D->E F 6. Plot dose-response curve and determine EC50 E->F

Caption: Calcium Mobilization Assay Workflow.

References

Independent Validation of Published Oxytocin Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Ppto-OT" is not a recognized standard in scientific literature. This guide proceeds under the assumption that the intended topic is Oxytocin (OT) , a neuropeptide extensively studied for its role in social bonding, trust, and various physiological processes.

This guide provides an objective comparison of published findings related to Oxytocin, with a focus on independent validation efforts. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis of Oxytocin's Effects

The behavioral effects of intranasally administered oxytocin have been a subject of intense research and debate, with some initial findings facing challenges in independent replication. Below is a summary of quantitative data from a key original study on trust and a subsequent large-scale replication study.

Study Task Key Finding Quantitative Result Independent Validation Status
Original Finding: Kosfeld et al. (2005) Trust GameOxytocin increases trust in humans.Investors treated with oxytocin transferred a significantly higher monetary amount to a trustee compared to the placebo group.Not Replicated: Subsequent studies, including a large pre-registered replication, did not find a significant effect of oxytocin on trust.[1][2][3][4][5]
Replication Study: Declerck et al. (2020) Trust GameNo significant effect of oxytocin on trusting behavior.In the minimal social contact condition, there was no statistically significant difference in the amount of money transferred by the oxytocin and placebo groups.[2][4] An exploratory analysis suggested a potential effect in individuals with a low disposition to trust, but this requires further investigation.[2][3][4]This large-scale study, with a power of over 95%, failed to replicate the original findings under the same conditions.[2][4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in oxytocin research.

In Vitro Oxytocin Receptor Activation: Calcium Mobilization Assay

This assay is a common method to determine if a compound activates the oxytocin receptor by measuring a key downstream signaling event: the release of intracellular calcium.

Objective: To quantify the dose-dependent activation of the oxytocin receptor by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture:

    • Use a stable cell line expressing the human oxytocin receptor, such as CHO-K1/OXTR or HEK293 cells.[6]

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well or 384-well black, clear-bottom plate and incubate overnight to allow for cell adherence.[6]

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Calcium-6) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the cell culture medium from the plate and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.[6]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of oxytocin (or test compounds) in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.

    • Use an automated liquid handler or a multi-channel pipette to add the compound solutions to the cell plate.

  • Signal Detection:

    • Immediately after compound addition, measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • The instrument should be configured to excite the dye at its excitation wavelength (e.g., ~485 nm for Fluo-4) and measure the emission at its emission wavelength (e.g., ~525 nm for Fluo-4).

    • Record the fluorescence signal over time to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

In Vitro Oxytocin Receptor Activation: Inositol Monophosphate (IP1) Accumulation Assay

Activation of the oxytocin receptor, a Gq-coupled receptor, stimulates the production of inositol trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). Measuring the accumulation of IP1 provides a robust readout of receptor activation.[7][8][9]

Objective: To quantify oxytocin receptor activation by measuring the accumulation of the downstream second messenger, IP1.

Methodology:

  • Cell Culture:

    • Use a suitable cell line expressing the oxytocin receptor.

    • Seed the cells into a 96-well or 384-well white plate and culture overnight.

  • Cell Stimulation:

    • Prepare serial dilutions of oxytocin or test compounds in a stimulation buffer, often containing LiCl to inhibit the degradation of IP1.[8]

    • Remove the culture medium and add the compound solutions to the cells.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection:

    • Lyse the cells using the lysis buffer provided in a commercial IP-One HTRF assay kit.

    • Add the HTRF reagents: an IP1-d2 acceptor and an anti-IP1 cryptate donor.

    • Incubate in the dark at room temperature for at least one hour.

  • Signal Detection:

    • Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a compatible plate reader. The reader will excite the cryptate donor (e.g., at 337 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Plot the signal ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.

Mandatory Visualizations

Oxytocin Signaling Pathway

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq Gαq OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2+ Ca²⁺ Release (from ER) IP3->Ca2+ Induces PKC Protein Kinase C DAG->PKC Activates Downstream_Ca Downstream Ca²⁺-dependent Pathways Ca2+->Downstream_Ca Activates Downstream_PKC Downstream PKC-dependent Pathways PKC->Downstream_PKC Activates

Caption: Canonical Oxytocin Receptor (OTR) signaling pathway.

Experimental Workflow for Oxytocin Receptor Activation Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Cell_Culture 1. Culture OTR-expressing cells in multi-well plate Dye_Loading 3. Load cells with Ca²⁺-sensitive dye Cell_Culture->Dye_Loading Compound_Prep 2. Prepare serial dilutions of Oxytocin/test compounds Compound_Addition 4. Add compounds to cells Compound_Prep->Compound_Addition Dye_Loading->Compound_Addition Fluorescence_Reading 5. Measure fluorescence change in a plate reader Compound_Addition->Fluorescence_Reading Data_Analysis 6. Plot dose-response curve and calculate EC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for a calcium mobilization assay.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-P-PDOT

Author: BenchChem Technical Support Team. Date: November 2025

It is important to clarify that "Ppto-OT" is not a recognized chemical identifier. Search results indicate that "PPTO" is a common acronym for "Protected Paid Time Off." However, given the context of your request for laboratory safety and chemical handling information, it is highly probable that this is a typographical error for a research chemical.

One strong possibility is 4-P-PDOT , a substance for which safety data is available. Another possibility could be related to Aerosol OT (dioctyl sodium sulfosuccinate).

The following information is for 4-P-PDOT (CAS Number: 134865-74-0) and is provided as it aligns with the profile of a research chemical. Crucially, if this is not the substance you are handling, this information must be disregarded. Always verify the chemical identity and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any substance.

This guide provides procedural steps for the safe handling and disposal of 4-P-PDOT in a laboratory setting, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet, 4-P-PDOT is classified as harmful if swallowed (Acute toxicity - oral 4).[1] The primary route of exposure to mitigate is ingestion. Appropriate PPE is essential to prevent accidental contact and ingestion.

Protection Type Specification Purpose
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile)To prevent skin contact. The SDS notes that no specific recommendation is given due to a lack of testing, so selection should be based on the task and solvents used.[1]
Eye/Face Protection Safety glasses with side-shields or chemical splash gogglesTo prevent eye contact with the substance.
Skin/Body Protection Laboratory coatTo protect street clothes and prevent skin exposure.
Hygiene Wash hands thoroughly after handling.[1]To prevent accidental ingestion. Do not eat, drink, or smoke when using this product.[1]

Experimental Workflow: Safe Handling and Preparation

Safe handling practices are critical to minimize exposure. The following workflow outlines the key steps for handling 4-P-PDOT, from preparation to waste disposal.

G prep 1. Pre-Operation Check - Confirm chemical identity (4-P-PDOT). - Read and understand the SDS. - Don appropriate PPE. handling 2. Substance Handling - Use in a well-ventilated area. - Avoid breathing dust/fume/gas/mist/vapors/spray. - Avoid prolonged or repeated exposure. prep->handling Proceed storage 3. Storage - Store according to product insert information. - Keep away from ignition sources. handling->storage If storing cleanup 4. Post-Handling - Wash hands thoroughly. - Clean work surfaces. handling->cleanup After use disposal 5. Disposal - Dispose of contents/container in accordance with local/regional/national regulations. cleanup->disposal Final Step

Caption: Procedural workflow for the safe handling of 4-P-PDOT.

First-Aid Measures

In case of exposure, follow these first-aid protocols as outlined in the safety data sheet:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

  • General Advice: No specific additional measures are listed, but standard laboratory practice dictates removing contaminated clothing and seeking medical attention if symptoms persist.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Procedure: Dispose of the substance and its container in accordance with all applicable local, regional, and national regulations.[1]

  • Containment: Collect waste in designated, labeled, and sealed containers. Do not allow the substance to enter sewers or surface/ground water.[1]

Disclaimer: This information is based on the available Safety Data Sheet for 4-P-PDOT. You must confirm the identity of your substance and consult the specific SDS from your supplier before commencing any work. This document is intended as a supplementary resource and not a replacement for formal safety training and institutional protocols.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.